molecular formula C41H35N3O4 B613501 Fmoc-D-His(Mtt)-OH CAS No. 200926-19-8

Fmoc-D-His(Mtt)-OH

Cat. No.: B613501
CAS No.: 200926-19-8
M. Wt: 633,73 g/mole
InChI Key: MNOCIIYDYLYWEU-KXQOOQHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-His(Mtt)-OH, also known as this compound, is a useful research compound. Its molecular formula is C41H35N3O4 and its molecular weight is 633,73 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H35N3O4/c1-28-20-22-31(23-21-28)41(29-12-4-2-5-13-29,30-14-6-3-7-15-30)44-25-32(42-27-44)24-38(39(45)46)43-40(47)48-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46)/t38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOCIIYDYLYWEU-KXQOOQHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679795
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200926-19-8
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-His(Mtt)-OH: Properties, Applications, and Advanced Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-α-Fmoc-N-im-(4-methyltrityl)-D-histidine, commonly referred to as Fmoc-D-His(Mtt)-OH. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core properties, strategic applications, and field-proven protocols for the effective utilization of this critical reagent in solid-phase peptide synthesis (SPPS).

Introduction: The Strategic Importance of Mtt-Protected Histidine

In the intricate landscape of peptide synthesis, the unique properties of the histidine residue present both opportunities and challenges. Its imidazole side chain can act as a general base, participate in catalytic triads, and coordinate with metal ions, making it a frequent constituent of bioactive peptides. However, this reactivity also makes it prone to side reactions and, most critically, racemization during synthesis. The choice of a suitable protecting group for the imidazole nitrogen is therefore a paramount decision in the design of a successful synthesis strategy.

This compound emerges as a key building block, particularly when an orthogonal protection strategy is required. The 4-methyltrityl (Mtt) group offers a finely tuned acid lability, allowing for its selective removal under very mild acidic conditions that leave other acid-labile groups, such as tert-butyloxycarbonyl (Boc) and tert-butyl (tBu), intact.[1] This orthogonality is indispensable for the synthesis of complex peptides, including those requiring on-resin side-chain modification, cyclization, or branching.[2][3] This guide will explore the properties that make this compound a superior choice for such advanced applications and provide detailed methodologies for its use.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application. The following table summarizes its key characteristics.

PropertyValue
Chemical Name (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-{1-[(4-methylphenyl)(diphenyl)methyl]-1H-imidazol-4-yl}propanoic acid
Synonyms Fmoc-N-im-methyltrityl-D-histidine, N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-p-methyltrityl-D-histidine
CAS Number 200926-19-8
Molecular Formula C₄₁H₃₅N₃O₄
Molecular Weight 633.73 g/mol
Appearance White to off-white or beige powder
Storage Temperature -15°C is recommended for long-term storage.[4]

The Mtt Group: A Cornerstone of Orthogonal Peptide Synthesis

The strategic advantage of the Mtt group lies in its hierarchical acid lability compared to other common protecting groups used in Fmoc-based SPPS. This allows for a multi-step, on-resin synthesis strategy where different parts of a peptide can be selectively deprotected and modified.

The general order of acid lability for trityl-based and other common acid-labile protecting groups is:

Mmt (4-methoxytrityl) > Mtt (4-methyltrityl) > Trt (trityl) > Boc (tert-butyloxycarbonyl) / tBu (tert-butyl)

This hierarchy is visually represented in the diagram below.

G cluster_lability Decreasing Acid Lability High Lability High Lability Low Lability Low Lability Mmt Mmt Mtt Mtt Mmt->Mtt More Labile Trt Trt Mtt->Trt More Labile Boc_tBu Boc / tBu Trt->Boc_tBu More Labile

Caption: Relative acid lability of common protecting groups in SPPS.

This selective lability allows for the on-resin modification of the histidine side chain after its incorporation into the peptide backbone, opening avenues for the synthesis of complex peptide architectures.

Experimental Protocols

The successful application of this compound hinges on the meticulous execution of coupling and deprotection protocols. The following sections provide detailed, step-by-step methodologies.

Coupling of this compound in SPPS

The incorporation of any histidine derivative carries an inherent risk of racemization due to the imidazole side chain's ability to act as an intramolecular base.[1][4] Careful selection of coupling reagents and reaction conditions is crucial to mitigate this risk.

Recommended Coupling Protocol:

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a suitable reaction vessel.[1]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (e.g., 1 x 3 minutes and 1 x 10 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent such as HATU (2.9-4.5 equivalents) or HBTU (3-5 equivalents), and a hindered base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[1]

    • Crucial Insight: To minimize racemization, avoid prolonged pre-activation times.[1] Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • If the coupling is incomplete, the coupling step can be repeated.

    • Upon completion, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

The following diagram illustrates the coupling workflow.

G start Start: Resin with N-terminal Amine prepare_aa Prepare Coupling Solution: This compound + Coupling Reagent + DIPEA in DMF start->prepare_aa add_to_resin Add Activated Amino Acid Solution to Resin prepare_aa->add_to_resin couple Agitate for 1-4 hours at Room Temperature add_to_resin->couple monitor Monitor with Kaiser Test couple->monitor monitor->couple Incomplete wash Wash Resin with DMF monitor->wash Complete end End: Peptide with This compound Coupled wash->end

Caption: Workflow for the coupling of this compound in SPPS.

Selective Deprotection of the Mtt Group

The key advantage of this compound is the ability to selectively remove the Mtt group on-resin. This is typically achieved using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

Standard Mtt Deprotection Protocol:

  • Resin Preparation: Swell the Mtt-protected peptide-resin in DCM for 20-30 minutes.

  • Deprotection Cocktail Preparation: Prepare a fresh solution of 1-2% (v/v) TFA and 2-5% (v/v) of a scavenger, such as triisopropylsilane (TIS), in DCM.

    • Expert Insight: The scavenger is critical to quench the highly stable Mtt carbocation that is liberated during cleavage, preventing its reattachment to the peptide or reaction with sensitive residues like tryptophan and methionine.[5] The release of the Mtt cation often produces a characteristic yellow-orange color, which can be used for visual monitoring.

  • Deprotection Reaction:

    • Drain the DCM from the swollen resin and add the deprotection cocktail (approximately 10 mL per gram of resin).

    • Gently agitate the resin suspension at room temperature for 30 minutes.[5] The reaction can be repeated with fresh deprotection solution to ensure complete removal.

  • Monitoring and Neutralization:

    • To monitor the reaction, a few beads can be removed and treated with a drop of concentrated TFA; an immediate orange color indicates incomplete deprotection.[5]

    • After complete deprotection, filter the resin and wash it thoroughly with DCM, followed by methanol, and then DCM again.[5]

    • Neutralize the resin by washing with a solution of 1% DIPEA in DMF.[5]

  • Final Washes: Wash the resin with DMF to prepare it for the subsequent on-resin modification step.[5]

The workflow for selective Mtt deprotection is depicted below.

G start Start: On-Resin Peptide with Mtt-Protected Histidine swell_resin Swell Resin in DCM start->swell_resin prepare_cocktail Prepare Deprotection Cocktail: 1-2% TFA + 2-5% TIS in DCM swell_resin->prepare_cocktail deprotect Treat Resin with Cocktail (e.g., 2 x 30 min) prepare_cocktail->deprotect monitor Monitor for Mtt Cation (Yellow Color) deprotect->monitor wash_dcm_meoh Wash with DCM and MeOH monitor->wash_dcm_meoh neutralize Neutralize with DIPEA in DMF wash_dcm_meoh->neutralize wash_dmf Wash with DMF neutralize->wash_dmf end End: On-Resin Peptide with Deprotected Histidine Side Chain wash_dmf->end

Caption: Workflow for the selective on-resin deprotection of the Mtt group.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves. When handling the solid powder, a dust mask or respirator is recommended to avoid inhalation.[6][7]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -15°C to -20°C is recommended.[4]

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Conclusion

This compound is a powerful and versatile reagent for advanced solid-phase peptide synthesis. Its defining feature, the orthogonally removable Mtt protecting group, provides researchers with the flexibility to perform on-resin modifications that are crucial for the synthesis of complex peptides and peptidomimetics. While the inherent risk of racemization with histidine derivatives necessitates careful control of coupling conditions, the strategic advantages offered by the Mtt group make this compound an indispensable tool for innovative peptide design and drug development. By adhering to the robust protocols outlined in this guide, researchers can confidently leverage the unique properties of this building block to achieve their synthetic goals.

References

  • AA Blocks. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). Cas 200926-19-8,this compound. Retrieved from [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

  • MDPI. (2023). Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fmoc-D-His(Boc)-OH. PubChem Compound Summary for CID 56777028. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). On Resin Amino Acid Side Chain Attachment Strategy for the Head to Tail Synthesis of New Glutamine containing Gramicidin-S Analogs and Their Antimicrobial activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research. Retrieved from [Link]

  • ResearchGate. (n.d.). The deprotection of Lys(Mtt) revisited. Retrieved from [Link]

  • ResearchGate. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Retrieved from [Link]

  • ResearchGate. (n.d.). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Retrieved from [Link]

  • RSC Publishing. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC Peptides. (n.d.). Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. Retrieved from [Link]

Sources

An In-depth Technical Guide to Fmoc-D-His(Mtt)-OH: Structure, Properties, and Strategic Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals engaged in the intricate field of solid-phase peptide synthesis (SPPS), the strategic selection of amino acid protecting groups is a cornerstone of success. The unique imidazole side chain of histidine presents a significant synthetic challenge, necessitating robust protection to prevent side reactions and mitigate racemization. This guide provides a comprehensive technical overview of N-α-Fmoc-N-im-(4-methyltrityl)-D-histidine (Fmoc-D-His(Mtt)-OH), a key building block for advanced peptide synthesis. We will explore its chemical structure and properties, delve into the mechanistic principles of its use, and provide field-proven protocols for its application, with a focus on leveraging its unique acid lability for complex peptide modifications.

Core Chemical Identity of this compound

This compound is a derivative of the amino acid D-histidine, engineered for use in Fmoc-based solid-phase peptide synthesis. It features two critical protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amine and the highly acid-labile 4-methyltrityl (Mtt) group on the imidazole side chain.

Chemical Structure and Formula

The structural arrangement of these groups confers the specific reactivity and stability required for its role in SPPS.

SPPS_Workflow cluster_0 Standard Elongation Cycle cluster_1 On-Resin Side-Chain Modification Resin Peptide-Resin (Side chains protected with tBu, etc.) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection 1 Coupling Couple next Fmoc-AA-OH Fmoc_Deprotection->Coupling 2 Coupling->Resin 3. Repeat for next residue His_Mtt Peptide-Resin with His(Mtt) residue Coupling->His_Mtt Incorporate This compound Mtt_Cleavage Selective Mtt Cleavage (1-2% TFA in DCM + TIS) His_Mtt->Mtt_Cleavage 4 Side_Chain_Mod On-Resin Modification (e.g., Cyclization, Labeling) Mtt_Cleavage->Side_Chain_Mod 5 Final_Cleavage Global Deprotection (e.g., 95% TFA) Side_Chain_Mod->Final_Cleavage 6

Caption: Orthogonal protection strategy using this compound in SPPS.

Strategic Applications and Comparative Advantage

The decision to use this compound over other protected histidine derivatives, such as Fmoc-D-His(Trt)-OH or Fmoc-D-His(Boc)-OH, is driven entirely by the synthetic strategy. [1]

Protecting Group Abbreviation Typical Cleavage Condition Key Application
4-Methyltrityl Mtt 1-2% TFA in DCM Selective on-resin side-chain modification (cyclization, branching, labeling)
Trityl Trt 90-95% TFA in H₂O Standard peptide synthesis with final global deprotection

| tert-Butyloxycarbonyl | Boc | 90-95% TFA in H₂O | Standard peptide synthesis; can help reduce racemization |

Data compiled from sources.[1][2][3]

The primary advantage of the Mtt group is its significantly higher acid lability compared to the Trt group. [1][4]This allows for its removal while the peptide remains anchored to the resin and other protecting groups (like tBu on Asp, Glu, Tyr) remain intact. [5]This opens the door for:

  • On-Resin Cyclization: Forming lactam bridges between the histidine side chain and a free carboxyl group.

  • Synthesis of Branched Peptides: Using the deprotected side-chain amine as an anchor point to grow a second peptide chain. [6]* Attachment of Reporter Molecules: Conjugating fluorescent dyes, biotin, or other molecules to a specific site on the peptide. [6]

Field-Proven Experimental Protocols

The following protocols provide a framework for the effective use of this compound. All operations should be performed in a properly ventilated fume hood.

Protocol 1: Coupling of this compound to a Solid-Phase Resin

This protocol describes the incorporation of the amino acid into the growing peptide chain.

  • Resin Preparation: Swell the N-terminally deprotected peptidyl-resin in N,N-Dimethylformamide (DMF) for 30 minutes. Drain the solvent.

  • Activation Solution: In a separate vessel, dissolve this compound (2-4 eq.), a coupling reagent such as HBTU (2-4 eq.), and HOBt (2-4 eq.) in DMF.

  • Activation: Add a tertiary base such as N,N-Diisopropylethylamine (DIEA) (4-8 eq.) to the activation solution and allow it to pre-activate for 1-2 minutes. Causality Note: Pre-activation generates the highly reactive HOBt-ester. However, prolonged pre-activation of histidine derivatives can increase the risk of racemization; this step should be kept brief. [1]4. Coupling: Add the activation solution to the prepared resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

  • Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: Selective On-Resin Cleavage of the Mtt Group

This is the key protocol that leverages the unique properties of the Mtt group.

  • Resin Preparation: Swell the Mtt-protected peptidyl-resin in DCM for 30 minutes. Drain the solvent.

  • Cleavage Cocktail Preparation: Prepare a fresh solution of 1-2% (v/v) Trifluoroacetic acid (TFA) and 2% (v/v) Triisopropylsilane (TIS) in DCM. [7]Causality Note: TIS is a critical scavenger. The Mtt group is cleaved as a stable Mtt cation, which can re-attach to other nucleophilic residues (like Trp) or interfere with the reaction. TIS quenches this cation, preventing side reactions.

  • Deprotection: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). [8]Agitate the suspension gently at room temperature. The solution will typically turn yellow/orange as the Mtt cation is released.

  • Reaction Time: The cleavage is typically complete within 30-60 minutes. Perform repeated treatments (e.g., 2 x 30 min) for more efficient removal. [8]5. Monitoring: To confirm completion, take a few resin beads, wash them with DCM, and add a drop of concentrated TFA. The absence of an immediate orange color indicates the complete removal of the Mtt group.

  • Neutralization and Washing: Drain the cleavage solution. Wash the resin thoroughly with DCM (3x), 10% DIEA in DMF (2x, to neutralize any residual acid), DMF (3x), and finally DCM (3x). The resin is now ready for the subsequent side-chain modification step. [8]

Potential Challenges and Mitigation Strategies

  • Racemization: Histidine is notoriously prone to racemization during base-mediated coupling activation. [1] * Mitigation: Minimize pre-activation time. Use of additives like HOBt or Oxyma can help suppress this side reaction. For particularly sensitive sequences, alternative coupling reagents may be considered.

  • Premature Cleavage: The high acid lability of the Mtt group means that other, more robust acid-labile groups (like tBu) or the resin linker itself could be partially cleaved if conditions are not carefully controlled.

    • Mitigation: Use the lowest effective concentration of TFA (start with 1%). Avoid prolonged exposure. Some studies suggest that the addition of 1% methanol (MeOH) to the cleavage cocktail can help prevent the premature cleavage of tBu groups and the peptide from the resin. [9]

Conclusion

This compound is an indispensable tool for the synthesis of complex peptides. Its defining feature—the highly acid-labile Mtt protecting group—provides the orthogonal handle necessary for selective, on-resin modifications. While requiring careful control of reaction conditions to mitigate challenges like racemization and premature deprotection, its strategic application enables the construction of sophisticated peptide architectures, including cyclic and branched structures, that are central to modern drug discovery and biomedical research. The protocols and principles outlined in this guide offer a robust foundation for scientists to successfully integrate this versatile building block into their synthetic workflows.

References

  • Aletras, A., Barlos, K., Gatos, D., Koutsogianni, S., & Mamos, P. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research, 45(5), 488–496. [Link]

  • Various Authors. (n.d.). Research on the Synthesis Method and Application Prospects of Fmoc-His(Mtt)-Oh. (Note: This appears to be a compilation or pre-print, specific source URL is not stable).
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis and Purification of Fmoc-D-His(Mtt)-OH: A Cornerstone for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Orthogonally Protected Histidine

For researchers, scientists, and professionals in drug development, the synthesis of peptides containing histidine presents a formidable challenge. The inherent nucleophilicity and basicity of the imidazole side chain can precipitate a cascade of undesirable side reactions, most notably racemization, which can irrevocably compromise the biological activity of the final peptide therapeutic.[1] Consequently, the strategic selection and implementation of protecting groups for the histidine side chain are paramount to the successful solid-phase peptide synthesis (SPPS) of complex, high-purity peptides.

This in-depth technical guide provides a comprehensive exploration of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-N-τ-(4-methyltrityl)-D-Histidine (Fmoc-D-His(Mtt)-OH), a critical building block in modern peptide chemistry. The 4-methyltrityl (Mtt) group, in concert with the base-labile Fmoc group, offers a robust orthogonal protection strategy.[2] This orthogonality is the cornerstone of advanced peptide synthesis, enabling selective deprotection of the Mtt group under mild acidic conditions. This allows for on-resin, side-chain modifications such as cyclization, branching, or the attachment of payloads, while the peptide remains anchored to the solid support and other acid-labile protecting groups (e.g., Boc, tBu) remain intact.[2][3]

This guide will elucidate the mechanistic rationale behind the synthetic strategy, provide detailed, field-proven protocols for its synthesis and purification, and present the necessary analytical benchmarks for the validation of the final product.

The Synthetic Strategy: A Two-Act Play of Protection

The synthesis of this compound is elegantly executed in a two-step process. The first act involves the selective protection of the imidazole side chain of D-Histidine with the Mtt group. This is followed by the second act: the protection of the α-amino group with the Fmoc moiety. This sequential approach prevents undesirable side reactions and ensures a high-purity final product.

Act I: Side-Chain Protection - The Introduction of the Mtt Group

The regioselective introduction of the bulky Mtt group onto the imidazole nitrogen is the critical first step. A notable and innovative approach employs dichlorodimethylsilane (DMDCS) as a bifunctional reagent to transiently protect and activate the D-Histidine molecule.[4]

The Causality Behind the Choice of DMDCS:

Dichlorodimethylsilane serves a dual purpose. The silicon atom, with its vacant d-orbitals, can coordinate with both the α-amino group and the imidazole nitrogen of histidine. This transient silylation effectively shields these nucleophilic sites, preventing side reactions and directing the subsequent alkylation by 4-methyltrityl chloride (Mtt-Cl) to the desired imidazole nitrogen.[5][6][7] This approach enhances the regioselectivity of the Mtt protection.

Following the introduction of the Mtt group, the transient silyl groups are readily hydrolyzed during the work-up.

Experimental Protocol: Synthesis of H-D-His(Mtt)-OH

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
D-Histidine155.1511.64 g75 mmol
Dichlorodimethylsilane (DMDCS)129.0613 mL101 mmol
Anhydrous Dichloromethane (DCM)-200 mL-
Triethylamine (TEA)101.1938 mL-
4-Methyltrityl chloride (Mtt-Cl)292.8114.64 g50 mmol

Procedure:

  • To a 500 mL three-neck round-bottom flask, equipped with a reflux condenser and under a nitrogen atmosphere, add 200 mL of anhydrous dichloromethane.

  • Add 11.64 g (75 mmol) of D-Histidine to the solvent.

  • While stirring, add 13 mL (101 mmol) of dichlorodimethylsilane.

  • Heat the reaction mixture to approximately 40°C and maintain for 2-3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol:acetic acid (90:8:2, v/v/v).

  • After completion, cool the reaction mixture to 0°C in an ice bath.

  • Slowly add 38 mL of triethylamine to adjust the pH to approximately 7-8.

  • Once the pH is adjusted, add 14.64 g (50 mmol) of 4-methyltrityl chloride in one portion.

  • Remove the ice bath and allow the reaction to stir overnight at room temperature.

  • Upon completion, induce crystallization by adding a 100 mL mixture of diethyl ether and water (2:3, v/v).

  • Collect the resulting solid by suction filtration, wash successively with water and diethyl ether, and dry under vacuum to yield H-D-His(Mtt)-OH as a white crystalline product.[4]

Act II: α-Amino Protection - The Introduction of the Fmoc Group

With the imidazole side chain securely protected, the final step is the introduction of the Fmoc group onto the α-amino functionality. This is typically achieved using an activated Fmoc reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[2][8][9][10]

The Mechanism of Fmoc Protection:

The reaction proceeds via a nucleophilic attack of the deprotonated α-amino group of H-D-His(Mtt)-OH on the electrophilic carbonyl carbon of Fmoc-OSu. The succinimide moiety is an excellent leaving group, facilitating the formation of the stable Fmoc-carbamate. The use of a mild base, such as sodium carbonate, is crucial to deprotonate the amino group, thereby activating it for the nucleophilic attack.[2][9]

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
H-D-His(Mtt)-OH397.485.6 g14 mmol
5% Sodium Carbonate Solution-50 mL-
Fmoc-OSu337.326.4 g19 mmol
Dioxane-50 mL-

Procedure:

  • Dissolve 5.6 g (14 mmol) of the H-D-His(Mtt)-OH intermediate in 50 mL of a 5% aqueous sodium carbonate solution.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve 6.4 g (19 mmol) of Fmoc-OSu in 50 mL of dioxane.

  • Under vigorous stirring, slowly add the Fmoc-OSu solution dropwise to the cooled H-D-His(Mtt)-OH solution.

  • Allow the reaction mixture to stir overnight, gradually warming to room temperature.

  • After the reaction is complete, acidify the aqueous phase with a citric acid solution.

  • Extract the product three times with ethyl acetate.

  • Combine the organic phases and wash successively with a sodium bicarbonate solution, a citric acid solution, and finally with saturated saline.

  • Dry the organic phase over anhydrous sodium sulfate overnight.

  • Concentrate the solution under reduced pressure to obtain the crude this compound as a yellow solid.[4]

Purification: The Path to Analytical Grade Purity

The crude product from the synthesis requires purification to remove any unreacted starting materials, by-products, and residual reagents. Recrystallization is a highly effective method for obtaining this compound in high purity.

Recrystallization Protocol

A common challenge in the recrystallization of Fmoc-amino acids is their tendency to precipitate as an oil.[11] A carefully selected solvent system is crucial for obtaining a crystalline product. An ethanol/water system has been shown to be effective for the crystallization of N-Fmoc-amino acids.[12]

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot ethanol/water mixture (e.g., a starting ratio of 2:3, v/v).

  • If the product does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature.

  • For complete crystallization, place the solution at a low temperature (e.g., 4°C) overnight.

  • Collect the crystals by suction filtration.

  • Wash the crystals with a cold ethanol/water mixture.

  • Dry the purified this compound crystals under vacuum.

For instances where recrystallization proves challenging, flash column chromatography can be employed.

Flash Chromatography

Typical Conditions:

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol. The exact gradient will need to be optimized based on TLC analysis of the crude product.

Analytical Characterization: The Self-Validating System

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Analytical Technique Parameter Expected Result
¹H NMR Chemical ShiftsConsistent with the structure of this compound. Key signals include aromatic protons from the Fmoc and Mtt groups, the α-proton of the histidine backbone, and the imidazole protons.
Mass Spectrometry (ESI-MS) Molecular Ion Peak[M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of 633.75 g/mol .
HPLC Purity≥98%
Melting Point -A sharp melting point range.

Visualizing the Workflow

Synthesis Workflow

Synthesis_Workflow D_His D-Histidine DMDCS DMDCS, DCM, 40°C D_His->DMDCS Silylation MttCl Mtt-Cl, TEA DMDCS->MttCl Mtt Protection Intermediate H-D-His(Mtt)-OH MttCl->Intermediate Work-up FmocOSu Fmoc-OSu, Na2CO3 Intermediate->FmocOSu Fmoc Protection Crude_Product Crude this compound FmocOSu->Crude_Product Work-up

Caption: Synthetic workflow for this compound.

Purification and Analysis Workflow

Purification_Analysis_Workflow Crude Crude Product Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization Flash_Chromatography Flash Chromatography (Alternative) Crude->Flash_Chromatography Purified Purified this compound Recrystallization->Purified Flash_Chromatography->Purified Analysis Analytical Characterization (NMR, MS, HPLC) Purified->Analysis Final_Product Final Product >98% Purity Analysis->Final_Product

Caption: Purification and analysis workflow.

Conclusion: Empowering Advanced Peptide Synthesis

The synthesis and purification of this compound, as detailed in this guide, provide a reliable and scalable method for producing this essential building block for advanced peptide synthesis. The orthogonal protection afforded by the Mtt group is a critical enabler for the development of complex peptide therapeutics. By understanding the underlying chemical principles and adhering to robust experimental protocols, researchers can confidently synthesize high-purity this compound, thereby empowering their endeavors in the discovery and development of novel peptide-based drugs.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Fmoc Protection: Strategies and Applications of Fmoc-OSu. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Silylation. Retrieved from [Link]

  • Schneider, S. E., & Dzubeck, V. (2000). One-Pot Conversion of Benzyl Carbamates into Fluorenylmethyl Carbamates. Tetrahedron Letters, 41(51), 9953–9956.
  • Google Patents. (n.d.). CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
  • Zhang, Y. (2022, December 8). How to do the Fmoc amino acid recrystallization? ResearchGate. Retrieved from [Link]

  • Reddit. (2022, May 16). Questions about Fmoc protection using Fmoc-Osu. r/OrganicChemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000177). Retrieved from [Link]

  • Osaka University. (n.d.). Amidation of α-Amino Acids Using Dichloro(methyl)(3,3,3-trifluoropropyl)silane and Imidazole without Conventional Prote…. Retrieved from [Link]

  • Biotage. (n.d.). High Performance Flash Chromatography. An Alternative Technique to Rapidly and Efficiently Purify Crude Synthetic Peptides. Retrieved from [Link]

  • Biotage. (2023, February 6). How does mobile phase modifier concentration impact peptide purity with flash chromatography?. Retrieved from [Link]

  • Morressier. (2017, April 7). Improving peptide purification via flash column chromatography by modulating mobile phase pH. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques for silylation. Retrieved from [Link]

  • Villas-Boas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(1), 75-85.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Gecse, Z., et al. (2017). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 22(12), 2098.
  • Vakamudi, S., et al. (2014). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Journal of The American Society for Mass Spectrometry, 25(11), 1944-1953.

Sources

Introduction: Navigating the Challenges of Histidine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Fmoc-D-His(Mtt)-OH: Strategic Applications in Advanced Peptide Synthesis

For researchers and scientists in the field of drug development and peptide chemistry, the incorporation of histidine residues into synthetic peptides presents a unique set of challenges. The imidazole side chain of histidine is not merely a structural component; it is a functional powerhouse, often playing a critical role in biological activity through proton transfer and metal ion coordination. However, this very reactivity makes it problematic during solid-phase peptide synthesis (SPPS). The unprotected imidazole nitrogen is nucleophilic, creating opportunities for undesirable side reactions, and more significantly, it can catalyze the racemization of the histidine's α-carbon during activation, jeopardizing the stereochemical integrity of the final peptide.[1][2]

To overcome these hurdles, a robust protection strategy is essential. This guide provides a deep dive into this compound, a key building block for modern Fmoc-based SPPS. We will explore the strategic rationale behind its design, its physicochemical properties, and field-proven protocols for its application, particularly focusing on how the 4-methyltrityl (Mtt) protecting group enables advanced synthetic methodologies.

Core Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the bedrock of reproducible science. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
Chemical Name (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-{1-[(4-methylphenyl)(diphenyl)methyl]-1H-imidazol-4-yl}propanoic acid[3][4]
Molecular Formula C₄₁H₃₅N₃O₄[5]
Molecular Weight 633.73 g/mol [5][6]
CAS Number 200926-19-8[3][5][6]
Appearance White to off-white or beige powder[7]
Primary Application Fmoc Solid-Phase Peptide Synthesis (SPPS)[7]

The Strategic Role of Orthogonal Protecting Groups

The utility of this compound lies in the clever interplay of its two primary protecting groups: the Nα-Fmoc group and the Nτ-Mtt group.

  • Nα-Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is the temporary protecting group for the α-amino function. Its key feature is its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent like DMF. This allows for its iterative removal at the start of each coupling cycle in the SPPS process.[8]

  • Nτ-Mtt (4-methyltrityl) Group: This group provides semi-permanent protection for the imidazole side chain of histidine. The Mtt group is stable to the basic conditions used to remove the Fmoc group, but it is highly sensitive to acid. This differential stability is the foundation of its "orthogonality."[9]

Caption: Structure of this compound with protecting groups.

The Mtt Advantage: Orthogonality in Practice

The critical advantage of the Mtt group over other trityl-type protectors like the standard trityl (Trt) group is its significantly higher acid lability.[1][10] The Mtt group can be selectively cleaved on-resin using very dilute solutions of trifluoroacetic acid (TFA) (e.g., 1-5% TFA in dichloromethane, DCM).[1] Crucially, these mild conditions do not affect more robust acid-labile groups such as tert-butyl (tBu) or tert-butyloxycarbonyl (Boc), nor do they cleave the peptide from most acid-sensitive resins like Wang or 2-chlorotrityl chloride resins.[11]

This orthogonality unlocks the ability to perform complex, site-specific modifications to the peptide while it is still anchored to the solid support—a powerful strategy for modern drug development.[8][9]

FeatureFmoc-His(Trt)-OHFmoc-His(Mtt)-OHCausality & Experimental Insight
Acid Lability LowerHigherThe electron-donating methyl group on the Mtt moiety stabilizes the resulting carbocation upon cleavage, making it more susceptible to acidolysis.[1]
Cleavage Conditions Strong Acid (e.g., >90% TFA)Mild Acid (e.g., 1-5% TFA in DCM)Trt is suitable for standard global deprotection strategies. Mtt allows for selective on-resin deprotection, enabling side-chain modifications.[1][12]
Orthogonality LimitedHighMtt can be removed without affecting tBu, Boc, or most resin linkages, which require strong acid for cleavage.[9][11]
Primary Application Routine synthesis of linear peptides.Synthesis of complex peptides requiring on-resin side-chain modification (e.g., cyclization, branching, labeling).[1][13]

digraph "Protecting_Group_Decision_Workflow" {
graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"];
node [style="filled", shape=box, fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: Need to incorporate Histidine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Does the synthesis require\non-resin side-chain modification\nof the His residue?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; use_mtt [label="Select this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; use_trt [label="Select Fmoc-D-His(Trt)-OH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; why_mtt [label="Rationale:\nOrthogonality is required.\nMild acid cleavage of Mtt\npreserves other protecting groups.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", style=solid]; why_trt [label="Rationale:\nStandard linear peptide synthesis.\nTrt is robust and cost-effective.\nCleaved during final global deprotection.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", style=solid];

// Edges start -> q1; q1 -> use_mtt [label="Yes"]; q1 -> use_trt [label="No"]; use_mtt -> why_mtt [style=dashed, arrowhead=none]; use_trt -> why_trt [style=dashed, arrowhead=none]; }

Caption: Decision workflow for selecting a His protecting group.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, providing not just steps but the underlying causality to ensure success.

Protocol 1: Incorporation of this compound in SPPS

This protocol outlines the standard coupling of the amino acid derivative onto a resin-bound peptide chain with a free N-terminal amine.

  • Resin Preparation: Swell the peptide-resin (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 10 minutes to ensure complete removal of the previous Fmoc group.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine. A negative chloranil or Kaiser test confirms the presence of a free primary amine.

  • Activation & Coupling:

    • Rationale: To minimize the risk of racemization, which is a known vulnerability for histidine, it is crucial to perform the coupling immediately after activation. Avoid extended pre-activation times.[1][2]

    • In a separate vessel, dissolve this compound (3-4 equivalents), a coupling agent such as HBTU/HATU (3-4 equivalents), and a base like DIPEA (6-8 equivalents) in a minimal volume of DMF.

    • Immediately add this activation mixture to the washed resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring & Washing: Monitor the coupling reaction using a Kaiser test (should be negative, indicating consumption of the free amine). Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.

Protocol 2: Selective On-Resin Deprotection of the Mtt Group

This procedure is the core application that leverages the unique properties of the Mtt group. It is performed after the desired linear peptide has been assembled but before final cleavage.

  • Resin Preparation: Swell the peptidyl-resin in anhydrous DCM for 30 minutes.

  • Cleavage Cocktail Preparation:

    • Rationale: A scavenger is necessary to trap the highly reactive Mtt cation that is released, preventing it from re-attaching to other nucleophilic residues like tryptophan or cysteine. Triisopropylsilane (TIS) is an effective scavenger.

    • Prepare a fresh solution of 1-2% TFA and 2-5% TIS in DCM (v/v/v).

  • Mtt Cleavage:

    • Drain the DCM from the swollen resin.

    • Add the cleavage cocktail to the resin and agitate gently. The solution will typically develop a yellow-orange color due to the released Mtt cation, providing a useful visual confirmation.

    • Perform the cleavage with repeated, short treatments (e.g., 5-10 treatments of 2 minutes each) rather than a single long incubation. This method is more efficient and minimizes potential acid-catalyzed side reactions.

  • Validation & Washing:

    • Self-Validation: The progress of the deprotection can be monitored by taking a small aliquot of the acidic filtrate and measuring its absorbance at ~470 nm.[14] For definitive confirmation, a small sample of the resin can be cleaved, and the product analyzed by LC-MS to confirm the mass change corresponding to Mtt removal.

    • After the final treatment, wash the resin extensively with DCM (3x), 10% DIPEA in DMF (2x, to neutralize residual acid), and DMF (5x). The resin is now ready for site-specific modification at the newly deprotected histidine side chain.

SPPS_Workflow_with_Mtt start Start: Resin with free amine couple Couple this compound start->couple wash1 Wash (DMF, DCM) couple->wash1 deprotect_fmoc Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect_fmoc wash2 Wash (DMF) deprotect_fmoc->wash2 continue_synthesis Couple next AA wash2->continue_synthesis continue_synthesis->couple No (more AAs) end_linear Linear Peptide Synthesis Complete continue_synthesis->end_linear Yes (last AA) deprotect_mtt Selective Mtt Deprotection (1-2% TFA / TIS / DCM) end_linear->deprotect_mtt wash3 Wash & Neutralize deprotect_mtt->wash3 modify On-Resin Side-Chain Modification (e.g., Cyclization) wash3->modify cleave Global Deprotection & Cleavage (e.g., 95% TFA) modify->cleave end Purify Final Peptide cleave->end

Caption: SPPS workflow using this compound for modification.

Conclusion

This compound is more than just a protected amino acid; it is an enabling reagent for sophisticated peptide design. Its defining feature—the highly acid-labile Mtt group—provides the orthogonality required for selective, on-resin side-chain manipulations. For researchers aiming to synthesize cyclic peptides, branched constructs, or peptides with site-specific labels, mastering the use of this building block is not just an advantage, it is a necessity. By understanding the chemical principles behind its function and employing validated, rational protocols, scientists can confidently incorporate histidine into complex architectures, pushing the boundaries of peptide-based therapeutics and diagnostics.

References

  • Fmoc-His(Mtt)-OH Novabiochem 133367-34-7 - Sigma-Aldrich. Sigma-Aldrich.
  • This compound | 200926-19-8 - ChemicalBook. ChemicalBook.
  • This compound | CAS 200926-19-8 | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • Fmoc-His(Mtt)
  • Choosing the Right Histidine Protection: A Comparative Guide to Fmoc-His(Trt) - Benchchem. BenchChem.
  • This compound | 200926-19-8 - Sigma-Aldrich. Sigma-Aldrich.
  • A Comparative Analysis of Cleavage Efficiency for Different Histidine Protecting Groups - Benchchem. BenchChem.
  • Amino Acid Derivatives for Peptide Synthesis. Unnamed Source.
  • Cas 200926-19-8,this compound - LookChem. LookChem.
  • Role of Mtt protecting group in peptide synthesis - Benchchem. BenchChem.
  • The deprotection of Lys(Mtt) revisited | Request PDF - ResearchGate.
  • Fmoc-D-Dap(Mtt)-OH - MySkinRecipes. MySkinRecipes.
  • Fmoc-D-Lys(Mtt)-OH: Understanding its Properties and Applications in Peptide Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols: The Use of Fmoc-His(Trt)-OH in the Synthesis of Therapeutic Peptides - Benchchem. BenchChem.
  • Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed.International Journal of Peptide and Protein Research, vol. 45, no. 5, pp. 488-96, May 1995.

Sources

Solubility of Fmoc-D-His(Mtt)-OH in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Fmoc-D-His(Mtt)-OH for Peptide Synthesis Applications

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of N-α-Fmoc-D-histidine(τ-Mtt)-OH is a critical step in the synthesis of many peptide-based therapeutics and research compounds, particularly those requiring enhanced stability or specific stereochemistry. However, its successful application in Solid-Phase Peptide Synthesis (SPPS) is fundamentally dependent on its solubility in the reaction solvent. Poor dissolution leads to inefficient coupling, sequence deletion, and challenging purifications. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, offering field-proven insights, detailed experimental protocols for solubility determination, and practical recommendations to guide researchers, scientists, and drug development professionals in optimizing their synthesis workflows.

Introduction: The Critical Role of Solubility in SPPS

This compound is a cornerstone building block for introducing a D-histidine residue into a peptide sequence. The D-enantiomer is often employed to increase resistance to enzymatic degradation, thereby enhancing the peptide's in vivo half-life. The molecule's architecture is defined by two key protecting groups:

  • N-α-Fmoc (9-fluorenylmethoxycarbonyl): A base-labile protecting group for the alpha-amino function, forming the basis of the most common SPPS strategy.[1] Its bulky, aromatic nature is a primary contributor to the molecule's often-limited solubility.[2]

  • τ-Mtt (4-Methyltrityl): A highly acid-labile group protecting the imidazole side chain of histidine.[3] The Mtt group is orthogonal to both the Fmoc group and more robust acid-labile protecting groups (e.g., t-Butyl), allowing for selective deprotection on-resin to perform side-chain modifications like cyclization or branching.[4][5][6] However, its large, hydrophobic structure significantly impacts the overall solubility of the amino acid derivative.[7]

The efficacy of the coupling reaction in SPPS is directly proportional to the concentration of the activated amino acid in the solvent phase. Inadequate solubility results in a lower effective concentration, leading to sluggish or incomplete reactions. This not only reduces the yield of the target peptide but also complicates downstream purification due to the presence of deletion sequences. Therefore, a thorough understanding of the solubility profile of this compound is not merely a procedural formality but a prerequisite for successful synthesis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties is provided below for quick reference.

PropertyValueSource(s)
Chemical Name (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-{1-[(4-methylphenyl)(diphenyl)methyl]-1H-imidazol-4-yl}propanoic acid[8]
CAS Number 200926-19-8[8][9]
Molecular Formula C₄₁H₃₅N₃O₄[10][11]
Molecular Weight 633.73 g/mol [10][11]
Appearance White to off-white powder[12]

Solubility Profile in Common SPPS Solvents

The solubility of protected amino acids is a complex function of solute-solvent interactions. For large, bulky molecules like this compound, polar aprotic solvents are generally required to disrupt intermolecular forces (e.g., π-π stacking from Fmoc groups) and effectively solvate the molecule.[2][13]

SolventAbbreviationPolarityGeneral Solubility of this compoundCausality & Field Insights
N,N-Dimethylformamide DMFHighGood to Moderate. The most common solvent in SPPS.[14] Generally provides good solvation, but lots with amine impurities can cause premature Fmoc deprotection.[14] For similar, challenging histidine derivatives like Fmoc-D-His(Trt)-OH, a solubility of 0.5 mmol in 5 mL (0.1 M) is a typical specification.[12]
N-Methyl-2-pyrrolidone NMPHighGood to Moderate. An excellent alternative to DMF, often providing superior solvating power.[14] However, some Fmoc-amino acids may exhibit greater decomposition over extended periods in NMP compared to DMF.[14][15]
Dimethyl sulfoxide DMSOHighGood. A very strong polar aprotic solvent capable of dissolving many poorly soluble compounds.[16] Often used as a co-solvent to enhance the solubility of aggregating peptides or difficult amino acids.[16][17] May require sonication to achieve full dissolution.[10]
Dichloromethane DCMLowPoor. Generally not a suitable solvent for dissolving Fmoc-amino acids and is seldom used in Fmoc-based coupling steps.[14] Its low polarity is insufficient to solvate the polar peptide backbone and the bulky protecting groups effectively.
Tetrahydrofuran THFMediumPoor to Very Slight. Not typically used as a primary solvent for coupling due to its lower polarity and potential to form peroxides.
Solvent Mixtures e.g., DMF/DMSOHighVariable (Often Enhanced). Using mixtures, such as DMF with a small percentage of DMSO, can significantly improve the solubility of challenging building blocks without substantially altering the overall protocol.[16] The order of mixing can sometimes influence solubility.[16]

Experimental Protocol: Gravimetric Determination of Solubility

This protocol provides a robust, self-validating method to accurately determine the solubility of this compound in a specific solvent at a given temperature. The principle is to create a saturated solution, separate the undissolved solid, and quantify the dissolved amount by evaporating the solvent and weighing the residue.

Materials and Equipment:
  • This compound

  • High-purity, anhydrous solvent of interest (e.g., DMF, NMP)

  • Analytical balance (readable to 0.01 mg)

  • Thermostatic shaker or orbital incubator

  • 2 mL glass vials with screw caps

  • Centrifuge capable of holding the vials

  • Pipettes and tips

  • Vacuum concentrator (e.g., SpeedVac) or a standard laboratory oven

Step-by-Step Methodology:
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed 2 mL glass vial. "Excess" means adding enough solid so that a visible amount remains undissolved after equilibration. A starting point could be ~50-100 mg.

    • Record the exact mass of the amino acid added.

    • Pipette a precise volume of the chosen solvent (e.g., 1.0 mL) into the vial.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a minimum of 24 hours. Causality: This extended period is crucial to ensure the solution reaches thermodynamic equilibrium, representing the true saturation point.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet all undissolved solid.

    • Self-Validation: The supernatant should be clear and free of any particulate matter. If not, repeat the centrifugation.

  • Quantification:

    • Carefully open the vial and accurately pipette a known volume of the clear supernatant (e.g., 0.5 mL) into a new, pre-weighed (tared) vial. Be extremely careful not to disturb the solid pellet.

    • Evaporate the solvent from the new vial to dryness using a vacuum concentrator or by placing it in a laboratory oven at a moderate temperature (e.g., 50-60 °C) under a gentle stream of nitrogen until a constant weight is achieved.

    • Weigh the vial containing the dried residue.

  • Calculation:

    • Calculate the mass of the dissolved solid: Mass_dissolved = (Final vial mass) - (Tare vial mass).

    • Calculate the solubility: Solubility (mg/mL) = Mass_dissolved / Volume of supernatant taken.

    • To express solubility in Molarity (mol/L): Molarity = (Solubility in g/L) / (Molecular Weight of this compound).

Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification & Calculation A Add excess this compound to a tared vial B Add precise volume of solvent A->B Record mass & volume C Agitate at constant Temp (e.g., 24h @ 25°C) B->C D Centrifuge to pellet undissolved solid C->D E Transfer known volume of clear supernatant to new tared vial D->E Aspirate carefully F Evaporate solvent to dryness E->F G Weigh final vial with residue F->G H Calculate Solubility (mg/mL or M) G->H

Caption: Experimental workflow for the gravimetric determination of solubility.

Practical Recommendations and Troubleshooting

  • Aiding Dissolution: For routine SPPS where a precise saturation point is not needed, dissolution can be aided by gentle warming (to ~30-40°C) or brief sonication. Always ensure the solution is clear before adding it to the resin.[7]

  • Solvent Purity: Always use high-purity, anhydrous, amine-free grade solvents. Water can alter the polarity and solvating capacity of organic solvents, while amine impurities in DMF can cause premature deprotection.[14]

  • Managing Poor Solubility: If the required concentration (typically 0.2 to 0.5 M for SPPS) cannot be achieved, consider the following strategies:

    • Use a Co-solvent: Add 5-10% DMSO to your primary solvent (e.g., DMF or NMP).

    • Perform a Double Coupling: If solubility is limiting, run the coupling reaction twice to ensure all free amines on the resin have reacted.

    • Reduce Concentration: Lower the concentration of the amino acid and increase the coupling time, although this may not be ideal for sequences prone to aggregation.

Logical Impact of Solvent Choice on Synthesis Outcome

The choice of solvent initiates a cascade of effects that ultimately determine the quality of the final peptide product.

G Solvent Solvent Choice (e.g., DMF, NMP, DMSO) Solubility This compound Solubility Solvent->Solubility Concentration Effective Reagent Concentration Solubility->Concentration Kinetics Coupling Reaction Kinetics & Efficiency Concentration->Kinetics Purity Final Peptide Purity & Yield Kinetics->Purity High Efficiency -> High Purity Low Efficiency -> Deletion Sequences

Caption: Relationship between solvent selection and peptide synthesis success.

Conclusion

While this compound is an invaluable reagent for advanced peptide synthesis, its large, hydrophobic protecting groups present a significant solubility challenge. Standard polar aprotic solvents such as DMF and NMP are the recommended starting points, with DMSO serving as a powerful co-solvent when needed. Relying on qualitative descriptions is insufficient for robust process development. Researchers must embrace empirical determination of solubility as a critical preliminary step to any synthesis campaign. By understanding the underlying chemical principles and employing systematic protocols, scientists can effectively mitigate the risks associated with poor solubility, ensuring higher coupling efficiencies, simplified purifications, and ultimately, a greater probability of synthesizing the target peptide at the desired purity and yield.

References

  • Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732.

  • InvivoChem. (n.d.). Fmoc-His(Mtt)-OH.

  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.

  • Pal, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376.

  • BenchChem. (n.d.). Solvent Selection for Dissolving Fmoc-His(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS).

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

  • SV-Peptide. (n.d.). SPECIFICATION: Fmoc-D-His(Trt)-OH.

  • BenchChem. (n.d.). Role of Mtt protecting group in peptide synthesis.

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.

  • BenchChem. (n.d.). Navigating the Solubility of Fmoc-His(Fmoc)-OH: An In-depth Technical Guide.

  • Iris Biotech. (n.d.). Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine.

  • ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.

  • ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.

  • Sigma-Aldrich. (n.d.). Fmoc-His(Mtt)-OH Novabiochem.

  • Sigma-Aldrich. (n.d.). This compound.

  • BenchChem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.

  • ResearchGate. (n.d.). Solubility of Fmoc-His(Trt)-OH amino acid in mixture NMP/DMM.

  • Aapptec Peptides. (n.d.). Fmoc-D-Lys(Mtt)-OH.

  • Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods.

  • AAPPTec. (n.d.). Fmoc-His(Mtt)-OH.

  • LookChem. (n.d.). Cas 200926-19-8, this compound.

  • Santa Cruz Biotechnology. (n.d.). This compound.

  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

  • Organic & Biomolecular Chemistry. (2019). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution.

  • Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH?.

  • BenchChem. (n.d.). Choosing the Right Histidine Protection: A Comparative Guide to Fmoc-His(Trt) vs. Fmoc-His(Mtt)-OH in Peptide Synthesis.

  • ResearchGate. (n.d.). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides.

  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.

Sources

An In-depth Technical Guide to the Mtt Protecting Group for Histidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu strategy, the challenge of protecting the imidazole side chain of histidine is a critical determinant of synthetic success.[1][2] The nucleophilic character of the imidazole ring presents a dual threat: it can catalyze the racemization of the histidine residue and undergo undesirable side reactions during peptide chain elongation.[1][3][4] This guide provides a comprehensive technical overview of the 4-methyltrityl (Mtt) protecting group, a key player in the chemist's arsenal for mitigating these challenges. We will delve into the core chemical principles of the Mtt group, its strategic advantages in orthogonal protection schemes, and provide detailed, field-proven protocols for its application and selective removal.

Introduction: The Histidine Conundrum in Peptide Synthesis

Histidine's imidazole side chain, with a pKa of approximately 6.0, exists in a delicate equilibrium between its protonated and neutral forms under the conditions typically employed in SPPS. The neutral form is a potent nucleophile, capable of interfering with coupling reactions. Furthermore, the imidazole ring can act as a general base, abstracting the α-proton of the activated histidine residue and leading to racemization, a catastrophic event that can obliterate the biological activity of the final peptide.[1]

To circumvent these issues, protection of the imidazole nitrogen is imperative.[3][5] A variety of protecting groups have been developed, with trityl (Trt) and its derivatives being among the most common choices in Fmoc-based SPPS.[1][6] This guide will focus on a particularly versatile member of this family: the 4-methyltrityl (Mtt) group.

The 4-Methyltrityl (Mtt) Group: A Profile

The Mtt group is a trityl-type, acid-labile protecting group.[7][8] Its structure, featuring a methyl group on one of the phenyl rings, subtly modulates its electronic properties compared to the parent trityl group. This modification is key to its utility, rendering it more susceptible to acid cleavage.

Mechanism of Protection and Deprotection

The Mtt group is introduced onto the imidazole nitrogen of a histidine derivative, typically to create Fmoc-His(Mtt)-OH, which can then be used in SPPS.[9] The protection is robust enough to withstand the basic conditions required for the repeated removal of the Nα-Fmoc group (e.g., treatment with piperidine).[8]

Deprotection is achieved under mildly acidic conditions. The acid catalyzes the cleavage of the nitrogen-trityl bond, generating a stable Mtt carbocation. This carbocation must be "scavenged" by a suitable reagent to prevent it from reattaching to the peptide, particularly at sensitive residues like tryptophan and cysteine.[1]

Mtt_Deprotection Peptide_His_Mtt Peptide-His(Mtt) Protonation Protonation (H⁺) Peptide_His_Mtt->Protonation + H⁺ Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Cleavage Cleavage Protonated_Intermediate->Cleavage Peptide_His Peptide-His Cleavage->Peptide_His Mtt_Cation Mtt⁺ Carbocation Cleavage->Mtt_Cation Scavenger Scavenger (e.g., TIS) Mtt_Cation->Scavenger + Scavenger Scavenged_Mtt Scavenged Mtt Scavenger->Scavenged_Mtt

Caption: Mtt deprotection mechanism.

The Orthogonality Advantage: Mtt in Complex Peptide Synthesis

The defining feature of the Mtt group is its "semi-permanent" nature, which provides an additional layer of orthogonality in SPPS.[1][8] It is stable to the basic conditions used for Fmoc removal but can be selectively cleaved under very mild acidic conditions that leave more robust acid-labile groups, such as tert-butyl (tBu) and tert-butyloxycarbonyl (Boc), intact.[8][10][11]

This orthogonality is the cornerstone of its utility, enabling chemists to perform on-resin modifications of the histidine side chain or other residues protected with similarly labile groups.[8] This allows for the synthesis of complex peptides, including:

  • Branched peptides: For creating multi-antigenic peptides (MAPs).[8]

  • Cyclic peptides: Through side-chain to side-chain or side-chain to backbone cyclization.

  • Labeled peptides: For attaching fluorescent dyes, biotin, or other reporter molecules.[8]

The acid lability of common trityl-based protecting groups follows the general order: Mmt (4-methoxytrityl) > Mtt > Trt.[4][6][11] This tunable lability allows for precise control over the deprotection strategy.

Protecting GroupTypical Cleavage ConditionsCompatibility with tBu/Boc
Trityl (Trt) Strong acid (e.g., 90-95% TFA)[1]Not selectively removable
4-Methyltrityl (Mtt) Mild acid (e.g., 1-5% TFA in DCM)[1][9]Selectively removable
4-Methoxytrityl (Mmt) Very mild acid (e.g., 1% TFA in DCM/TIS)[6][12]Selectively removable

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific peptide sequence and solid support.

Synthesis of Fmoc-His(Mtt)-OH

A common synthetic route involves the protection of the imidazole ring of histidine followed by the attachment of the Fmoc group to the α-amino group.[9] One reported method utilizes dichlorodimethylsilane (DMDCS) as a bifunctional protecting reagent to achieve selective protection of the imidazole ring and α-amino group under alkaline conditions, followed by reaction with 4-methyltrityl chloride (Mtt-Cl) and then Fmoc-succinimidyl ester (Fmoc-OSu).[9] This route has been shown to produce high-purity Fmoc-His(Mtt)-OH with good yields.[9]

Selective On-Resin Deprotection of the Mtt Group

This protocol allows for the removal of the Mtt group while the peptide remains attached to the resin and other acid-labile protecting groups are preserved.

Reagents:

  • Deprotection Solution: 1-2% (v/v) Trifluoroacetic acid (TFA) and 2% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM).[10][13]

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • 1% (v/v) Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Mtt-protected peptide-resin in DCM.

  • Suspend the resin in the deprotection solution (approximately 10 mL per gram of resin).[13]

  • Gently agitate the suspension at room temperature for 30 minutes.[10][13]

  • Monitoring the reaction: Remove a few beads of resin, wash with DCM, and add a drop of concentrated TFA. An immediate orange color indicates the presence of the Mtt cation, signifying that deprotection is ongoing.[13][14] If the test is positive, continue the deprotection for another 30 minutes and retest.

  • Once the deprotection is complete (negative trityl test), filter the resin.

  • Wash the resin sequentially with DCM (2x), MeOH (2x), DCM (2x), 1% DIEA in DMF (2x), and finally DMF (2x).[13][14]

  • The resin is now ready for the subsequent on-resin modification.

Mtt_Deprotection_Workflow Start Start: Mtt-protected peptide-resin Swell Swell resin in DCM Start->Swell Deprotect Treat with 1-2% TFA/TIS in DCM (30 min increments) Swell->Deprotect Monitor Monitor with Trityl Test Deprotect->Monitor Monitor->Deprotect Positive Test Wash_DCM1 Wash with DCM Monitor->Wash_DCM1 Negative Test Wash_MeOH Wash with MeOH Wash_DCM1->Wash_MeOH Wash_DCM2 Wash with DCM Wash_MeOH->Wash_DCM2 Neutralize Wash with 1% DIEA in DMF Wash_DCM2->Neutralize Wash_DMF Wash with DMF Neutralize->Wash_DMF End End: Deprotected peptide-resin ready for modification Wash_DMF->End

Caption: On-resin Mtt deprotection workflow.

Key Considerations and Potential Pitfalls

  • Racemization: While Mtt protection significantly mitigates racemization compared to unprotected histidine, it does not completely eliminate it, especially during prolonged activation times or with certain coupling reagents.[1]

  • Scavenging: Efficient scavenging of the Mtt cation is crucial to prevent side reactions. TIS is a common and effective scavenger.[10]

  • Premature Cleavage: On highly acid-sensitive resins, even the mild conditions used for Mtt removal can cause some premature cleavage of the peptide from the support.[15] Careful selection of the resin and deprotection conditions is necessary.

  • Incomplete Deprotection: In some cases, particularly with sterically hindered sequences, complete removal of the Mtt group may be sluggish.[16] Repeated treatments with the deprotection solution may be required.

Conclusion

The 4-methyltrityl protecting group is a powerful and versatile tool in the synthesis of complex peptides. Its finely tuned acid lability provides a crucial level of orthogonality, enabling selective on-resin modifications that would be challenging or impossible with more robust protecting groups. By understanding the chemical principles behind its use and adhering to validated protocols, researchers, scientists, and drug development professionals can leverage the Mtt group to successfully synthesize a wide range of modified and complex peptides, advancing both basic research and therapeutic development.

References

  • 7 PubMed.

  • 6 Aapptec.

  • 17 Sigma-Aldrich.

  • 1 BenchChem.

  • 9 BenchChem.

  • 18 PubMed.

  • 2 Wikipedia.

  • 10 BenchChem.

  • 5 BenchChem.

  • 3 BenchChem.

  • 12 BenchChem.

  • 8 BenchChem.

  • 4 BenchChem.

  • 13 Aapptec.

  • 11 BenchChem.

  • 14 Aapptec.

  • 15 National Institutes of Health.

  • 16 ResearchGate.

Sources

The Strategic Deployment of Fmoc-D-His(Mtt)-OH in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice of protecting groups is a critical determinant of synthetic success, particularly when assembling complex, modified, or cyclic peptides. For the imidazole side chain of histidine, a residue notorious for racemization and side reactions, the selection of an appropriate protecting group is paramount. This guide provides an in-depth technical analysis of N-α-Fmoc-D-histidine(τ-4-methyltrityl)-OH (Fmoc-D-His(Mtt)-OH), a reagent designed for strategic applications demanding orthogonal deprotection schemes. We will explore the chemical rationale for its use, supplier and pricing landscapes, and detailed protocols for its application, offering field-proven insights for researchers, scientists, and drug development professionals.

The Mtt Group: A Cornerstone of Orthogonal Protection Strategy

The 4-methyltrityl (Mtt) group is a highly acid-labile protecting group employed for the side chains of various amino acids, including histidine, lysine, and cysteine.[1] Its principal advantage within the widely used Fmoc/tBu (tert-butyl) synthetic strategy lies in its "semi-permanent" nature. The Mtt group is stable to the basic conditions (e.g., piperidine) required for the repetitive cleavage of the N-terminal Fmoc group.[1] However, it can be selectively removed under very mild acidic conditions that do not affect more robust acid-labile groups like Boc (tert-butyloxycarbonyl) and tBu, nor the acid-sensitive linkers anchoring the peptide to the solid support.[1][2]

This orthogonality is the key to its utility, enabling chemists to perform on-resin modifications of the histidine side chain. Such modifications can include:

  • On-resin cyclization: Forming lactam bridges with glutamic or aspartic acid side chains.

  • Branched peptide synthesis: Creating multi-antigenic peptides (MAPs) by attaching another peptide chain to the histidine side chain.[1]

  • Attachment of reporter molecules: Conjugating fluorescent dyes, biotin, or other labels to a specific histidine residue.[1]

The general order of acid lability for common trityl-based protecting groups is: Trt (Trityl) > Mtt > Mmt (4-methoxytrityl).[3] This hierarchy allows for fine-tuning of the deprotection strategy based on the specific requirements of the peptide sequence and the chosen solid support.

Supplier and Pricing Analysis of this compound

The availability and cost of this compound are critical considerations for project planning and scale-up. Below is a comparative table of major suppliers and indicative pricing. Note that prices are subject to change and may vary based on institutional agreements and quantity.

SupplierProduct NameCAS NumberPurityIndicative Pricing (USD)
Sigma-Aldrich (Merck) This compound200926-19-8≥98.0% (HPLC)Inquire for pricing
Novabiochem® (Merck) Fmoc-His(Mtt)-OH133367-34-7≥98.0% (HPLC)$77.60 / 5 g
AAPPTEC Fmoc-His(Mtt)-OH133367-34-7Not specifiedInquire for pricing[4]
Crysdot LLC Fmoc-His(Mtt)-OH133367-34-795+%$646 / 100 g
Activotec Fmoc-L-His(Mtt)-OH133367-34-7Not specified£85.00 / 5 g[5]
AA Blocks This compound200926-19-8Not specifiedInquire for pricing[6]

Note: The L-isomer (Fmoc-L-His(Mtt)-OH, CAS 133367-34-7) is more commonly listed than the D-isomer (CAS 200926-19-8). Researchers should verify the stereochemistry with the supplier before ordering.

Experimental Protocols and Methodologies

The successful application of this compound hinges on the precise execution of coupling and, most importantly, the selective deprotection of the Mtt group.

Coupling of this compound

Standard coupling protocols used in Fmoc-SPPS are generally effective for incorporating this compound. However, due to the steric bulk of the Mtt group and the potential for racemization of histidine, the use of coupling reagents such as HBTU/HOBt or HATU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) is recommended. A double coupling strategy may be employed to ensure complete incorporation.

Selective On-Resin Deprotection of the Mtt Group

The selective cleavage of the Mtt group is the most critical step. The choice of reagent cocktail depends on the sensitivity of other protecting groups and the resin linker.

Method 1: Dilute Trifluoroacetic Acid (TFA) Based Deprotection

This is a widely used and effective method for Mtt removal.[2]

  • Reagents:

    • Deprotection Solution: 1-2% (v/v) TFA and 2-5% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM).[2][7]

    • Washing Solvents: DCM, Methanol (MeOH), N,N-Dimethylformamide (DMF).

    • Neutralization Solution: 1-10% (v/v) DIEA in DMF.[2][7]

  • Protocol:

    • Swell the Mtt-protected peptide-resin in DCM.

    • Suspend the resin in the deprotection solution (approx. 10 mL per gram of resin).[2][7]

    • Gently agitate the suspension at room temperature for 30 minutes. Repeat this step multiple times (e.g., 3-5 times) for complete removal.

    • To monitor the reaction, remove a few beads of resin, wash them, and add a drop of concentrated TFA. An immediate orange color indicates the presence of the Mtt cation, signifying incomplete deprotection.[7]

    • Once deprotection is complete (the bead test is negative), filter the resin and wash thoroughly with DCM, MeOH, and DMF.[2][7]

    • Neutralize the resin with the DIEA/DMF solution and wash again with DMF to prepare for the subsequent on-resin modification.[7]

Method 2: Hexafluoroisopropanol (HFIP) Based Deprotection

This method offers an alternative for highly acid-sensitive systems.

  • Reagents:

    • Deprotection Solution: DCM/HFIP/Trifluoroethanol (TFE)/Triethylsilane (TES) (6.5:2:1:0.5 v/v/v/v).[7]

    • Washing and Neutralization solutions as in Method 1.

  • Protocol:

    • Suspend the resin in the deprotection solution (approx. 10-20 mL per gram of resin).[7]

    • Agitate at room temperature for 1 hour.[7]

    • Monitor the reaction as described in Method 1. Continue for another hour if necessary.[7]

    • Filter, wash, and neutralize the resin as in Method 1.[7]

The workflow for selective Mtt deprotection and subsequent on-resin modification can be visualized as follows:

Mtt_Deprotection_Workflow start Peptide-Resin (with Fmoc-AA...-His(Mtt)-...) deprotection Selective Mtt Cleavage (e.g., 1-2% TFA/TIS in DCM) start->deprotection wash_neutralize1 Wash & Neutralize (DCM, DMF, DIEA) deprotection->wash_neutralize1 modification On-Resin Modification (e.g., Coupling of another molecule) wash_neutralize1->modification wash_neutralize2 Wash & Neutralize modification->wash_neutralize2 continue_synthesis Continue SPPS (Fmoc deprotection, coupling) wash_neutralize2->continue_synthesis end Final Cleavage & Deprotection continue_synthesis->end

Caption: Workflow for selective Mtt deprotection and on-resin modification.

Trustworthiness and Self-Validating Systems

A robust peptide synthesis protocol is inherently self-validating. The orthogonality of the Mtt group provides a clear checkpoint. After the selective deprotection step, a small aliquot of the resin can be cleaved and analyzed by mass spectrometry. The resulting mass should correspond to the peptide with a free histidine side chain, while all other protecting groups (e.g., tBu, Boc) remain intact. This intermediate validation confirms the success of the selective deprotection before committing to subsequent, often costly, synthetic steps.

Furthermore, the trityl cation test (observing an orange color with strong acid) provides a real-time, qualitative measure of the deprotection reaction's progress, allowing the researcher to extend the reaction time as needed to ensure complete removal.[7]

Causality and Experimental Choices

  • Why TIS or TES as a scavenger? During acid-catalyzed cleavage, the stable Mtt carbocation is released.[2] This electrophilic species can re-attach to electron-rich residues like tryptophan or tyrosine, or even re-protect the histidine. Scavengers like trialkylsilanes (TIS, TES) efficiently quench this carbocation, preventing side reactions.[2]

  • Why D-His isomer? The use of D-amino acids is a common strategy in drug development to increase peptide stability against enzymatic degradation. This compound allows for the strategic placement of a D-histidine that can be later modified, creating unique peptidomimetics with enhanced therapeutic potential.

  • Choice of Deprotection Cocktail: The choice between a dilute TFA cocktail and an HFIP-based one is dictated by the overall acid sensitivity of the peptide-resin construct. For peptides attached to hyper-acid sensitive linkers (e.g., 2-chlorotrityl chloride resin), the milder HFIP or acetic acid-based systems may be necessary to avoid premature cleavage from the support.[3][7]

The relationship between protecting group lability and the reagents used is crucial for designing a successful orthogonal strategy.

Orthogonal_Strategy cluster_Peptide Fully Protected Peptide on Resin Peptide Fmoc-AA(P_group)-...-His(Mtt)-...-Resin Fmoc Fmoc Group Mild_Acid ~1-2% TFA/DCM Fmoc->Mild_Acid Stable Strong_Acid ~95% TFA Cocktail Fmoc->Strong_Acid Stable Mtt Mtt Group Piperidine ~20% Piperidine/DMF Mtt->Piperidine Stable tBu_Boc tBu, Boc, Trt Groups & Resin Linker tBu_Boc->Piperidine Stable tBu_Boc->Mild_Acid Stable Piperidine->Fmoc Cleaves Mild_Acid->Mtt Cleaves Strong_Acid->tBu_Boc Cleaves

Caption: Orthogonal deprotection logic in Fmoc/tBu-based SPPS with Mtt group.

References

  • BenchChem. (n.d.). Role of Mtt protecting group in peptide synthesis.
  • BenchChem. (n.d.). Protocol for Selective Deprotection of the Mtt Group.
  • Sigma-Aldrich. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Aapptec. (n.d.). Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines.
  • AAPPTEC. (n.d.). Fmoc-His(Mtt)-OH. Retrieved from [Link]

  • Crysdot LLC. (n.d.). Fmoc-His(Mtt)-OH. Retrieved from [Link]

  • Activotec. (n.d.). Fmoc-L-His(Mtt)-OH. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Fmoc-D-His(Mtt)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fmoc-D-His(Mtt)-OH in Complex Peptide Synthesis

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to the successful construction of complex peptide architectures. This compound emerges as a critical building block for researchers and drug development professionals engaged in the synthesis of peptides requiring site-specific modifications, cyclization, or branching. The utility of this reagent is rooted in the unique properties of the 4-methyltrityl (Mtt) group, which offers a finely tuned acid lability, enabling its selective removal under exceptionally mild acidic conditions.[1][2] This orthogonality is the cornerstone of its application, allowing for the deprotection of the histidine side chain while the peptide remains anchored to the solid support and other acid-labile protecting groups, such as tert-butyloxycarbonyl (Boc) and tert-butyl (tBu), remain intact.[3][4]

This guide provides a comprehensive overview of the principles and protocols for the effective utilization of this compound in Fmoc-based SPPS. It is designed to equip researchers with the technical knowledge and practical insights necessary to navigate the nuances of its application, from coupling strategies to selective deprotection and downstream modifications.

The Chemistry of Control: Understanding the Mtt Protecting Group

The 4-methyltrityl (Mtt) group is a derivative of the trityl (Trt) group, distinguished by a methyl group on one of the phenyl rings. This seemingly minor modification has a significant impact on the group's chemical properties. The electron-donating nature of the methyl group enhances the stability of the carbocation formed during acid-catalyzed cleavage, rendering the Mtt group more acid-labile than the parent Trt group.[3] This characteristic allows for its removal under conditions that are significantly milder than those required for the cleavage of other common protecting groups.

The general order of acid lability for trityl-based protecting groups is as follows: Mmt (4-methoxytrityl) > Mtt (4-methyltrityl) > Trt (trityl).[3] This hierarchy provides a toolbox for orthogonal protection strategies, where different protecting groups can be selectively removed at various stages of the synthesis.

A critical aspect of Mtt deprotection is the generation of the Mtt carbocation. This reactive intermediate must be effectively "scavenged" to prevent undesirable side reactions, such as re-attachment to the deprotected side chain or other nucleophilic sites within the peptide.[1] Trialkylsilanes, most commonly triisopropylsilane (TIS), are employed as scavengers to trap the Mtt cation, forming a stable, non-reactive species.[1][5] The release of the Mtt cation is often accompanied by the appearance of a distinct yellow-orange color, providing a useful visual indicator of the deprotection reaction's progress.[1]

Core Applications of this compound

The unique properties of the Mtt group make this compound an indispensable tool for a variety of advanced peptide synthesis applications:

  • Synthesis of Branched Peptides: The selective deprotection of the Mtt group on the histidine side chain allows for the on-resin synthesis of branched peptides, where a second peptide chain is assembled from the deprotected side chain.[3][6]

  • On-Resin Cyclization: this compound is instrumental in the synthesis of side-chain-to-side-chain or side-chain-to-terminus cyclic peptides.[6][7][8] Following selective deprotection of the Mtt group, the exposed side chain can be reacted with another functional group on the peptide to form a cyclic structure.

  • Site-Specific Labeling and Modification: The ability to selectively unmask the histidine side chain provides a handle for the attachment of various moieties, such as fluorescent probes, biotin, or polyethylene glycol (PEG), at a specific position within the peptide sequence.[3][4]

  • Synthesis of Peptidomimetics and Complex Conjugates: The orthogonal nature of the Mtt group facilitates the construction of intricate molecular architectures, including peptidomimetics and peptide-drug conjugates.[4]

Experimental Protocols

PART 1: Standard Fmoc-SPPS Workflow

The incorporation of this compound into a peptide sequence follows the standard iterative steps of Fmoc-based SPPS.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (this compound + Activator) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection Start Next Cycle

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide, 2-Chlorotrityl) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[9]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a solution of 20% piperidine in DMF.[10][11] This is typically done in two steps: a short initial treatment (1-3 minutes) followed by a longer treatment (15-20 minutes).

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling of this compound:

    • Activation: In a separate vessel, pre-activate this compound (typically 3-5 equivalents relative to the resin loading) with a suitable coupling reagent. Commonly used coupling reagents include HBTU, HATU, or HCTU, in the presence of a base such as N,N-diisopropylethylamine (DIEA).[10][12]

    • Minimizing Racemization: Histidine residues are particularly susceptible to racemization during the activation step.[10][13][14] To mitigate this, it is crucial to minimize the pre-activation time and add the activated amino acid solution to the resin immediately. The use of hindered bases like DIEA is also recommended.[12]

    • Coupling Reaction: Add the activated this compound solution to the resin and agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test or the Chloranil test.[10] A negative test indicates the absence of free primary amines and thus, a complete reaction.

  • Washing: After a complete coupling, thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

PART 2: Selective Deprotection of the Mtt Group

The key advantage of using this compound lies in the ability to selectively remove the Mtt group from the histidine side chain while the peptide remains on the solid support.

Mtt_Deprotection Peptide_Resin Peptide-Resin with This compound Deprotection_Cocktail Add Deprotection Cocktail (e.g., 1-2% TFA, 2% TIS in DCM) Peptide_Resin->Deprotection_Cocktail Reaction Agitate at Room Temperature (e.g., 30 min) Deprotection_Cocktail->Reaction Monitoring Monitor Progress (Visual: Yellow/Orange Color) Reaction->Monitoring Washing Wash Resin (DCM, DMF) Monitoring->Washing Neutralization Neutralize (e.g., 1% DIEA in DMF) Washing->Neutralization Ready_for_Modification Deprotected Side Chain Ready for Further Chemistry Neutralization->Ready_for_Modification

Caption: Workflow for the selective deprotection of the Mtt group on-resin.

Protocol 1: Mild Trifluoroacetic Acid (TFA) Method

This is a widely used and effective method for Mtt deprotection.[5][15]

Reagents:

  • Deprotection Solution: 1-2% (v/v) Trifluoroacetic acid (TFA) and 2% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM).[5]

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Neutralization Solution: 1% (v/v) Diisopropylethylamine (DIEA) in DMF.[5]

Procedure:

  • Suspend the Mtt-protected peptide-resin in the TFA/TIS/DCM deprotection solution (approximately 10 mL per gram of resin).[5][16]

  • Gently agitate the suspension at room temperature for 30 minutes. The reaction progress can often be visually monitored by the appearance of a yellow-orange color in the solution.[1]

  • To confirm complete deprotection, a small sample of resin beads can be taken, washed, and treated with a drop of concentrated TFA. An immediate and intense orange color indicates the presence of remaining Mtt groups, and the reaction time should be extended.[15][16]

  • Once deprotection is complete, filter the resin and wash thoroughly with DCM (3x).[16]

  • Wash the resin with DMF (3x).

  • Neutralize the resin by washing with the 1% DIEA in DMF solution (2x).[5][15]

  • Wash the resin again with DMF (3x) and DCM (3x) to remove excess base.

  • The resin with the deprotected histidine side chain is now ready for the subsequent modification, such as branching or cyclization.

Protocol 2: Hexafluoroisopropanol (HFIP) Method

This method offers a milder alternative to the TFA-based protocol and can be advantageous for particularly acid-sensitive peptides or resins.[15]

Reagents:

  • Deprotection Solution: Hexafluoroisopropanol (HFIP) / Dichloromethane (DCM) (e.g., 1:4 v/v).[12]

  • Triethylsilane (TES) can be added as a scavenger.

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Neutralization Solution: 10% (v/v) Diisopropylethylamine (DIEA) in DMF.

Procedure:

  • Suspend the Mtt-protected peptide-resin in the HFIP/DCM deprotection solution.

  • Agitate the suspension at room temperature for 1-2 hours.

  • Monitor the reaction as described in Protocol 1.

  • Filter the resin and wash thoroughly with DCM and DMF.

  • Neutralize the resin with the 10% DIEA in DMF solution.

  • Wash the resin extensively with DMF and DCM.

Deprotection Method Reagent Cocktail Reaction Time Key Considerations References
Mild TFA 1-2% TFA, 2% TIS in DCM30-60 minutesWidely applicable and efficient.[5][15][16]
HFIP HFIP/DCM (e.g., 1:4 v/v) with TES1-2 hoursMilder conditions, suitable for acid-sensitive sequences.[12][15]
Acetic Acid Acetic acid/TFE/DCM (e.g., 1:2:7 v/v/v)1 hourVery mild, but may not be effective on all resins.[8][15][8][15]

Troubleshooting and Expert Insights

  • Incomplete Mtt Deprotection: If the colorimetric test indicates incomplete deprotection, extend the reaction time in 30-minute increments and re-test. Ensure the deprotection solution has free access to all resin beads by using sufficient solvent volume and adequate agitation.

  • Racemization of Histidine: As previously mentioned, histidine is prone to racemization. To minimize this risk during coupling, use a high-quality coupling reagent like HATU, minimize pre-activation time, and consider the use of additives such as Oxyma Pure.[10][14][17]

  • Side Reactions during Mtt Deprotection: The primary side reaction is the re-attachment of the Mtt cation. The inclusion of a scavenger like TIS or TES is crucial to prevent this.[1] Ensure an adequate amount of scavenger is used, typically 2-5% (v/v).

  • Premature Cleavage from Resin: When using highly acid-labile resins such as 2-chlorotrityl chloride resin, there is a risk of premature cleavage of the peptide during Mtt deprotection, even with dilute TFA.[18] In such cases, the HFIP-based method or the acetic acid method may be more appropriate.

Conclusion: Enabling Advanced Peptide Design

This compound is a powerful and versatile tool in the arsenal of the peptide chemist. Its strategic application, underpinned by a solid understanding of the Mtt group's chemistry, opens the door to the synthesis of complex and highly functionalized peptides that are central to advancements in drug discovery, diagnostics, and materials science. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this valuable building block in their synthetic endeavors.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Protocol for Selective Deprotection of the Mtt Group.
  • Aapptec Peptides. Amino Acid Sidechain Deprotection.
  • Aapptec Peptides.
  • Sigma-Aldrich. Selecting Orthogonal Building Blocks.
  • BenchChem. (2025). A Comparative Analysis of Cleavage Efficiency for Different Histidine Protecting Groups.
  • BenchChem. (2025). Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH.
  • Research on the Synthesis Method and Application Prospects of Fmoc-His(Mtt)-Oh. (2025, December 16).
  • Kumar, A., et al. (2018). Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. Scientific Reports, 8(1), 15392.
  • Sigma-Aldrich. Selecting Orthogonal Building Blocks.
  • BenchChem. (2025). Role of Mtt protecting group in peptide synthesis.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • AAPPTec.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
  • Li, Y., et al. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 28(24), 8031.
  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
  • Biotage. (2023, January 30). How To: Measure and Optimize the Removal of MMT Protecting Groups.
  • NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-D-Lys(Mtt)
  • Robertson, A. D., et al. (2023). Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. International Journal of Molecular Sciences, 24(4), 4066.
  • Sigma-Aldrich. This compound.
  • Gyros Protein Technologies. SPPS Tips For Success Handout.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AltaBioscience. Fmoc Amino Acids for SPPS.
  • CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron letters, 32(52), 7679-7682.
  • Chen, J., et al. (2020). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 18(30), 5874-5878.
  • Aletras, A., et al. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International journal of peptide and protein research, 45(5), 488-496.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • PEPTIDE INSTITUTE, INC. Cyclic Peptides and Branched Peptides.
  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.

Sources

Application Notes & Protocols: Selective On-Resin Deprotection of the Mtt Group from Fmoc-D-His(Mtt)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-HisMtt-20260113

Abstract: This technical guide provides a comprehensive framework for the selective deprotection of the 4-methyltrityl (Mtt) group from the imidazole side chain of Histidine during Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We delve into the underlying chemical principles, present validated, step-by-step protocols, and offer a data-driven troubleshooting guide to empower researchers in synthesizing complex and modified peptides with high fidelity.

The Strategic Role of the Mtt Group in Peptide Chemistry

In the intricate assembly of peptides, particularly those destined for complex modifications like cyclization, branching, or site-specific labeling, the choice of protecting groups is paramount. The 4-methyltrityl (Mtt) group is a cornerstone of modern orthogonal protection strategies in Fmoc-SPPS.[1] As a derivative of the trityl (Trt) group, its defining feature is its calibrated acid lability.[2] The Mtt group can be cleaved under exceptionally mild acidic conditions—typically 1-2% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)—that leave more robust, acid-sensitive groups such as tert-butyloxycarbonyl (Boc), tert-butyl (tBu) ethers/esters, and even highly acid-labile resin linkers largely unaffected.[1][3][4]

This exquisite level of control allows for the selective "unmasking" of a specific amino acid side chain, like that of Histidine, while the peptide remains anchored to the solid support, fully protected at other sites. This opens a synthetic window for on-resin modifications, a critical capability for drug development and chemical biology research.[1][2]

Mechanism of Mtt Group Cleavage

The deprotection of the Mtt group is a classic acid-catalyzed cleavage (acidolysis). The process is initiated by the protonation of the nitrogen atom on the imidazole ring to which the Mtt group is attached.[3][4] This protonation facilitates the departure of the Mtt moiety as a highly stabilized carbocation. The electron-donating methyl group on one of the phenyl rings enhances the stability of this carbocation compared to the parent trityl cation, rendering the Mtt group more acid-labile.[2]

This liberated Mtt carbocation (Mtt⁺) is a potent electrophile that, if left unchecked, can lead to undesirable side reactions, such as re-attachment to the deprotected site or alkylation of sensitive residues like Tryptophan.[3] To prevent this, a "scavenger" is included in the deprotection cocktail. Trialkylsilanes, most commonly Triisopropylsilane (TIS), are highly effective scavengers that rapidly quench the Mtt⁺ cation.[1][3]

A practical advantage of this mechanism is the intense yellow-orange color of the Mtt⁺ carbocation in the cleavage solution, which provides a convenient real-time visual indicator of the deprotection progress.[2][3][5]

Comparative Deprotection Conditions

The selection of a deprotection cocktail is critical and can be tailored based on the sensitivity of the peptide sequence and the resin linker. Below is a summary of commonly employed conditions.

Method Deprotection Cocktail Typical Conditions Key Considerations & Remarks References
Standard TFA 1-2% TFA / 2-5% TIS in DCM5-10 cycles of 2-5 min each at RTMost common and robust method. The use of multiple short cycles with fresh reagent is often more effective than a single long incubation.[3][4][6]
Milder HFIP DCM / HFIP / TFE / TES (e.g., 6.5:2:1:0.5 v/v/v/v)1-2 treatments of 1 hour each at RTAn excellent alternative for highly acid-sensitive sequences where even 1% TFA may cause premature cleavage of other protecting groups or the resin linker.[7][8][9]
Alternative TFA 5% TFA / 5% TIS in DCM2-3 cycles of 10 min each at RTUsed for more resistant Mtt groups, but carries a higher risk of affecting other acid-labile groups. Use with caution.[10]

Detailed Experimental Protocols

Protocol 1: Standard Mtt Deprotection using Trifluoroacetic Acid (TFA)

This protocol is the workhorse for Mtt deprotection and is suitable for most standard peptide sequences on common resins like Rink Amide.

Materials & Reagents:

  • Fmoc-D-His(Mtt)-OH containing peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 10% (v/v) Diisopropylethylamine (DIEA) in DMF

  • Methanol (MeOH)

  • Solid-phase synthesis vessel and shaker

Procedure:

  • Resin Swelling: Swell the peptide-resin (1 g) in DCM (10 mL) for at least 30 minutes with gentle agitation.[3][9]

  • Deprotection Cocktail Preparation: In a fume hood, prepare a fresh deprotection solution of 1% (v/v) TFA and 2% (v/v) TIS in DCM. For 10 mL, add 100 µL of TFA and 200 µL of TIS to 9.7 mL of DCM.[4][6]

  • Deprotection Reaction:

    • Drain the swelling solvent from the resin.

    • Add the deprotection cocktail (approx. 10 mL per gram of resin) and agitate at room temperature for 30 minutes.[4][6] The solution should turn yellow/orange.

  • Reaction Monitoring (Qualitative Test):

    • Drain the deprotection solution.

    • Take a few beads of resin, wash them thoroughly with DCM on a watch glass.

    • Add a single drop of neat TFA. An immediate and intense orange color indicates the presence of remaining Mtt groups.[3][6][9] If the test is positive, repeat step 3 with a fresh batch of deprotection cocktail. The reaction is complete when this test yields no color.[9]

  • Washing: Once deprotection is complete (color test is negative), filter the resin and perform the following washes sequentially to remove all acidic reagents and byproducts:

    • DCM (3 x 10 mL)

    • Methanol (2 x 10 mL)[6]

    • DCM (3 x 10 mL)

  • Neutralization: Wash the resin with 10% DIEA in DMF (2 x 10 mL) for 5 minutes each to neutralize any residual acid and ensure the deprotected amine is in its free base form for subsequent reactions.[9]

  • Final Wash: Wash the resin thoroughly with DMF (3 x 10 mL) to remove excess DIEA. The resin is now ready for the next synthetic step (e.g., coupling).

Protocol 2: Alternative Mtt Deprotection using Hexafluoroisopropanol (HFIP)

This protocol is recommended for peptides containing highly acid-labile functionalities or linkers.

Materials & Reagents:

  • All materials from Protocol 1

  • Hexafluoroisopropanol (HFIP)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes as described in Protocol 1.

  • Deprotection Cocktail Preparation: Prepare a fresh solution of 30% (v/v) HFIP in DCM. For 10 mL, add 3 mL of HFIP to 7 mL of DCM.

  • Deprotection Reaction:

    • Drain the swelling solvent.

    • Add the HFIP/DCM solution (approx. 10 mL per gram of resin) and agitate at room temperature.

    • Perform 3 successive treatments of 5-15 minutes each.[7]

  • Monitoring and Washing: Use the same qualitative test as described in Protocol 1 (Step 4). Once complete, follow the washing, neutralization, and final wash steps exactly as outlined in Protocol 1 (Steps 5-7).

Visualized Workflows and Logic

To further clarify the experimental process and decision-making, the following diagrams illustrate the deprotection workflow and a troubleshooting guide.

Mtt_Deprotection_Workflow start Start: Mtt-Protected Peptide-Resin swell 1. Resin Swelling (DCM, 30 min) start->swell prepare 2. Prepare Fresh Deprotection Cocktail (e.g., 1% TFA/TIS in DCM) swell->prepare deprotect 3. Deprotection Reaction (e.g., 30 min treatment) swell->deprotect prepare->deprotect monitor 4. Monitoring (Qualitative Color Test) deprotect->monitor monitor->deprotect Test Positive: Repeat Treatment wash 5. Sequential Washing (DCM, MeOH, DCM) monitor->wash Test Negative: Complete neutralize 6. Neutralization (10% DIEA in DMF) wash->neutralize final_wash 7. Final Wash (DMF) neutralize->final_wash end End: Deprotected Resin Ready for Next Step final_wash->end

Caption: General workflow for on-resin Mtt group deprotection.

Mtt_Troubleshooting issue Problem Encountered incomplete Incomplete Deprotection (Mtt peak in LCMS) issue->incomplete side_reactions Side Reactions (e.g., Trp alkylation) issue->side_reactions premature_cleavage Premature Cleavage (Loss of Boc/tBu or peptide) issue->premature_cleavage cause1 Causes: - Insufficient time/cycles - Reagent degradation - Poor resin swelling incomplete->cause1 cause2 Causes: - Ineffective scavenging of Mtt+ side_reactions->cause2 cause3 Causes: - TFA concentration too high - Excessive deprotection time premature_cleavage->cause3 solution1 Solutions: - Increase cycles/time - Use fresh cocktail - Ensure full swelling cause1->solution1 solution2 Solutions: - Ensure TIS is present and fresh - Increase TIS to 5% cause2->solution2 solution3 Solutions: - Reduce TFA to 1% - Minimize total time - Switch to milder HFIP method cause3->solution3

Caption: Decision tree for troubleshooting Mtt deprotection issues.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Mtt Deprotection (Confirmed by LCMS showing mass +286.4 Da)1. Insufficient deprotection time or number of cycles.[9] 2. Inadequate resin swelling, preventing reagent access.[9] 3. Deprotection cocktail was not freshly prepared or has degraded.1. Increase the number of deprotection cycles (e.g., from one 30-min treatment to 5-10 cycles of 3-5 minutes each) with fresh reagent for each cycle.[9] 2. Ensure the resin is fully swollen in DCM for at least 30 minutes before starting.[9] 3. Always use a freshly prepared deprotection solution.
Side Reactions (e.g., Alkylation of Tryptophan)1. Insufficient or ineffective scavenging of the Mtt⁺ carbocation.[3]1. Ensure TIS is included in the deprotection cocktail at a concentration of at least 2% (v/v). For Trp-containing peptides, increasing TIS to 5% can be beneficial.[3] 2. Use fresh, high-quality TIS.
Premature Cleavage (Loss of Boc/tBu groups or cleavage from acid-labile resin)1. TFA concentration is too high for the specific substrate.[5] 2. Deprotection time is excessively long.[5]1. Use the mildest effective TFA concentration (1% is standard).[5] 2. Monitor the reaction closely and stop as soon as the deprotection is complete. Avoid unnecessary, prolonged exposure. 3. For highly sensitive peptides, switch to the milder HFIP-based deprotection protocol (Protocol 2).[7]
Faint or No Yellow Color 1. The Mtt group was unintentionally removed in a previous acidic step. 2. The concentration of the Mtt-protected peptide on the resin is very low.1. Review all previous synthetic steps for any unintended exposure to acidic conditions.[5] 2. Confirm the loading of the resin if possible. Proceed with the protocol and confirm deprotection via an analytical method post-synthesis.

References

  • Role of Mtt protecting group in peptide synthesis - Benchchem.
  • Optimizing Mtt Group Removal with 1% TFA: A Technical Support Center - Benchchem.
  • Protocol for Selective Deprotection of the Mtt Group - Benchchem.
  • Amino Acid Sidechain Deprotection - Aapptec Peptides.
  • The kinetics of the removal of the N-methyltrityl (Mtt)
  • The deprotection of Lys(Mtt)
  • Selecting Orthogonal Building Blocks - Sigma-Aldrich.
  • Incomplete Mtt deprotection in N3-L-Lys(Mtt)-OH modified peptides - Benchchem.
  • Application Note: Selective Deprotection of the Mtt Group
  • Monitoring Mtt deprotection by observing trityl c
  • The deprotection of Lys(Mtt) revisited - PubMed.
  • Electronic Supplementary Material (ESI)

Sources

The Strategic Incorporation of Fmoc-D-His(Mtt)-OH in Peptide Library Synthesis: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Complexity in Peptide Drug Discovery

In the landscape of modern drug discovery, peptide libraries represent a powerful engine for identifying novel therapeutic leads. Their chemical diversity and biological specificity offer a fertile ground for exploring complex disease targets. However, the construction of high-quality peptide libraries is fraught with synthetic challenges. Key among these are the inherent instability of natural L-peptides to proteolysis and the difficulty of introducing site-specific modifications to expand chemical space. The strategic selection of specialized building blocks is therefore paramount to overcoming these hurdles.

This application note details the utility of N-α-Fmoc-N-im-(4-methyltrityl)-D-histidine, or Fmoc-D-His(Mtt)-OH , as a cornerstone reagent for the synthesis of advanced peptide libraries. We will explore the multifaceted advantages conferred by both the D-isomeric form of histidine and the unique properties of the 4-methyltrityl (Mtt) side-chain protecting group. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage sophisticated peptide chemistry for therapeutic innovation.

The Dual Advantage: Why this compound?

The choice of this compound is a deliberate one, aimed at imparting two critical features to peptide libraries: enhanced biological stability and synthetic versatility.

1. The "D-Advantage": Engineering Proteolytic Resistance

Peptides composed of natural L-amino acids are often rapidly degraded by proteases in vivo, limiting their therapeutic potential.[1][2] The incorporation of D-amino acids, which are the non-natural mirror images of their L-counterparts, provides a robust shield against enzymatic degradation.[1][3][4] This enhanced stability significantly increases the in vivo half-life of peptide candidates, a crucial attribute for effective drug action.[1]

2. The "Mtt-Advantage": Orthogonal Control for Library Diversification

The imidazole side chain of histidine is a frequent participant in biological interactions, making it a valuable component of peptide libraries.[5][6] However, its nucleophilic nature necessitates protection during solid-phase peptide synthesis (SPPS) to prevent side reactions and racemization.[7][8] The 4-methyltrityl (Mtt) group is an acid-labile protecting group that offers a key advantage over more common trityl (Trt) or Boc protections: it can be selectively removed under very mild acidic conditions.[9][10][11] This "orthogonality" allows for the selective deprotection of the histidine side chain while the peptide remains anchored to the solid support, and other acid-labile protecting groups (like Boc or tBu) remain intact.[9][10][12] This opens the door to a myriad of on-resin modifications, such as:

  • Cyclization: Creating conformationally constrained cyclic peptides.

  • Branching: Synthesizing dendritic or branched peptide structures.

  • Labeling: Attaching fluorescent probes, biotin, or other reporter molecules.

This ability to perform site-specific modifications on the histidine residue at any point during the synthesis is a powerful tool for diversifying peptide libraries and exploring structure-activity relationships (SAR).

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this building block is essential for its effective use.

PropertyValueSource
CAS Number 200926-19-8[13][14]
Molecular Formula C41H35N3O4[13][14]
Molecular Weight 633.73 g/mol [14]
Appearance White to off-white powder
Solubility Soluble in DMF, DCMN/A

Experimental Protocols

The following protocols provide a framework for the incorporation of this compound into peptide libraries using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Standard Incorporation of this compound

This protocol outlines the standard coupling of this compound into a growing peptide chain on a solid support.

Workflow for Standard SPPS Coupling

Resin Resin with N-terminal amine Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Couple to Resin Wash1->Coupling Activation Activate this compound (e.g., DIC/Oxyma in DMF) Activation->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Continue Continue to next cycle Wash2->Continue

Caption: Standard SPPS cycle for incorporating this compound.

Step-by-Step Procedure:

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides) that has a free amino group from the previous synthesis cycle.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent such as diisopropylcarbodiimide (DIC, 3-5 eq.), and an additive like Oxyma Pure (3-5 eq.) in N,N-Dimethylformamide (DMF). Note: To minimize racemization, which can be a concern with histidine derivatives, avoid prolonged pre-activation times.[10][15]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF and then Dichloromethane (DCM) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional): Perform a Kaiser test to ensure the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a recoupling step may be necessary.

Protocol 2: Selective On-Resin Deprotection of the Mtt Group

This protocol is the cornerstone of the advanced applications of this compound, enabling site-specific modification.

Workflow for Selective Mtt Group Removal

Peptide_Resin Peptide-Resin with This compound incorporated Deprotection Selective Mtt Deprotection (1-2% TFA, 2% TIS in DCM) Peptide_Resin->Deprotection Wash1 Wash (DCM, MeOH) Deprotection->Wash1 Neutralization Neutralize (e.g., 1% DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Modification On-Resin Modification (Cyclization, Branching, Labeling) Wash2->Modification

Caption: On-resin selective deprotection of the Mtt group for further modification.

Step-by-Step Procedure:

  • Resin Preparation: Start with the peptide-resin containing the Mtt-protected D-histidine residue at the desired position.

  • Deprotection Cocktail Preparation: Prepare a fresh solution of 1-2% (v/v) Trifluoroacetic acid (TFA) and 2% (v/v) Triisopropylsilane (TIS) in DCM.[9] Causality: The low concentration of TFA is sufficient to cleave the highly acid-labile Mtt group but not strong enough to cleave other acid-labile groups like Boc or the resin linker.[9][16] TIS acts as a scavenger to quench the liberated Mtt cation, preventing side reactions.[9][16]

  • Deprotection Reaction: Suspend the peptide-resin in the deprotection cocktail (approximately 10 mL per gram of resin).[9][17] Gently agitate the suspension at room temperature. The reaction time is typically 30-60 minutes, but should be monitored.

  • Monitoring the Reaction: To check for completion, remove a few beads of resin, wash them, and add a drop of concentrated TFA. An immediate orange color indicates the presence of remaining Mtt groups; continue the reaction if needed.[17][18]

  • Washing and Neutralization: Once the deprotection is complete, filter the resin and wash it thoroughly with DCM, followed by Methanol (MeOH), and then DCM again.[17][18] Neutralize the resin with a solution of 1% (v/v) Diisopropylethylamine (DIEA) in DMF, followed by extensive washing with DMF.[9][17]

  • Proceed to On-Resin Modification: The resin now has a free imidazole nitrogen on the D-histidine side chain and is ready for the desired on-resin modification (e.g., lactam bridge formation for cyclization).

Application in Peptide Library Synthesis: A Strategic Workflow

The true power of this compound is realized when these protocols are integrated into a library synthesis strategy. For example, in a "split-and-pool" synthesis, a library of linear peptides can be created, and then a subset of the library can be selectively cyclized through the histidine side chain.

Decision Workflow for Library Diversification

Start Synthesize Linear Peptide Library (Incorporate this compound) Decision Diversify Library? Start->Decision Cleave Global Deprotection and Cleavage from Resin Decision->Cleave No Mtt_Deprotect Selective Mtt Deprotection Decision->Mtt_Deprotect Yes Linear_Library Final Linear Peptide Library Cleave->Linear_Library OnResin_Mod On-Resin Side-Chain Modification (e.g., Cyclization) Mtt_Deprotect->OnResin_Mod Cleave_Modified Global Deprotection and Cleavage from Resin OnResin_Mod->Cleave_Modified Modified_Library Final Modified Peptide Library Cleave_Modified->Modified_Library

Caption: Strategic workflow for creating diverse peptide libraries using this compound.

Conclusion: A Versatile Tool for Advanced Peptide Libraries

This compound is more than just a protected amino acid; it is a strategic tool that empowers chemists to build superior peptide libraries. By combining the proteolytic resistance of a D-amino acid with the orthogonal synthetic handle of the Mtt group, researchers can generate libraries of peptides with enhanced drug-like properties and greater chemical diversity. The protocols and workflows outlined in this note provide a robust foundation for leveraging this compound to accelerate the discovery of next-generation peptide therapeutics.

References

  • A. A. Blocks, Inc. This compound | 200926-19-8. [Link]

  • LifeTein. Should My Peptides Have D-Amino Acids? (2024). [Link]

  • Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]

  • Aapptec Peptides. Selective Removal of Mtt Protecting Group From Amines. [Link]

  • AAPPTEC. Fmoc-His(Mtt)-OH [133367-34-7]. [Link]

  • LookChem. Cas 200926-19-8,this compound. [Link]

  • D-Histidine in Pharmaceutical and Peptide Synthesis. [Link]

  • PubMed. Design, synthesis, and applications of ring-functionalized histidines in peptide-based medicinal chemistry and drug discovery. [Link]

  • Advancing Peptide Synthesis with D-Histidine: Properties and Methodologies. [Link]

  • PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

  • PubMed. The deprotection of Lys(Mtt) revisited. [Link]

  • RSC Publishing. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. [Link]

  • LifeTein. D-amino acid peptides. [Link]

  • PubMed. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. [Link]

  • ResearchGate. The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. [Link]

  • PMC. Peptide synthesis using unprotected peptides through orthogonal coupling methods. [Link]

  • 5Z.com. Elimination of partial cleavage of acid labile groups during removal of Mtt protection. [Link]

  • Royal Society of Chemistry. The Use of d-Amino Acids for Peptide Self-assembled Systems. [Link]

  • Solid phase synthesis of a cyclic peptide using fmoc chemistry. [Link]

  • Research on the Synthesis Method and Application Prospects of Fmoc-His(Mtt)-Oh. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Design of histidine-rich peptides with enhanced bioavailability and inhibitory activity against hepatitis C virus. [Link]

  • Automated Synthesis of Cyclic Disulfide-Bridged Peptides. [Link]

  • PubMed. Fmoc-based synthesis of disulfide-rich cyclic peptides. [Link]

  • PubMed Central. Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design. [Link]

  • Organic & Biomolecular Chemistry. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. [Link]

  • Google Patents. Methods for the synthesis of cyclic peptides.
  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Fmoc-D-Lys(Mtt)-OH: Understanding its Properties and Applications in Peptide Chemistry. [Link]

Sources

The Strategic Application of Fmoc-D-His(Mtt)-OH for the Synthesis of Peptides with Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexity of Post-Translational Modifications with a Chiral Advantage

In the landscape of peptide-based therapeutics and chemical biology, the ability to introduce precise post-translational modifications (PTMs) is paramount for emulating and understanding biological processes. Histidine, with its unique imidazole side chain, is a frequent site for a variety of PTMs that modulate protein function, signaling, and localization. The synthesis of peptides containing modified histidine residues, however, presents significant challenges, including the prevention of side reactions and the control of stereochemistry. This guide provides an in-depth exploration of Fmoc-D-His(Mtt)-OH, a specialized amino acid building block that offers a strategic solution for the synthesis of peptides with site-specific PTMs on the histidine residue, coupled with the intrinsic benefits of incorporating a D-amino acid.

The use of the 4-methyltrityl (Mtt) group for the protection of the histidine imidazole side chain is a key feature of this reagent. The Mtt group is renowned for its lability under mildly acidic conditions, which allows for its selective removal on the solid phase without affecting other acid-labile protecting groups commonly used in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2][3][4] This orthogonality is the cornerstone of its utility, enabling the researcher to unmask the histidine side chain at a specific point in the synthesis and perform a desired chemical modification.

Furthermore, the incorporation of the D-enantiomer of histidine introduces a crucial element of proteolytic resistance to the resulting peptide.[5][6][7] Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in biological systems, limiting their therapeutic potential.[6] The presence of a D-amino acid can sterically hinder protease recognition and cleavage, thereby extending the peptide's half-life and bioavailability.[6][8] This guide will delve into the practical applications and detailed protocols for leveraging this compound to create peptides with enhanced stability and precisely installed PTMs.

Core Principles: The Chemistry of this compound in SPPS

Successful synthesis of modified peptides using this compound hinges on a clear understanding of the underlying chemical principles. The workflow is a multi-step process that requires careful execution and monitoring.

Workflow Overview

The general strategy involves the incorporation of this compound into the peptide sequence using standard SPPS protocols. Once the peptide chain is assembled to the desired length, the Mtt group is selectively removed, exposing the imidazole side chain for modification. The desired PTM is then introduced on-resin, followed by the final cleavage of the peptide from the solid support and global deprotection of any remaining side-chain protecting groups.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

General workflow for PTM introduction using this compound.
The Critical Step: Selective Mtt Deprotection

The orthogonality of the Mtt group is its most significant advantage. It can be removed under very mild acidic conditions, typically using a solution of 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][3][4] This allows for the deprotection of the histidine side chain while other protecting groups, such as Boc and tBu, remain intact.

Table 1: Comparison of Protecting Group Lability

Protecting GroupTypical Cleavage ConditionsStability to Mtt Deprotection
Fmoc 20% Piperidine in DMFStable
Mtt 1-2% TFA in DCM-
Boc 50-95% TFAStable
tBu 50-95% TFAStable
Trt 1-5% TFA in DCMPotentially Labile

It is crucial to include a scavenger, such as triisopropylsilane (TIS), in the deprotection cocktail to quench the liberated Mtt cation and prevent its reattachment to the peptide or other side chains.[1] The progress of the deprotection can be monitored by a simple colorimetric test: a few resin beads are treated with a drop of concentrated TFA, and an orange color indicates the presence of the Mtt cation, signifying incomplete deprotection.[1]

Application Protocols: A Step-by-Step Guide to On-Resin Modification

The true utility of this compound is realized in the diverse array of modifications that can be introduced onto the liberated histidine side chain. Below are detailed protocols for common and impactful PTMs.

Experimental Protocols
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Activation: In a separate vessel, pre-activate this compound (3-5 equivalents) with a coupling reagent such as HBTU/HOBt (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[9]

  • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents.

A note on racemization: Histidine is particularly susceptible to racemization during activation and coupling.[10][11][12] To minimize this, it is advisable to use a uronium-based coupling reagent and to keep the pre-activation time to a minimum.[11] The use of this compound already provides the desired D-stereochemistry, but preventing racemization to the L-isomer is still important for product purity.

  • Resin Preparation: After incorporation of this compound and subsequent chain elongation, wash the peptidyl-resin with DCM (5x).

  • Deprotection Cocktail: Prepare a fresh solution of 1-2% TFA and 2-5% TIS in DCM.

  • Mtt Cleavage: Treat the resin with the deprotection cocktail (10 mL per gram of resin) and gently agitate at room temperature. Perform this step in multiple short intervals (e.g., 10 x 2 minutes).

  • Monitoring: After each treatment, take a small sample of resin beads, wash them with DCM, and add a drop of 100% TFA. An immediate orange color indicates the presence of the Mtt cation and the need for further deprotection cycles.[1]

  • Washing: Once the deprotection is complete (no orange color observed), wash the resin thoroughly with DCM (5x) to remove the cleaved Mtt group and residual acid.

  • Neutralization: Wash the resin with a 10% solution of DIEA in DMF (3x) to neutralize the protonated imidazole side chain.

  • Final Washes: Wash the resin with DMF (5x) to prepare for the on-resin modification step.

graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.5]; edge [color="#34A853"];

}

Selective deprotection of the Mtt group on the histidine side chain.
  • Resin Preparation: Start with the Mtt-deprotected and neutralized peptidyl-resin from Protocol 2.

  • Alkylation Reaction: Prepare a solution of the desired alkylating agent (e.g., an alkyl halide, 5-10 equivalents) and a non-nucleophilic base such as DIEA (10-20 equivalents) in a suitable solvent like DMF or NMP.

  • Reaction: Add the alkylation solution to the resin and agitate at room temperature or with gentle heating (40-50 °C) for 2-24 hours, depending on the reactivity of the alkylating agent.

  • Monitoring: The reaction progress can be monitored by cleaving a small amount of resin and analyzing the peptide by mass spectrometry.

  • Washing: Once the reaction is complete, wash the resin extensively with DMF (5x), DCM (3x), and DMF (3x) to remove all excess reagents. The peptide is now ready for final cleavage or further modifications.

  • Resin Preparation: Begin with the Mtt-deprotected and neutralized peptidyl-resin.

  • Fatty Acid Activation: In a separate vial, activate the desired fatty acid (e.g., palmitic acid, 3-5 equivalents) with a coupling reagent like HBTU/HOBt (3-5 equivalents) and DIEA (6-10 equivalents) in DMF.

  • Lipidation Reaction: Add the activated fatty acid solution to the resin and agitate for 2-4 hours at room temperature.

  • Monitoring: Monitor the completion of the reaction by a Kaiser test (should remain negative) and by mass spectrometry analysis of a small cleaved sample.

  • Washing: After the reaction, thoroughly wash the resin with DMF (5x), DCM (3x), and DMF (3x).

Rationale for D-amino acid in lipidation: Lipidation significantly enhances the therapeutic potential of peptides by improving their pharmacokinetic properties.[13][14][15][16] Combining lipidation with a D-amino acid can create a synergistic effect, further increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.[13]

The D-Advantage: Implications of D-Histidine Incorporation

The strategic inclusion of a D-amino acid like D-histidine offers several compelling advantages beyond proteolytic stability.

  • Conformational Constraints: The presence of a D-amino acid can induce specific secondary structures, such as β-turns, which might not be favored in the all-L-amino acid counterpart.[5] This can be a powerful tool for conformational control and for mimicking or disrupting protein-protein interactions.

  • Altered Biological Activity: The change in stereochemistry at a single position can dramatically alter the biological activity of a peptide.[17] This can be exploited to develop agonists or antagonists with improved potency and selectivity.

  • Enhanced Enzymatic Stability: As previously mentioned, this is the most prominent advantage. Peptides containing D-amino acids are significantly more resistant to degradation by proteases, leading to a longer duration of action in vivo.[5][6][7][8]

However, it is important to note that the introduction of D-amino acids can also have disruptive effects on the desired secondary structure, and the impact on biological activity is not always predictable.[5][18][19] Therefore, careful design and empirical testing are essential.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise during the synthesis of modified peptides.

Table 2: Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Mtt Deprotection Insufficient deprotection time; Steric hindrance; Inefficient resin swelling.Increase the number of deprotection cycles; Use a stronger deprotection cocktail (e.g., with hexafluoroisopropanol); Ensure adequate resin swelling before deprotection.[2][3][20]
Low Yield of Modified Peptide Incomplete on-resin modification; Side reactions during modification; Aggregation of the peptide on the resin.[21][22][23]Optimize reaction conditions for the PTM (e.g., temperature, reaction time, reagent excess); Use a more efficient coupling reagent; Incorporate pseudoproline dipeptides to disrupt aggregation.[12][21]
Racemization of Histidine Prolonged activation time; Use of strong bases.[10][11]Minimize pre-activation time; Use a less basic activator or a hindered base like collidine.
Side Product Formation Re-attachment of Mtt cation; Undesired modification of other residues.Ensure sufficient scavenger (TIS) is used during Mtt deprotection; Carefully select orthogonal protecting groups for other reactive side chains.[1]

Conclusion: A Versatile Tool for Advanced Peptide Design

This compound stands out as a powerful and versatile building block for the synthesis of complex peptides with site-specific post-translational modifications. Its key strength lies in the orthogonality of the Mtt protecting group, which enables the selective unmasking of the histidine side chain for on-resin chemical manipulation. The incorporation of the D-enantiomer further enhances the therapeutic potential of the resulting peptides by conferring significant resistance to enzymatic degradation. By understanding the underlying chemical principles and following well-defined protocols, researchers, scientists, and drug development professionals can harness the full potential of this reagent to create novel and effective peptide-based tools and therapeutics. The ability to precisely control both the chemical functionality and the stereochemistry of histidine residues opens up new avenues for exploring the intricate roles of PTMs in biology and for designing next-generation peptide drugs with improved efficacy and stability.

References

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Retrieved from [Link]

  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. (n.d.). PubMed Central. Retrieved from [Link]

  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (n.d.). MDPI. Retrieved from [Link]

  • Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. (n.d.). NIH. Retrieved from [Link]

  • Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. (n.d.). NIH. Retrieved from [Link]

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? (2021, November 18). PubMed Central. Retrieved from [Link]

  • Challenging Post-translational Modifications in the Cell-free Protein Synthesis System. (n.d.). SCIEPublish. Retrieved from [Link]

  • Synthetically Modified l-Histidine-Rich Peptidomimetics Exhibit Potent Activity Against Cryptococcus neoformans. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of Histidine-Containing Oligopeptides via Histidine-Promoted Peptide Ligation. (2018, February 16). PubMed. Retrieved from [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). PubMed Central. Retrieved from [Link]

  • D-amino acid substituted peptides. (2021, January 21). Preprints.org. Retrieved from [Link]

  • Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. (2025, February 12). ResearchGate. Retrieved from [Link]

  • Post-Translational Modifications of Protein Backbones: Unique Functions, Mechanisms, and Challenges. (2017, October 24). ACS Publications. Retrieved from [Link]

  • Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. (n.d.). PubMed Central. Retrieved from [Link]

  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. (n.d.). PubMed. Retrieved from [Link]

  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Challenging Post-Translational Modification in the Cell-Free Protein Synthesis System. (2023, June 21). ResearchGate. Retrieved from [Link]

  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (2024, September 18). RSC Publishing. Retrieved from [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? (2018, July 22). ResearchGate. Retrieved from [Link]

  • Synthesis of Lipidated Peptides. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Merging late-stage diversification with solid-phase peptide synthesis enabled by high-throughput on-resin reaction screening. (n.d.). ACS Fall 2025. Retrieved from [Link]

  • Resin via click chemistry to apply in SPPS. (n.d.). ResearchGate. Retrieved from [Link]

  • Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. (n.d.). NIH. Retrieved from [Link]

  • SPPS Resins Impact the PNA-Syntheses' Improvement. (n.d.). International Journal of Medical Sciences. Retrieved from [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1). NIH. Retrieved from [Link]

  • Late-stage lipidation of peptides via aqueous thiol-michael addition to dehydroalanine (Dha). (2025, May 1). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Synthetic lipidation of peptides and amino acids: monolayer structure and properties. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Neighbor-directed Histidine N(τ)–Alkylation: A Route to Imidazolium-containing Phosphopeptide Macrocycles. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of Side-Chain Modified Polypeptides. (2015, July 6). ACS Publications. Retrieved from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTEC. Retrieved from [Link]

  • D-amino acid peptides. (n.d.). LifeTein. Retrieved from [Link]

  • Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol. (n.d.). PubMed Central. Retrieved from [Link]

  • The deprotection of Lys(Mtt) revisited. (2025, December 21). ResearchGate. Retrieved from [Link]

  • Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. (2025, October 21). ResearchGate. Retrieved from [Link]

  • The deprotection of Lys(Mtt) revisited. (2025, November 26). ResearchGate. Retrieved from [Link]

  • Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of Incorporating D-Histidine

In the field of solid-phase peptide synthesis (SPPS), the incorporation of histidine residues is a well-known challenge. The imidazole side chain of histidine can act as an intramolecular catalyst, promoting the abstraction of the alpha-proton upon activation of the carboxylic acid. This leads to the formation of a planar, achiral intermediate, which upon reprotonation can result in a mixture of L- and D-isomers, a process known as racemization or epimerization.[1][2][3] This loss of stereochemical integrity is particularly detrimental when synthesizing peptides with specific stereochemical requirements, such as those containing D-amino acids like Fmoc-D-His(Mtt)-OH.

The choice of protecting group for the imidazole side chain and the selection of the coupling reagent are the most critical factors in mitigating this side reaction.[2] The 4-methyltrityl (Mtt) group is an acid-labile protecting group frequently used for the side chains of histidine, lysine, and other amino acids.[4][5] Its key advantage lies in its orthogonality; it is stable to the basic conditions used for Nα-Fmoc group removal (e.g., piperidine) but can be selectively cleaved under very mild acidic conditions (e.g., 1-2% trifluoroacetic acid in dichloromethane), leaving other acid-labile groups like Boc or tBu intact.[4][6][7] This allows for selective on-resin side-chain modifications.

This document provides a comprehensive guide to selecting the optimal coupling reagents for this compound, focusing on maximizing coupling efficiency while minimizing the critical risk of racemization. We will delve into the mechanisms of action of various reagents, provide data-driven recommendations, and present detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Mechanism of Racemization in Histidine Coupling

Understanding the mechanism of racemization is key to preventing it. The process is primarily driven by the basicity of the unprotected π-nitrogen of the imidazole ring.[1][3]

  • Activation: The carboxylic acid of this compound is activated by a coupling reagent to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides) or an active ester (with uronium/phosphonium salts).

  • α-Proton Abstraction: The nearby imidazole nitrogen (specifically the Nπ) acts as an internal base, abstracting the acidic proton from the α-carbon of the activated D-histidine.[3]

  • Enolate Formation: This abstraction leads to the formation of a planar, achiral enolate intermediate.[1][3]

  • Reprotonation: The planar intermediate can be reprotonated from either face, resulting in a mixture of the original D-enantiomer and the undesired L-enantiomer (epimer).

The choice of coupling reagent directly influences the reactivity of the activated intermediate and the overall basicity of the reaction environment, thereby affecting the rate of racemization.

Comparative Analysis of Recommended Coupling Reagents

The ideal coupling reagent for this compound should facilitate rapid amide bond formation to minimize the lifetime of the racemization-prone activated intermediate. Below is a comparative analysis of leading reagent classes.

Uronium/Aminium Salts

These are among the most popular and efficient coupling reagents. They react with the carboxylic acid to form highly reactive active esters.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely regarded as a superior reagent for minimizing racemization.[8][9][10] The 7-azabenzotriazole (HOAt) moiety creates a more reactive OAt-ester compared to the OBt-ester formed by HBTU.[8] This enhanced reactivity leads to faster coupling times, reducing the window for racemization to occur.[8][9]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly effective and popular coupling reagent, though generally associated with a slightly higher risk of racemization compared to HATU for sensitive amino acids.[8][11]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Offers good coupling efficiency and is reported to provide good suppression of racemization.[12]

Caution: When using uronium/aminium reagents, it is critical to use a slight excess of the amino acid relative to the coupling reagent. An excess of the coupling reagent can lead to the guanidinylation of the free N-terminus of the peptide, capping the chain.[10][13]

Carbodiimides with Additives

Carbodiimides, like Diisopropylcarbodiimide (DIC), are cost-effective and widely used. However, they must be used with a nucleophilic additive to suppress racemization.

  • DIC/Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate): This combination is an excellent choice for minimizing racemization.[14] Oxyma Pure® has a pKa of 4.60, similar to HOBt, and acts as an additive to form an active ester that is highly reactive and less prone to side reactions.[15][16] It is considered a safer, non-explosive alternative to HOBt.[16] For particularly racemization-prone residues like histidine, the DIC/Oxyma combination is often the gold standard.[13][14]

  • DIC/HOBt (Hydroxybenzotriazole): The classic combination for suppressing racemization. HOBt catalyzes the reaction and minimizes side reactions.[16] However, due to the reclassification of HOBt as a potential explosive, Oxyma is now often preferred.[16]

Phosphonium Salts
  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A highly effective coupling reagent. A key advantage is that phosphonium-based reagents do not cause the N-terminal guanidinylation side reaction seen with excess uronium salts, making them suitable for cyclization reactions.[13]

Data Summary: Coupling Reagent Comparison
Reagent CombinationClassRelative SpeedRacemization SuppressionKey Considerations
HATU/DIPEA UroniumVery FastExcellentHigher cost. Avoid excess reagent to prevent capping.[10][13]
HCTU/DIPEA UroniumFastVery GoodGood balance of cost and performance.[12]
DIC/Oxyma Pure® CarbodiimideModerateExcellentGold standard for low racemization.[13][14] Cost-effective and safe alternative to HOBt.[16]
PyBOP/DIPEA PhosphoniumFastVery GoodNo guanidinylation side reaction.[13]
HBTU/DIPEA UroniumFastGoodGenerally higher risk of racemization than HATU.[8]

Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. Reagent equivalents are calculated relative to the loading of the resin.

Protocol 1: High-Performance Coupling using HATU

This protocol is recommended when minimizing racemization is the absolute top priority.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (0.4 mmol, 4 eq.)

  • HATU (0.38 mmol, 3.8 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF (6 x 1 min).

  • Activation Solution: In a separate glass vial, dissolve this compound and HATU in 2 mL of DMF.

  • Pre-activation: Add DIPEA to the activation solution. Mix gently for 1-2 minutes. Do not exceed 5 minutes of pre-activation to avoid racemization of the activated amino acid in solution.

  • Coupling: Immediately add the entire activation solution to the vessel containing the washed peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test (or other appropriate test) on a few resin beads to monitor for reaction completion (absence of free primary amines).

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (6 x 1 min) to remove excess reagents and by-products.

  • Proceed: The resin is now ready for the next Fmoc deprotection step in the synthesis sequence.

Protocol 2: Low-Racemization, Cost-Effective Coupling using DIC/Oxyma

This protocol offers an excellent balance of performance and cost, with outstanding suppression of racemization.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (0.5 mmol, 5 eq.)

  • Oxyma Pure® (0.5 mmol, 5 eq.)

  • Diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed and the resin has been thoroughly washed with DMF (6 x 1 min).

  • Coupling Cocktail Preparation: In a separate glass vial, dissolve this compound and Oxyma Pure® in 2 mL of DMF.

  • Initiation: Add the this compound/Oxyma solution to the vessel containing the peptide-resin.

  • Activation: Add DIC to the reaction vessel.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. The absence of a strong tertiary base like DIPEA results in a milder reaction environment, which is beneficial for preventing racemization but may require slightly longer coupling times.

  • Monitoring: Perform a Kaiser test to check for reaction completion.

  • Washing: Upon completion, drain the vessel and wash the resin thoroughly with DMF (6 x 1 min), followed by Dichloromethane (DCM) (3 x 1 min), and finally DMF (3 x 1 min).

  • Proceed: The resin is ready for the next synthesis cycle.

Visualized Workflows and Mechanisms

SPPS Coupling Cycle Workflow

SPPS_Workflow cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling D1 Start: Fmoc-AA-Resin D2 Add 20% Piperidine/DMF D1->D2 D3 Wash (DMF) D2->D3 C1 Prepare Activated AA: This compound + Coupling Reagent + Base (if needed) D3->C1 Proceed to Coupling C2 Add to H2N-AA-Resin C1->C2 C3 React (1-4h) C2->C3 C4 Wash (DMF) C3->C4 C4->D1 Start Next Cycle End End C4->End Final Peptide

Caption: General workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Mechanism of Activation and Racemization

Racemization_Mechanism cluster_racemization Racemization Pathway AA This compound Activated_Ester Activated Intermediate (Racemization-Prone) AA->Activated_Ester Activation Act Coupling Reagent Act->Activated_Ester Coupled_D Desired Product (D-His) Activated_Ester->Coupled_D Peptide Bond Formation (Desired Path) Enolate Planar Achiral Enolate Activated_Ester->Enolate α-H Abstraction (Imidazole Side Chain) Peptide H₂N-Peptide-Resin Peptide->Coupled_D Enolate->Activated_Ester Reprotonation Coupled_L Epimer By-product (L-His) Enolate->Coupled_L Reprotonation

Caption: Simplified mechanism showing the desired coupling pathway versus the racemization side reaction.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test)1. Steric hindrance. 2. Peptide aggregation. 3. Insufficient reaction time or reagent equivalents. 4. Inefficient coupling reagent.1. Double couple: repeat the coupling step with fresh reagents. 2. Switch to a more efficient reagent like HATU. 3. Increase coupling time. 4. Consider microwave-assisted synthesis to disrupt aggregation.
High Levels of Epimerization (Detected by HPLC/MS)1. Prolonged pre-activation time. 2. Use of a strong, non-hindered base. 3. Coupling reagent known for higher racemization (e.g., HBTU vs HATU). 4. Elevated reaction temperature.1. Minimize pre-activation time to <2 minutes. 2. Switch to a lower-racemization protocol, such as DIC/Oxyma, which does not require a strong base. 3. Use a weaker base like 2,4,6-collidine instead of DIPEA if a base is necessary.[12] 4. Ensure the reaction is performed at room temperature.
Premature Mtt Group Cleavage Accidental exposure to acidic conditions.Ensure all reagents and solvents (especially DCM) are neutral and free of acidic contaminants. The Mtt group is stable to the coupling conditions described.[4]

Conclusion

The successful incorporation of this compound with high stereochemical fidelity is achievable through the careful selection of coupling reagents and optimized protocols. For applications demanding the highest purity and minimal racemization, HATU -mediated coupling is the premier choice due to its rapid kinetics. For a robust, cost-effective, and exceptionally low-racemization alternative, the DIC/Oxyma Pure® combination is highly recommended. By understanding the underlying chemical principles and adhering to the detailed protocols provided, researchers can confidently synthesize complex D-histidine-containing peptides, advancing their research and drug development programs.

References

  • Biotage. (2023, January 30). How To: Measure and Optimize the Removal of MMT Protecting Groups. [Link]

  • ResearchGate. (2025, December 21). The deprotection of Lys(Mtt) revisited | Request PDF. [Link]

  • National Institutes of Health (NIH). (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]

  • Wikipedia. Ethyl cyanohydroxyiminoacetate. [Link]

  • Mesa Labs. SPPS Tips For Success Handout. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • ResearchGate. Coupling Reagents. [Link]

  • ResearchGate. Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. [Link]

  • Semantic Scholar. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. [Link]

  • CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. [Link]

  • RSC Publishing. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • ResearchGate. Suggested mechanism for the uronium side product formation. [Link]

  • ResearchGate. Proposed mechanism for activation by uronium salt. [Link]

  • ResearchGate. (2025, August 6). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]

  • Merck Millipore. Novabiochem® Coupling reagents. [Link]

  • National Institutes of Health (NIH). (2018, October 18). Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. [Link]

  • Taylor & Francis Online. (2024, February 27). Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. [Link]

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. [Link]

  • Supporting Information. Replacing DMF in solid-phase peptide synthesis: Varying the composition of green binary solvent mixtures as a tool to. [Link]

  • ResearchGate. Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. [Link]

  • CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]

  • National Institutes of Health (NIH). (2023, February 20). Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. [Link]

Sources

Application Notes & Protocols: Orthogonal Protection Strategies Using Fmoc-D-His(Mtt)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of Histidine in Peptide Synthesis

Histidine is a cornerstone amino acid, lending unique structural and functional properties to peptides and proteins due to its imidazole side chain.[1][2] This side chain's pKa of approximately 6.0 allows it to act as a proton donor or acceptor at physiological pH, making it a frequent participant in enzyme active sites, metal ion coordination, and pH-responsive biological processes.[2][3] However, these very properties present significant challenges in solid-phase peptide synthesis (SPPS). The nucleophilic imidazole nitrogen can catalyze undesirable side reactions, and most notably, histidine is highly susceptible to racemization during activation and coupling steps.[4]

To navigate these challenges, a robust protection strategy for the imidazole side chain is paramount. This guide focuses on an advanced orthogonal protection strategy centered on the use of Fmoc-D-His(Mtt)-OH , a building block designed for the synthesis of complex peptides requiring site-specific, on-resin modifications. The use of the D-enantiomer, D-Histidine, is particularly relevant in the design of peptides with enhanced stability against enzymatic degradation.[5]

The Principle of Orthogonality in Modern Peptide Synthesis

The elegance of modern SPPS lies in the concept of orthogonal protection .[6][7][8] This strategy employs multiple classes of protecting groups within a single synthetic sequence, each removable under distinct chemical conditions without affecting the others.[9][10] A standard Fmoc/tBu strategy illustrates this principle:

  • Nα-Fmoc group: Base-labile (removed by piperidine at each cycle).

  • Side-chain protecting groups (e.g., tBu, Boc, Trt): Acid-labile (removed during final cleavage with strong acid, typically >90% TFA).

This compound introduces a third level of orthogonality. The 4-methyltrityl (Mtt) group is significantly more acid-labile than standard trityl (Trt) or tert-butyl (tBu) groups, allowing for its selective removal on-resin using very dilute acid, leaving other acid-labile groups and the peptide-resin linkage intact.[11][12] This opens the door to sophisticated peptide engineering directly on the solid support.

This compound: Physicochemical Properties

A clear understanding of the building block's properties is essential for its effective use.

PropertyValue
Chemical Formula C₄₁H₃₅N₃O₄
Molecular Weight 645.74 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥98.0%[13]
InChI Key MNOCIIYDYLYWEU-LHEWISCISA-N[13]
Storage Store at 2-8°C, protected from moisture

The Mtt Protecting Group: A Tool for Selective Deprotection

The Mtt group is a member of the trityl family of protecting groups. The key to its utility is its heightened sensitivity to acidolysis compared to other common protecting groups used in Fmoc SPPS.

Protecting GroupAbbreviationTypical Cleavage ConditionsOrthogonality to Mtt
9-FluorenylmethyloxycarbonylFmoc20% Piperidine in DMFOrthogonal
tert-ButyloxycarbonylBoc>50% TFA in DCMOrthogonal
tert-ButyltBu>50% TFA in DCMOrthogonal
TritylTrt~90% TFA in H₂O[14]Not Orthogonal (Trt is less labile)
4-Methyltrityl Mtt 1-2% TFA in DCM [12][15]N/A

This differential lability allows for the selective deprotection of the histidine side chain, creating a reactive handle for on-resin modifications such as:

  • Peptide Cyclization: Formation of lactam bridges between the histidine side chain and a free carboxyl group.

  • Branched Peptides: Synthesis of peptides linked through the histidine side chain.

  • Site-Specific Labeling: Attachment of reporter molecules like fluorophores, biotin, or PEG chains.[16]

Below is a diagram illustrating the orthogonal relationship between Fmoc, Mtt, and tBu protecting groups.

G Peptide Fully Protected Peptide on Resin (Nα-Fmoc, His(Mtt), Lys(Boc)) Fmoc_Deprotection Treat with 20% Piperidine/DMF Peptide->Fmoc_Deprotection Chain Elongation Mtt_Deprotection Treat with 1-2% TFA/DCM Peptide->Mtt_Deprotection Side-Chain Modification Final_Cleavage Treat with 95% TFA Peptide->Final_Cleavage Global Deprotection Peptide_Fmoc_Off Peptide with Free N-terminus (His(Mtt), Lys(Boc)) Fmoc_Deprotection->Peptide_Fmoc_Off Free Nα-amine Peptide_Mtt_Off Peptide with Free His Side Chain (Nα-Fmoc, Lys(Boc)) Mtt_Deprotection->Peptide_Mtt_Off Free Imidazole Free_Peptide Final Peptide Final_Cleavage->Free_Peptide Cleaved & Deprotected Peptide Peptide_Fmoc_Off->Final_Cleavage Peptide_Mtt_Off->Final_Cleavage

Caption: Orthogonal deprotection scheme in Fmoc-SPPS.

Experimental Protocols

Protocol 1: Standard Incorporation of this compound

This protocol describes the coupling of this compound to a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation:

  • Swell the peptide-resin (e.g., Rink Amide, 100-200 mesh) in N,N-Dimethylformamide (DMF) for at least 1-2 hours in a reaction vessel.[17]

  • Perform Nα-Fmoc deprotection using 20% (v/v) piperidine in DMF. A common procedure is two treatments: one for 3 minutes and a second for 10-15 minutes.[18]

  • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Confirm the presence of a free primary amine using a qualitative test (e.g., Kaiser test).

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and a coupling agent such as HCTU (3-4 eq.) in DMF.

  • Add an activation base, typically N,N-Diisopropylethylamine (DIPEA) (6-8 eq.).

  • Crucial Note on Racemization: To minimize racemization of histidine, avoid prolonged pre-activation times.[4] Add the activation base immediately before adding the mixture to the resin.

  • Add the activated amino acid solution to the washed, deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[19]

  • Monitor the reaction for completion (e.g., negative Kaiser test). If incomplete, a second coupling may be necessary.

3. Washing and Capping:

  • Drain the coupling solution and wash the resin extensively with DMF (3-5 times).

  • (Optional but recommended) To cap any unreacted free amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15-30 minutes.

  • Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times) and dry for the next cycle.

Protocol 2: Selective On-Resin Deprotection of the Mtt Group

This protocol details the selective removal of the Mtt group from the histidine side chain while the peptide remains attached to the resin.

1. Reagents:

  • Deprotection Solution: 1-2% (v/v) Trifluoroacetic acid (TFA) and 2% (v/v) Triisopropylsilane (TIS) in DCM.[12] TIS acts as a scavenger for the released Mtt cation, preventing side reactions.

  • Washing Solvents: DCM, Methanol (MeOH).

  • Neutralization Solution: 1-5% (v/v) DIPEA in DMF.

2. Deprotection Procedure:

  • Swell the Mtt-protected peptide-resin in DCM.

  • Drain the DCM and add the Deprotection Solution (approx. 10 mL per gram of resin).

  • Gently agitate the suspension at room temperature. The Mtt cation often imparts a yellow-orange color to the solution.

  • Perform multiple short treatments (e.g., 5-10 treatments of 2 minutes each) rather than one long incubation. This is generally more effective.[20]

  • After each treatment, drain the solution and add a fresh portion.

  • Monitoring: To monitor the reaction, take a few resin beads, wash them with DCM, and add a drop of concentrated TFA. An immediate bright orange color indicates the presence of the Mtt group.[21] Continue treatments until this test is negative.

3. Washing and Neutralization:

  • Once deprotection is complete, filter the resin and wash thoroughly with DCM (3-5 times).

  • Wash with MeOH (2 times) to remove residual acid.[21]

  • Wash again with DCM (3 times).

  • Neutralize the resin by washing with the DIPEA/DMF solution (2-3 times).

  • Finally, wash thoroughly with DMF (5 times) to prepare the resin for the subsequent on-resin modification step.

Caption: Workflow for selective Mtt group deprotection.

Protocol 3: Example On-Resin Modification - Side-Chain Acylation

This protocol provides a general method for acylating the now-free imidazole nitrogen of the D-histidine residue.

1. Reagents:

  • Carboxylic acid to be coupled (5 eq.).

  • Coupling agent (e.g., HCTU, 5 eq.).

  • Activation base (e.g., DIPEA, 10 eq.).

  • DMF.

2. Procedure:

  • Use the resin directly from Protocol 2, Step 3.

  • In a separate vessel, dissolve the carboxylic acid and HCTU in DMF.

  • Add DIPEA to the solution to activate the acid.

  • Add the activated acid solution to the resin.

  • Allow the reaction to proceed for 2-4 hours or overnight at room temperature.

  • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and dry.

Troubleshooting and Expert Insights

  • Incomplete Mtt Deprotection: If the Mtt group proves difficult to remove, slightly increasing the TFA concentration (e.g., to 3%) or using alternative, milder solvent systems like 30% hexafluoroisopropanol (HFIP) in DCM can be effective.[22] Hydrophobic resins may require different conditions than hydrophilic ones.[15]

  • Preventing Racemization: The risk of racemization during the coupling of this compound is a serious concern. Using carbodiimide-based coupling reagents (like DIC) with an additive such as HOBt or Oxyma under slightly acidic conditions can suppress this side reaction. Avoid excess base and long pre-activation times.[11]

  • Side Reactions during Cleavage: The Mtt cation released during deprotection is a potent electrophile and can alkylate sensitive residues like Tryptophan or Cysteine. The inclusion of a scavenger like TIS is not optional; it is critical for obtaining a pure final product.[12]

Conclusion

This compound is an invaluable reagent for the synthesis of complex, modified peptides. Its key feature, the hyper-acid-labile Mtt protecting group, provides an essential layer of orthogonality to the standard Fmoc/tBu SPPS strategy. This enables researchers and drug development professionals to perform precise, site-specific modifications on the peptide backbone while it remains on the solid support. By understanding the principles behind its use and adhering to optimized protocols for coupling and deprotection, scientists can unlock the full potential of this versatile building block to create novel peptide therapeutics, diagnostics, and research tools.

References

  • Liu, C. F., & Tam, J. P. (2002). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 99(24), 15475–15480.[7]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.[8]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link][9]

  • DoveMed. (n.d.). Biochemistry of Histidine: A Versatile Amino Acid with Diverse Functions. Retrieved from [Link][1]

  • Pharmaffiliates. (n.d.). The Role of D-Histidine in Pharmaceutical and Peptide Synthesis. Retrieved from [Link][5]

  • Hu, Y., et al. (2023). Research on the Synthesis Method and Application Prospects of Fmoc-His(Mtt)-Oh. Highlights in Science, Engineering and Technology.[23]

  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link][21]

  • Isidro-Llobet, A., et al. (2021). Perfluoro-tert-butanol for selective on-resin detritylation: a mild alternative to traditionally used methods. Amino Acids, 53(10), 1547–1557.[22]

  • Gausepohl, H., & Behn, C. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Peptide Research, 4(6), 347–352.[24]

  • ResearchGate. (n.d.). The deprotection of Lys(Mtt) revisited. Retrieved from [Link][20]

  • CEM Corporation. (n.d.). Automated Synthesis of Cyclic Disulfide-Bridged Peptides. Retrieved from [Link][25]

  • Let's Learn Science. (2022, December 14). Histidine biochemistry - why it's my favorite amino acid and why you may see it drawn many ways [Video]. YouTube. [Link][3]

  • Ontores. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link][19]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link][14]

  • Wang, Y., et al. (2020). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 18(31), 6065–6069.[26]

  • ResearchGate. (n.d.). Fmoc-Based Synthesis of Disulfide-Rich Cyclic Peptides. Retrieved from [Link][27]

  • MySkinRecipes. (n.d.). Fmoc-D-Dap(Mtt)-OH. Retrieved from [Link][28]

  • Google Patents. (n.d.). Methods for the synthesis of cyclic peptides. Retrieved from [29]

  • Kumar, A., et al. (2018). Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. Scientific Reports, 8(1), 15418.[30]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.[18]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Fmoc-D-Lys(Mtt)-OH: Understanding its Properties and Applications in Peptide Chemistry. Retrieved from [Link][16]

  • ResearchGate. (n.d.). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. Retrieved from [Link][31]

  • Merck Millipore. (n.d.). Novabiochem® Letters 2.15Vol. Retrieved from [Link][4]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. Retrieved from [Link][15]

Sources

Selective Cleavage of the Mtt Group in the Presence of Boc and tBu Groups: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Imperative of Orthogonal Protection in Complex Synthesis

In the sophisticated realm of peptide synthesis and the development of intricate molecular architectures, the strategic employment of protecting groups is a cornerstone of success.[1][2] Orthogonal protection strategies, which permit the selective removal of one protecting group while others remain intact, are indispensable for the synthesis of complex molecules such as branched or cyclic peptides, and for site-specific conjugations.[1][2][3][4] Among the acid-labile amine protecting groups, the 4-methyltrityl (Mtt) group has distinguished itself as a versatile and valuable tool, particularly in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2]

The principal advantage of the Mtt group is its calibrated acid lability.[1][5] It can be selectively cleaved under exceptionally mild acidic conditions that do not affect more robust acid-labile groups like tert-butyloxycarbonyl (Boc) and tert-butyl (tBu).[1][2][3][5] This orthogonality is the foundation of its utility, empowering chemists to undertake specific on-resin modifications, including side-chain cyclization, branching for the creation of multi-antigenic peptides, or the attachment of reporter molecules such as fluorescent dyes.[2]

This comprehensive guide provides an in-depth exploration of the Mtt protecting group, its chemical characteristics, applications, and detailed experimental protocols for its selective removal in the presence of Boc and tBu groups.

Understanding the Chemical Landscape: Mtt, Boc, and tBu

The successful execution of selective deprotection hinges on a clear understanding of the relative acid sensitivities of the protecting groups . The Mtt, Boc, and tBu groups are all susceptible to cleavage by acid, but their thresholds for removal differ significantly.

Protecting GroupStructureTypical Cleavage ConditionsRelative Acid Lability
Mtt (4-methyltrityl)4-methyl-triphenylmethyl1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) with scavengersVery High
Boc (tert-butyloxycarbonyl)tert-butoxycarbonyl50% TFA in DCMModerate
tBu (tert-butyl)tert-butylHigh concentrations of strong acids (e.g., >90% TFA)Low

This table summarizes the key properties and relative acid labilities of the Mtt, Boc, and tBu protecting groups.

The significant disparity in acid lability between the Mtt group and the Boc/tBu groups is the key to achieving selective cleavage.[3] The Mtt group is considerably more sensitive to acid, allowing for its removal with dilute solutions of strong acids like trifluoroacetic acid (TFA).[3]

The Mechanism of Selective Mtt Deprotection

The cleavage of the Mtt group is an acid-catalyzed process. The reaction is initiated by the protonation of the protected amine by a strong acid, such as TFA. This protonation leads to the departure of the stable 4-methyltrityl carbocation. This carbocation is then trapped by a scavenger present in the reaction mixture to prevent it from reattaching to the deprotected amine or reacting with other nucleophilic sites on the peptide.

Mtt_Deprotection_Mechanism cluster_cleavage Mtt_Protected R-NH-Mtt Protonated R-NH2+-Mtt Mtt_Protected->Protonated + H+ (TFA) Deprotected R-NH2 Protonated->Deprotected Cleavage Mtt_Cation Mtt+ Protonated->Mtt_Cation Scavenged_Cation Scavenger-Mtt Mtt_Cation->Scavenged_Cation + Scavenger Scavenger Scavenger (e.g., TIS)

Figure 1. Mechanism of Mtt deprotection.

The Critical Role of Scavengers

The generation of the Mtt carbocation during deprotection necessitates the inclusion of scavengers in the reaction cocktail.[3] This reactive intermediate can reattach to the newly liberated amine or other nucleophilic residues in the peptide, leading to undesired side products.[3][6] Triisopropylsilane (TIS) is a commonly employed and highly effective scavenger for this purpose.[3][6][7][8] Methanol (MeOH) can also be used and has been shown to prevent the premature cleavage of tBu groups and cleavage from some acid-sensitive resins.[9][10]

Experimental Protocols for Selective Mtt Cleavage

The following protocols provide detailed, step-by-step methodologies for the selective removal of the Mtt group in the presence of Boc and tBu protecting groups. The choice of method may depend on the specific peptide sequence and the nature of the solid support.

Protocol 1: Standard Mtt Deprotection using TFA/TIS in DCM

This is a widely used and generally effective method for selective Mtt deprotection.[7]

Reagents:

  • Deprotection Solution: 1-2% (v/v) Trifluoroacetic acid (TFA) and 2% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM).[7]

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • 1% (v/v) Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the Mtt-protected peptide-resin in DCM for 30 minutes.[8]

  • Deprotection Cocktail Preparation: Prepare a fresh deprotection solution of 1% (v/v) TFA and 2% (v/v) TIS in DCM.[8]

  • Deprotection Reaction: Drain the DCM from the swollen resin and add the deprotection solution (approximately 10 mL per gram of resin). Gently agitate the suspension at room temperature for 30 minutes.[7][11]

  • Monitoring the Reaction: To monitor the progress of the deprotection, remove a few beads of resin, wash them with DCM, and add 1-2 drops of neat TFA. An immediate orange color indicates the presence of the Mtt group. If the test is positive, continue the reaction for another 30 minutes and re-test.[8][11][12]

  • Washing: Once the deprotection is complete (the colorimetric test is negative), filter the resin and wash it thoroughly with DCM (2x), followed by MeOH (2x), and then DCM again (2x).[11][12]

  • Neutralization: Wash the resin with 1% (v/v) DIEA in DMF (2x) to neutralize any residual acid.[11]

  • Final Washes: Wash the resin with DMF (2x) to remove excess base and prepare it for the subsequent synthetic step.[11]

Protocol_1_Workflow Swell Swell Resin in DCM Deprotect Add Deprotection Cocktail (1% TFA, 2% TIS in DCM) Agitate for 30 min Swell->Deprotect Monitor Monitor with Colorimetric Test Deprotect->Monitor Monitor->Deprotect Incomplete, Continue Wash_DCM_MeOH Wash with DCM and MeOH Monitor->Wash_DCM_MeOH Deprotection Complete Neutralize Neutralize with DIEA in DMF Wash_DCM_MeOH->Neutralize Wash_DMF Wash with DMF Neutralize->Wash_DMF Next_Step Proceed to Next Synthetic Step Wash_DMF->Next_Step

Figure 2. Workflow for Protocol 1.

Protocol 2: Mtt Deprotection using a Cocktail containing Hexafluoroisopropanol (HFIP)

For peptides that are sensitive to TFA or where Protocol 1 results in incomplete deprotection, a cocktail containing HFIP can be a milder and effective alternative.[6]

Reagents:

  • Deprotection Solution: A mixture of Dichloromethane (DCM), Hexafluoroisopropanol (HFIP), Trifluoroethanol (TFE), and Triethylsilane (TES) (e.g., 6.5:2:1:0.5 v/v/v/v).[11]

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 10% (v/v) Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the Mtt-protected peptide-resin in DCM for 30 minutes.

  • Deprotection Reaction: Suspend the resin in the DCM/HFIP/TFE/TES deprotection cocktail (approximately 10 mL per gram of resin). Gently agitate the suspension at room temperature for 1 hour.[6][11]

  • Monitoring the Reaction: Monitor the reaction progress as described in Protocol 1. If the reaction is incomplete, continue for another hour.[6][11]

  • Washing: Once deprotection is complete, filter the resin and wash with DCM (2x) and DMF (2x).[6][11]

  • Neutralization: Neutralize the resin by washing with 10% DIEA in DMF (2x).[6][11]

  • Final Wash: Wash the resin with DMF (2x) before proceeding to the next step.[6][11]

Troubleshooting and Optimization

Even with established protocols, challenges can arise. Below are common issues and their potential solutions.

ProblemPossible CausesSolutions
Incomplete Mtt Deprotection - Insufficient reaction time or TFA concentration.- Poor resin swelling.- Extend the deprotection time or perform multiple short treatments.[6][8]- Ensure the resin is fully swollen before adding the deprotection cocktail.[6]- Consider using the HFIP-based deprotection cocktail (Protocol 2).[6]
Premature Cleavage of Boc/tBu Groups - TFA concentration is too high.- Prolonged exposure to acidic conditions.- Use the mildest effective TFA concentration (start with 1%).- Minimize the deprotection time.[8]- The addition of methanol to the cleavage solution has been shown to prevent undesirable cleavage of tBu groups.[10]
Premature Cleavage of the Peptide from Acid-Sensitive Resins - The linker used is too acid-labile for the deprotection conditions.- Use a more acid-stable linker.- The addition of methanol may help prevent premature cleavage from Rink amide resins.[8]- Consider using the milder HFIP-based deprotection reagents.[8]
Reattachment of the Mtt Cation to the Peptide - Insufficient scavenger concentration.- Ensure an adequate concentration of scavenger (e.g., 2% TIS) is present in the deprotection cocktail.[8]

Conclusion

The selective cleavage of the Mtt group in the presence of Boc and tBu protecting groups is a powerful technique in modern chemical synthesis. A thorough understanding of the underlying chemical principles, particularly the differential acid lability of these groups, is paramount for successful implementation. By carefully selecting the deprotection conditions, including the acid concentration, solvent system, and the use of appropriate scavengers, researchers can achieve high yields and purity in the synthesis of complex, multi-functional molecules. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and drug development professionals seeking to leverage the unique advantages of the Mtt protecting group in their synthetic endeavors.

References

  • Aapptec Peptides. Amino Acid Sidechain Deprotection. Available from: [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. Available from: [Link]

  • Aletras A, Barlos K, Gatos D, Koutsogianni S, Mamos P. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. Pept Res. 1992 Jul-Aug;5(4):245-6.
  • Aapptec Peptides. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Singh, S. K., et al. (2018). Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. Scientific reports, 8(1), 1-13. Available from: [Link]

  • Flegelova, Z., Flegel, M., & Lebl, M. (2012). Elimination of partial cleavage of acid labile groups during removal of Mtt protection. In Peptides 2012 (pp. 200-201). European Peptide Society. Available from: [Link]

  • Bourel, L., et al. (2000). The deprotection of Lys (Mtt) revisited. Journal of peptide science, 6(6), 264-270. Available from: [Link]

Sources

Application Notes & Protocols: Strategic Use of Fmoc-D-His(Mtt)-OH in the Synthesis of Cyclic and Branched Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Complexity in Peptide Synthesis

The synthesis of peptides with non-linear architectures, such as cyclic or branched structures, is a cornerstone of modern drug discovery and chemical biology. These complex peptides often exhibit enhanced biological activity, improved stability against enzymatic degradation, and constrained conformations that can be tailored for high-affinity molecular recognition. However, their construction demands a sophisticated and highly controlled chemical strategy. The key to success lies in an orthogonal protection scheme, where specific protecting groups can be removed selectively under distinct conditions without affecting others.

Fmoc-D-His(Mtt)-OH is a pivotal building block in this advanced synthetic playbook. The incorporation of a D-amino acid can introduce crucial turns in peptide structure and confer resistance to proteolysis. The true power of this reagent, however, resides in the 4-methyltrityl (Mtt) group protecting the imidazole side chain of histidine. The Mtt group's finely tuned acid lability allows for its selective removal on-resin, unmasking a reactive site for cyclization or branching while the main peptide chain and other acid-sensitive protecting groups remain intact.[1][2][3] This application note provides an in-depth guide to the chemistry of the Mtt group and detailed protocols for leveraging this compound in the synthesis of complex peptides.

The Chemical Rationale: Understanding the Mtt Protecting Group

The utility of this compound is entirely dependent on the unique properties of the Mtt protecting group. It belongs to the trityl family of protecting groups, but its reactivity is carefully modulated by a methyl substituent on one of the phenyl rings.

Mechanism of Deprotection and Orthogonality The Mtt group is cleaved under mildly acidic conditions. The mechanism involves protonation by an acid (typically trifluoroacetic acid, TFA), leading to the departure of the highly stable Mtt carbocation.[1][3][4] This carbocation is intensely colored (yellow/orange), which provides a convenient visual method for monitoring the deprotection reaction.[3]

The electron-donating nature of the methyl group makes the Mtt cation more stable than the parent trityl (Trt) cation, and thus, the Mtt group is more acid-labile than the Trt group.[3] However, it is significantly more stable than the highly labile 4-methoxytrityl (Mmt) group. This intermediate lability is the key to its orthogonal nature in standard Fmoc Solid-Phase Peptide Synthesis (SPPS). It can be removed with a dilute solution of TFA (e.g., 1-2%) while more robust acid-labile groups, such as tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) ethers/esters, which require high concentrations of TFA (e.g., 95%) for cleavage, remain fully protected.[1][2]

To prevent the liberated Mtt cation from reattaching to the peptide, particularly at nucleophilic residues like tryptophan, a scavenger such as triisopropylsilane (TIS) is essential in the deprotection cocktail.[3][4][5]

Mtt_Deprotection Peptide_His_Mtt Peptide-His(Mtt)-Resin Protonation Protonation (+ H⁺ from TFA) Peptide_His_Mtt->Protonation 1% TFA / DCM Intermediate Protonated Intermediate Protonation->Intermediate Cleavage Cleavage Intermediate->Cleavage Deprotected_Peptide Peptide-His-Resin (Free Imidazole) Cleavage->Deprotected_Peptide Mtt_Cation Mtt⁺ Cation (Colored) Cleavage->Mtt_Cation Scavenger Scavenger (e.g., TIS) Mtt_Cation->Scavenger Trapped_Mtt Mtt-Scavenger Adduct Scavenger->Trapped_Mtt Prevents side reactions

Mechanism of Mtt group deprotection.

Data Presentation: Comparative Lability of Protecting Groups

The choice of protecting groups is a critical decision in peptide synthesis. The following table summarizes the relative acid lability of the Mtt group compared to other common protecting groups used in Fmoc-SPPS.

Protecting GroupTypical SubstrateCleavage ConditionStability to 1% TFA/DCM
Fmoc α-Amine20% Piperidine/DMFStable
Boc, tBu, Trt Lys, Asp, Glu, Ser, His>90% TFAStable[1][2]
Mtt (4-methyltrityl) His, Lys, Orn1-2% TFA in DCM [5]Labile
Mmt (4-methoxytrityl) His, Lys, Cys~0.5% TFA or AcOH/TFE/DCMVery Labile
Pbf, Pmc Arg>90% TFAStable

Application 1: Synthesis of Side-Chain to Side-Chain Cyclic Peptides

A common strategy for peptide cyclization is the formation of a lactam bridge between the side chains of two amino acids. Using this compound allows the imidazole nitrogen to serve as one of the connection points for this bridge. This protocol details the cyclization between the side chain of D-His and the side chain of an acidic amino acid like L-Aspartic acid.

Experimental Workflow for Lactam Bridge Formation

Cyclic_Workflow cluster_SPPS 1. Linear Peptide Synthesis cluster_deprotection 2. Orthogonal Deprotection cluster_cyclization 3. On-Resin Cyclization & Cleavage Start Resin SPPS Standard Fmoc-SPPS (Incorporate this compound & Fmoc-L-Asp(OAll)-OH) Start->SPPS LinearPeptide Fully Protected Linear Peptide on Resin SPPS->LinearPeptide Deprotect_Mtt Selective Mtt Removal (1% TFA, TIS in DCM) LinearPeptide->Deprotect_Mtt Deprotect_OAll Selective Allyl Removal (Pd(PPh₃)₄, PhSiH₃) Deprotect_Mtt->Deprotect_OAll Free_Sites Resin with two deprotected side chains (Amine and Acid) Deprotect_OAll->Free_Sites Cyclize Lactam Bridge Formation (e.g., PyBOP/DIEA) Free_Sites->Cyclize CyclicPeptide_Resin Cyclic Peptide on Resin Cyclize->CyclicPeptide_Resin Cleave Global Deprotection & Cleavage (TFA/TIS/H₂O) CyclicPeptide_Resin->Cleave FinalPeptide Purified Cyclic Peptide Cleave->FinalPeptide

Workflow for on-resin side-chain cyclization.

Protocol: On-Resin Cyclization via D-His(Mtt) Side Chain

  • Linear Peptide Synthesis:

    • Synthesize the desired linear peptide sequence on a suitable resin (e.g., Rink Amide for a C-terminal amide) using standard automated or manual Fmoc-SPPS protocols.[6]

    • Incorporate this compound at the desired position.

    • Incorporate an amino acid with an orthogonally protected carboxyl side chain, such as Fmoc-L-Asp(OAll)-OH or Fmoc-L-Glu(OAll)-OH. The allyl (All) group is orthogonal to both the acid-labile Mtt and tBu groups.

  • Selective Mtt Group Deprotection:

    • Wash the peptide-resin with Dichloromethane (DCM) (3 x 1 min).

    • Prepare a fresh deprotection solution of 1-2% (v/v) TFA and 2-5% (v/v) TIS in DCM .[5][7]

    • Treat the resin with the deprotection solution (10 mL per gram of resin) for 2 minutes. Repeat this treatment 5-10 times until the orange color of the Mtt cation is no longer observed in the filtrate.[8]

    • Monitoring: To confirm complete removal, take a few beads, wash with DCM, and add a drop of 100% TFA. The absence of an immediate orange color indicates complete deprotection.[4][7]

    • Wash the resin thoroughly with DCM (3x), 10% DIEA in DMF (2x), and DMF (3x) to neutralize the resin.

  • Selective Allyl Group Deprotection:

    • Wash the resin with DCM.

    • Prepare a solution of Pd(PPh₃)₄ (0.25 eq. per peptide) and Phenylsilane (PhSiH₃) (10-15 eq. per peptide) in DCM.

    • Treat the resin with this solution under an inert atmosphere (N₂ or Ar) for 30-60 minutes.

    • Wash the resin extensively with DCM, 0.5% DIEA in DMF, and DMF.

  • On-Resin Lactam Bridge Formation:

    • Swell the resin in DMF.

    • Prepare a coupling solution: Dissolve a coupling agent such as PyBOP or HBTU (4 eq.) and a base such as DIEA or NMM (8 eq.) in DMF.

    • Add the coupling solution to the resin and agitate at room temperature for 4-12 hours.

    • Monitor the reaction for completion using a method like the Kaiser test on a sample of beads (will be negative upon completion).

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Final Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Prepare a cleavage cocktail, such as Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5 v/v) .[9]

    • Treat the resin with the cleavage cocktail (10 mL per gram of resin) for 2-3 hours at room temperature.[9]

    • Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet, wash with ether, and dry under vacuum.

    • Purify the cyclic peptide using reverse-phase HPLC.

Application 2: Synthesis of Branched Peptides

Branched peptides, such as multiple antigenic peptides (MAPs), can be synthesized by using the deprotected side chain of an amino acid as an initiation point for a new peptide chain. The imidazole ring of histidine, once deprotected, provides a nucleophilic site for this purpose.

Experimental Workflow for Branched Peptide Synthesis

Branched_Workflow cluster_SPPS1 1. Main Chain Synthesis cluster_deprotection_branch 2. Branch Point Deprotection cluster_SPPS2 3. Branch Chain Synthesis & Cleavage Start Resin SPPS1 Standard Fmoc-SPPS (Incorporate this compound) Start->SPPS1 MainChain Protected Main Chain Peptide on Resin SPPS1->MainChain Deprotect_Mtt_Branch Selective Mtt Removal (1% TFA, TIS in DCM) MainChain->Deprotect_Mtt_Branch BranchPoint Resin with free imidazole side chain Deprotect_Mtt_Branch->BranchPoint SPPS2 Couple first branch AA & continue Fmoc-SPPS BranchPoint->SPPS2 BranchedPeptide_Resin Fully Protected Branched Peptide SPPS2->BranchedPeptide_Resin Cleave_Branch Global Deprotection & Cleavage (TFA/TIS/H₂O) BranchedPeptide_Resin->Cleave_Branch FinalBranchedPeptide Purified Branched Peptide Cleave_Branch->FinalBranchedPeptide

Workflow for on-resin branched peptide synthesis.

Protocol: On-Resin Synthesis of a Branched Peptide

  • Main Chain Synthesis:

    • Synthesize the main peptide backbone on a suitable resin using standard Fmoc-SPPS, incorporating this compound at the desired branching site.

    • Ensure the N-terminal α-amino group of the main chain is protected (e.g., with its Fmoc group intact, or acetylated if it should remain blocked).

  • Selective Mtt Group Deprotection:

    • Follow the exact procedure as described in Step 2 of the cyclization protocol to selectively remove the Mtt group from the D-His side chain.

  • Branch Chain Synthesis:

    • Swell the resin in DMF.

    • Activate the first Fmoc-protected amino acid for the branch chain (e.g., Fmoc-Ala-OH, 5 eq.) with a coupling agent (e.g., HBTU, 4.9 eq.) and base (e.g., DIEA, 10 eq.) in DMF.

    • Add the activated amino acid solution to the resin and couple to the deprotected imidazole nitrogen of the D-His side chain. Allow the reaction to proceed for 2-4 hours.

    • Wash the resin thoroughly with DMF.

    • Proceed with standard Fmoc-SPPS cycles (Fmoc deprotection with 20% piperidine/DMF, followed by coupling of the next amino acid) to elongate the branch chain to the desired length.

  • Final Cleavage and Deprotection:

    • Once the branch synthesis is complete, remove the N-terminal Fmoc group from the branch chain.

    • Perform the final cleavage from the resin and global deprotection of all remaining side-chain protecting groups using a suitable cleavage cocktail (e.g., Reagent K), as described in Step 5 of the cyclization protocol.

    • Isolate and purify the branched peptide by reverse-phase HPLC.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Incomplete Mtt Deprotection Insufficient treatment time or reagent degradation.Increase the number of TFA/DCM treatments. Always use freshly prepared deprotection solution. Confirm removal with the colorimetric TFA test.[4][7]
Premature Cleavage from Resin Resin linker is too acid-sensitive (e.g., 2-chlorotrityl).Use a more robust resin (e.g., Wang). Alternatively, use a milder deprotection reagent like 30% Hexafluoroisopropanol (HFIP) in DCM.[8]
Loss of tBu/Boc Groups Mtt deprotection conditions are too harsh or prolonged.Ensure TFA concentration does not exceed 2%. Adding 1-5% Methanol (MeOH) to the Mtt cleavage cocktail can help scavenge protons and prevent loss of tBu groups.[4]
Side Product (+272 Da) Reattachment of the Mtt cation to a nucleophilic residue, most commonly Tryptophan.Ensure an adequate concentration of scavenger (TIS is highly effective) is used in the deprotection cocktail.[4]
Poor Coupling to Imidazole N Steric hindrance or reduced nucleophilicity of the imidazole nitrogen.Use a more potent coupling reagent like HATU. Allow for longer coupling times and consider double coupling.

Conclusion

This compound is an exceptionally powerful tool for chemists aiming to synthesize structurally complex and biologically relevant peptides. Its unique position in the landscape of protecting group chemistry—labile to dilute acid yet stable to piperidine—provides the essential orthogonality required for the on-resin modification of peptide side chains. By enabling the selective unmasking of the histidine imidazole ring, this reagent opens a direct and efficient route to the synthesis of cyclic and branched peptides. The protocols and principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to successfully implement these advanced synthetic strategies, accelerating the discovery of novel peptide-based therapeutics.

References

  • Selective Deprotection of the Mtt Group
  • Mtt Protecting Group: A Superior Choice for Orthogonal Protection Strategies in Complex Peptide Synthesis. Benchchem.
  • Protocol for Selective Deprotection of the Mtt Group. Benchchem.
  • Amino Acid Sidechain Deprotection. Aapptec Peptides.
  • Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • Amino Acid Deriv
  • The deprotection of Lys(Mtt) revisited.
  • Role of Mtt protecting group in peptide synthesis. Benchchem.
  • Optimizing Mtt Group Removal with 1% TFA: A Technical Support Center. Benchchem.
  • Cleavage Cocktail Selection. CDN.
  • Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytop
  • Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Aapptec.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. BOC Sciences.

Sources

Troubleshooting & Optimization

How to prevent aggregation with Fmoc-D-His(Mtt)-OH during SPPS

Author: BenchChem Technical Support Team. Date: January 2026

tt)-OH in SPPS

A Guide to Preventing Aggregation and Ensuring Successful Synthesis

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we understand the nuances and challenges that can arise during complex peptide synthesis. This guide is dedicated to addressing a frequent and often frustrating issue: aggregation during the incorporation of Fmoc-D-His(Mtt)-OH.

Here, we provide in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations to empower you to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly prone to causing aggregation during SPPS?

A1: The propensity of this compound to induce aggregation stems from a combination of factors related to both the histidine residue itself and the bulky protecting groups.

  • Inherent Properties of Histidine: The imidazole side chain of histidine can participate in hydrogen bonding, which is a primary driver of inter-chain interactions that lead to aggregation.[1] This effect can be particularly pronounced in sequences containing multiple histidine residues or other hydrophobic amino acids.[2]

  • Steric Hindrance: The 4-methyltrityl (Mtt) group is a bulky side-chain protecting group. When coupled with the also large Fmoc protecting group on the alpha-amino group, significant steric hindrance is created. This bulkiness can slow down coupling reactions, leaving the activated amino acid vulnerable to side reactions and promoting the formation of secondary structures that lead to aggregation.[2][3]

  • Increased Hydrophobicity: Both the Fmoc and Mtt groups are highly hydrophobic. Their presence increases the overall hydrophobicity of the growing peptide chain, which can lead to poor solvation by standard SPPS solvents like Dimethylformamide (DMF) and promote the formation of insoluble aggregates on the resin.

  • Racemization Risk: Histidine is notoriously susceptible to racemization during the activation step of coupling.[4][5][6] The imidazole side chain's π-nitrogen can facilitate the enolization of the activated ester, leading to a loss of stereochemical integrity.[5][6] Prolonged activation times due to steric hindrance or aggregation further increase this risk.[6]

Q2: My synthesis is showing signs of aggregation (e.g., poor resin swelling, positive Kaiser test after prolonged coupling) after the addition of this compound. What are my immediate troubleshooting steps?

A2: When you observe signs of aggregation, a systematic approach to troubleshooting is crucial. Here are the immediate steps to take:

  • Solvent and Temperature Modification:

    • Switch to "Magic Mixture": A solvent system known as the "Magic Mixture" can be highly effective at disrupting secondary structures. This mixture typically consists of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene carbonate.

    • Incorporate Chaotropic Salts: Washing the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, before coupling can help break up existing hydrogen bonds that contribute to aggregation.[7]

    • Elevated Temperature: Performing the coupling at a higher temperature (e.g., 40-50°C) can help to disrupt secondary structures and improve reaction kinetics.[4] However, be mindful that elevated temperatures can also increase the risk of racemization, so this should be used judiciously.

  • Optimize Coupling Chemistry:

    • Use a More Potent Coupling Reagent: For hindered amino acids like this compound, standard carbodiimide reagents may be insufficient.[2] Switch to a more potent uronium/aminium salt-based reagent like HATU, HBTU, or HCTU.[2][3] These reagents form highly reactive active esters that can overcome steric hindrance more effectively.

    • Double Coupling: If a single coupling is incomplete, perform a second coupling with a fresh solution of the activated amino acid.[3] This can help drive the reaction to completion.

  • Mechanical Disruption:

    • Sonication: Gently sonicating the reaction vessel during coupling can physically break up resin clumps and improve reagent access to the growing peptide chain.[4]

The following workflow diagram illustrates a decision-making process for troubleshooting aggregation issues with this compound.

Aggregation_Troubleshooting start Aggregation Detected (e.g., Poor Swelling, Positive Kaiser Test) solvent_mod Modify Solvent System (e.g., 'Magic Mixture', Chaotropic Salts) start->solvent_mod temp_mod Increase Coupling Temperature (40-50°C) solvent_mod->temp_mod If aggregation persists reagent_mod Switch to Potent Coupling Reagent (e.g., HATU, HCTU) temp_mod->reagent_mod If aggregation persists double_couple Perform Double Coupling reagent_mod->double_couple sonication Apply Sonication double_couple->sonication If still incomplete success Synthesis Proceeds sonication->success If coupling is successful failure Aggregation Persists sonication->failure If aggregation persists reassess Re-evaluate Synthesis Strategy (e.g., Pseudoproline, Backbone Protection) failure->reassess

Caption: Troubleshooting workflow for this compound aggregation.

Q3: Are there proactive strategies I can implement from the beginning of my synthesis to prevent aggregation when I know my sequence contains this compound?

A3: Absolutely. Proactive measures are often the most effective way to manage difficult sequences. Consider these strategies during the planning phase of your synthesis:

  • Incorporate Structure-Disrupting Elements:

    • Pseudoproline Dipeptides: If your sequence contains a Ser or Thr residue near the problematic histidine, consider replacing it with a pseudoproline dipeptide.[8] These dipeptides introduce a "kink" in the peptide backbone, effectively disrupting the formation of secondary structures that lead to aggregation.[7][8]

    • Backbone Protection (Dmb/Hmb): For sequences known to be highly aggregation-prone, the incorporation of a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone amide nitrogen of a preceding residue can prevent interchain hydrogen bonding.

  • Choose an Appropriate Resin:

    • Low-Loading Resins: Using a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) increases the distance between peptide chains, reducing the likelihood of inter-chain interactions.

    • PEG-based Resins: Resins that incorporate polyethylene glycol (PEG) linkers, such as TentaGel or NovaSyn® TGR, can improve the solvation of the growing peptide chain and minimize aggregation.

  • Strategic Choice of Protecting Groups:

    • While this compound is the focus, consider the protecting groups on other amino acids in your sequence. For example, using a more hydrophilic protecting group on a nearby residue, if possible, can help to improve the overall solvation of the peptide.

Experimental Protocols and Data

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is designed to maximize coupling efficiency and minimize aggregation when incorporating this compound.

Reagents:

  • This compound (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in a minimal amount of DMF.

  • Initiate Coupling: Add DIPEA to the activated amino acid solution and immediately add the entire mixture to the deprotected peptide-resin.

  • Coupling Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, continue coupling for another hour or proceed to a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Table 1: Comparison of Strategies to Mitigate Aggregation
StrategyMechanism of ActionAdvantagesDisadvantages
Potent Coupling Reagents (e.g., HATU) Forms a highly reactive OAt-ester, accelerating the coupling reaction and minimizing side reactions.[2]High coupling efficiency, effective for sterically hindered residues.Higher cost compared to carbodiimides.
Chaotropic Salts (e.g., LiCl, NaClO₄) Disrupts hydrogen bonding and secondary structures within the peptide-resin matrix.[7]Can be applied as a pre-coupling wash to break up existing aggregates.May need to be thoroughly washed out to avoid interference with the coupling reaction.
Pseudoproline Dipeptides Introduces a "kink" in the peptide backbone, disrupting β-sheet formation.[8]Highly effective at preventing aggregation in known difficult sequences.Requires the presence of a Ser or Thr residue at a suitable position; higher cost of the dipeptide building block.
Backbone Protection (Dmb/Hmb) Prevents inter-chain hydrogen bonding by protecting the amide nitrogen.Very effective for long and highly aggregation-prone sequences.Can be difficult to couple onto the modified residue; requires specific dipeptide building blocks.
Low-Loading Resins Increases the distance between peptide chains on the solid support, reducing inter-chain interactions.Simple to implement; reduces steric hindrance between chains.Lower overall peptide yield per gram of resin.

Concluding Remarks

The successful incorporation of this compound in SPPS is achievable with a strategic and informed approach. By understanding the underlying causes of aggregation and proactively implementing preventative measures, researchers can significantly improve the yield and purity of their target peptides. When troubleshooting, a systematic evaluation of solvent, temperature, and coupling chemistry, as outlined in this guide, provides a clear path to resolving even the most challenging synthetic issues.

References

  • BenchChem. (2025). A Researcher's Guide to Histidine Protection Strategies in Peptide Synthesis: A Cost-Benefit Analysis.
  • BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • Creative Peptides. (n.d.). Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine.
  • BenchChem. (2025). Navigating the Challenges of Coupling Hindered Amino Acids: A Technical Support Guide for Tic Incorporation.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-15.
  • Lam, P., Wu, Y., & Wong, K. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(13), 2601-2604.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • ChemPep. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
  • BenchChem. (2025). A comparative analysis of aggregation-disrupting reagents in SPPS.
  • Singh, S. K., et al. (2018). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. Molecular Pharmaceutics, 15(11), 5196-5207.

Sources

Technical Support Center: Fmoc-D-His(Mtt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Fmoc-D-His(Mtt)-OH in their solid-phase peptide synthesis (SPPS) workflows. This guide is designed to provide in-depth, field-proven insights into common side reactions and to offer robust troubleshooting strategies to ensure the successful synthesis of high-purity peptides.

Introduction: The Role and Challenge of Histidine in SPPS

Histidine is a unique amino acid, with its imidazole side chain playing crucial roles in the biological activity of many peptides. However, this same nucleophilic and basic side chain presents significant challenges during chemical synthesis. The selection of an appropriate side-chain protecting group is paramount to prevent side reactions and maintain stereochemical integrity.

This compound is a valuable building block where the α-amino group is protected by the base-labile Fmoc group, and the imidazole nitrogen is protected by the acid-labile 4-methyltrityl (Mtt) group. The key advantage of the Mtt group is its orthogonality; it can be selectively removed under very mild acidic conditions, leaving other acid-labile protecting groups (like Boc and tBu) and the resin linkage intact.[1][2][3][4] This allows for on-resin, site-specific modifications such as cyclization, branching, or labeling.[1][4]

This guide will address the most frequently encountered issues when working with this reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm observing significant racemization of my D-Histidine residue. What's causing this and how can I minimize it?

Answer:

Racemization of histidine is one of the most persistent challenges in peptide synthesis.[1][5][6] The primary mechanism involves the π-nitrogen of the imidazole ring acting as an intramolecular base, which can abstract the α-proton of the activated amino acid. This forms an achiral intermediate, and subsequent reprotonation can yield a mixture of D- and L-isomers, compromising the biological activity of your final peptide.[5][7][8] While the Mtt group on the τ-nitrogen mitigates this, it doesn't eliminate the risk entirely, especially under basic coupling conditions or with prolonged pre-activation times.[1]

The propensity for racemization is highly dependent on the activation of the carboxylic acid group. Intensive pre-activation of this compound before its addition to the resin-bound peptide creates a higher concentration of the highly reactive, racemization-prone species.[9]

  • Optimize Your Coupling Conditions: Avoid coupling reagents that require a strong basic environment. The use of carbodiimide-based activators with additives that have lower pKa values is highly recommended.

  • Minimize Pre-activation Time: The longer the amino acid is in its activated state before coupling, the higher the chance of racemization.[5][9] An in-situ activation approach is often best.

  • Choice of Coupling Reagents: Utilize coupling cocktails known to suppress racemization. Additives like Oxyma Pure or HOAt are generally superior to HOBt in this regard.[10][11]

Experimental Protocol: Low-Racemization Coupling of this compound

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Perform standard Fmoc deprotection (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF.

  • Prepare Coupling Solution:

    • Dissolve this compound (3 eq.) and an additive like Oxyma Pure (3 eq.) in DMF.

    • In a separate vial, prepare your carbodiimide activator, such as DIC (3 eq.), in DMF.

  • In-Situ Activation and Coupling:

    • Add the this compound/Oxyma solution to the resin.

    • Immediately add the DIC solution to the reaction vessel.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling.[12]

Data Summary: Impact of Coupling Additives on Racemization

Coupling AdditiveRacemization PotentialKey Considerations
HOBt ModerateStandard additive, but can be less effective at suppressing racemization for sensitive residues like His.[10]
HOAt LowMore effective than HOBt at preventing racemization.[11]
Oxyma Pure Very LowGenerally considered one of the best additives for minimizing racemization, especially for challenging couplings.[11]
Question 2: I'm trying to selectively deprotect the Mtt group, but I'm also losing other acid-labile protecting groups (like tBu) or cleaving the peptide from the resin. How can I improve selectivity?

Answer:

This is a common issue and highlights the delicate balance required for selective Mtt deprotection. The Mtt group is designed to be cleaved under very mild acidic conditions (e.g., 1-2% TFA in DCM), which should ideally leave more robust acid-labile groups untouched.[13][14] However, factors like prolonged exposure, elevated TFA concentration, or ineffective scavenging can lead to the loss of orthogonality.[15][16]

The deprotection is an acid-catalyzed cleavage that generates a stable Mtt carbocation (Mtt⁺).[14] This highly reactive electrophile must be "trapped" or "scavenged" to prevent it from reattaching to other nucleophilic sites on the peptide or causing further side reactions.[14][17] If the deprotection conditions are too harsh or prolonged, the acid can begin to cleave other protecting groups like tBu or even acid-sensitive resin linkers.[15]

G start Problem: Loss of Orthogonality during Mtt Deprotection check_tfa Is TFA concentration > 2%? start->check_tfa reduce_tfa Action: Reduce TFA to 1% in DCM check_tfa->reduce_tfa Yes check_time Is deprotection time > 30 min per cycle? check_tfa->check_time No reduce_tfa->check_time reduce_time Action: Use multiple short cycles (e.g., 5 x 10 min) check_time->reduce_time Yes check_scavenger Is a scavenger (TIS) being used? check_time->check_scavenger No reduce_time->check_scavenger add_scavenger Action: Add 2-5% TIS to the cleavage cocktail check_scavenger->add_scavenger No monitor Monitor reaction with colorimetric test check_scavenger->monitor Yes add_scavenger->monitor result Successful Selective Deprotection monitor->result

Caption: Workflow for troubleshooting loss of orthogonality.

Experimental Protocol: Optimized Selective Mtt Deprotection

  • Resin Swelling: Swell the peptide-resin in DCM (approx. 10 mL per gram of resin) for 30 minutes.[2]

  • Prepare Cleavage Cocktail: Prepare a fresh solution of 1% (v/v) TFA and 2-5% (v/v) Triisopropylsilane (TIS) in DCM.

  • Deprotection: Drain the DCM and add the cleavage cocktail. Gently agitate the suspension at room temperature for 10-15 minutes.

  • Monitoring:

    • Drain the cleavage solution (an intense yellow/orange color indicates the presence of the Mtt cation).[2][16]

    • To confirm, take a few resin beads, wash with DCM, and add a drop of 100% TFA. An immediate orange color means the Mtt group is still present.[2]

  • Repeat Cycles: Repeat step 3 until the colorimetric test is negative (the drained solution is colorless). This usually requires 3-5 cycles.

  • Neutralization and Washing:

    • Wash the resin thoroughly with DCM.

    • Wash with 10% DIPEA in DMF to neutralize any residual acid.

    • Wash again with DMF to prepare for the next step (e.g., on-resin cyclization or coupling).

Table of Deprotection Cocktails

Reagent CocktailDeprotection TimeAdvantagesDisadvantages
1-2% TFA / 2-5% TIS in DCM [13][18]30-60 min (multiple cycles)Standard, effective, and easy to monitor visually.[2]Can cause premature cleavage of other acid-labile groups if not carefully controlled.[15]
AcOH / TFE / DCM (1:2:7 v/v/v) [2][13]~1 hourVery mild, suitable for highly acid-sensitive peptides.May not be effective for all sequences or on hydrophilic resins.[2]
30% HFIP in DCM [16][19]3 x 5 min cyclesMild conditions, reduces side reactions.HFIP is a more expensive and volatile solvent.[2]
Question 3: My peptide synthesis is failing at the dipeptide or tripeptide stage with a His residue. What could be the issue?

Answer:

While not exclusive to this compound, failure at the early stages of synthesis often points to two common side reactions: diketopiperazine formation or aggregation.

  • Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage. After the Fmoc group of the second amino acid is removed, the newly liberated N-terminal amine can attack the ester linkage of the first amino acid to the resin, forming a cyclic dipeptide that cleaves from the support. This is especially prevalent when Proline or Glycine are in the first or second position.[10][20]

  • Aggregation: As the peptide chain elongates, it can fold back on itself and form intermolecular hydrogen bonds, leading to aggregation.[10] This can block reactive sites, leading to incomplete couplings and deprotections. Hydrophobic sequences are particularly prone to this.

  • For DKP Formation:

    • Use a Sterically Hindered Resin: Employing a 2-chlorotrityl chloride (2-CTC) resin can physically block the N-terminal amine from attacking the resin linkage.[10]

    • Couple a Dipeptide: Instead of coupling the second amino acid, couple a pre-formed Fmoc-dipeptide. This bypasses the vulnerable dipeptidyl-resin stage.

  • For Aggregation:

    • Change Solvents: Switching from DMF to N-methylpyrrolidone (NMP) or adding chaotropic salts can help disrupt hydrogen bonding.[10]

    • Microwave Synthesis: Using a microwave peptide synthesizer can provide the energy needed to break up aggregates and drive reactions to completion.[12]

DKP_Formation Resin Solid Support (e.g., Wang Resin) AA1 Amino Acid 1 (Ester Linkage) Resin->AA1 Linked DKP Diketopiperazine (Cleaved from Resin) Resin->DKP Cleavage AA2 Amino Acid 2 (N-terminal NH2) AA1->AA2 Peptide Bond AA2->AA1 Intramolecular Attack AA2->DKP Forms

Caption: Intramolecular cyclization leading to DKP formation.

Concluding Remarks

The successful incorporation of this compound into peptide sequences requires a nuanced understanding of its chemistry and potential side reactions. By carefully selecting coupling reagents, optimizing deprotection protocols, and being mindful of sequence-dependent challenges, researchers can effectively leverage the unique advantages of the Mtt protecting group. This guide serves as a foundational resource, and we encourage continuous evaluation and optimization of your synthetic strategies based on empirical data from your specific peptide targets.

References

  • Choosing the Right Histidine Protection: A Comparative Guide to Fmoc-His(Trt) - Benchchem.
  • Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines - Aapptec Peptides.
  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis - ACS Publications.
  • Optimizing Mtt Group Removal with 1% TFA: A Technical Support Center - Benchchem.
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - RSC Publishing.
  • Elimination of partial cleavage of acid labile groups during removal of Mtt protection - 5Z.com.
  • The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides | Request PDF - ResearchGate.
  • Incomplete Mtt deprotection in N3-L-Lys(Mtt)-OH modified peptides - Benchchem.
  • OH vs. Fmoc-His(Trt)-OH for Minimizing Racemization in Peptide Synthesis - Benchchem.
  • Overview of Solid Phase Peptide Synthesis (SPPS).
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Protocol for Selective Deprotection of the Mtt Group - Benchchem.
  • Understanding Fmoc-D-Lys(Mtt)-OH: A Deep Dive for Peptide Chemists.
  • Fmoc Solid Phase Peptide Synthesis - ChemPep.
  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH.
  • Troubleshooting incomplete deprotection of Fmoc-His(3-Me)-OH - Benchchem.
  • Fmoc-L-Lys(Mtt)-OH – More Acid Labile Protecting Group - Advanced ChemTech.
  • The deprotection of Lys(Mtt) revisited | Request PDF - ResearchGate.
  • Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions - Gyros Protein Technologies.
  • Application Note: Selective Deprotection of the Mtt Group from Nε-L-Lys(Mtt)-OH - Benchchem.
  • Advances in Fmoc solid-phase peptide synthesis - Semantic Scholar.

Sources

Technical Support Center: Troubleshooting Incomplete Mtt Deprotection from the Histidine Side Chain

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the selective deprotection of the 4-methyltrityl (Mtt) group from the imidazole side chain of histidine residues in solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we have designed this resource to combine technical accuracy with practical, field-proven insights to help you overcome challenges in your peptide synthesis workflows.

Introduction: The Role and Challenge of Mtt Protection on Histidine

The 4-methyltrityl (Mtt) group is a valuable acid-labile protecting group for the side chains of various amino acids, including histidine.[1] Its primary advantage lies in its orthogonality; it is stable under the basic conditions used for Nα-Fmoc group removal (e.g., piperidine) but can be selectively cleaved under very mild acidic conditions.[1] This allows for specific on-resin modifications of the histidine side chain while other acid-labile groups like tert-butyl (tBu) and tert-butyloxycarbonyl (Boc) remain intact.[1]

However, achieving complete and selective Mtt deprotection from histidine can be challenging. The unique properties of the histidine imidazole ring, including its nucleophilicity, can lead to incomplete reactions or unwanted side products. This guide will walk you through the common issues and their solutions.

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism of Mtt deprotection from the histidine side chain?

The deprotection of the Mtt group is an acid-catalyzed cleavage.[2] The process is initiated by the protonation of the nitrogen atom of the imidazole ring to which the Mtt group is attached by a mild acid, typically trifluoroacetic acid (TFA). This protonation weakens the nitrogen-carbon bond, leading to the departure of the highly stabilized Mtt carbocation.[3] This carbocation is intensely colored, which can be used for visual monitoring of the reaction.[2] To prevent side reactions, this reactive carbocation must be trapped by a scavenger present in the deprotection cocktail.[3]

Q2: Why is my Mtt deprotection from histidine incomplete?

Several factors can contribute to the incomplete removal of the Mtt group from the histidine side chain:

  • Insufficient Deprotection Time or Cycles: The efficiency of Mtt removal can be dependent on the peptide sequence and steric hindrance around the histidine residue.[4] Some sequences may require longer reaction times or multiple deprotection cycles to achieve complete removal.[4]

  • Suboptimal Deprotection Cocktail: While a 1-2% solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is a standard deprotection solution, its effectiveness can vary.[4]

  • Inadequate Resin Swelling: Proper swelling of the resin in a suitable solvent like DCM is crucial for ensuring that the deprotection reagents can access the Mtt-protected histidine residues within the peptide-resin matrix.[4]

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that may hinder the access of the deprotection solution to the Mtt group.[5]

Q3: How can I monitor the progress of the Mtt deprotection reaction?

A simple and effective method for monitoring Mtt deprotection is a colorimetric test based on the release of the Mtt cation, which imparts a distinct yellow or orange color to the deprotection solution.[2] The reaction is generally considered complete when the resin no longer produces this color upon the addition of a fresh deprotection solution.[2] To confirm, a small number of resin beads can be removed, washed, and treated with neat TFA; an immediate orange coloration indicates the presence of the Mtt group, signifying an incomplete reaction.[6] For more quantitative analysis, a small sample of the peptide-resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry to check for the presence of the Mtt-protected peptide.[5]

Q4: What are the potential side reactions during Mtt deprotection of histidine, and how can they be minimized?

The primary side reaction of concern is the re-attachment of the liberated Mtt carbocation to nucleophilic residues in the peptide, particularly the imidazole ring of another histidine or the indole side chain of tryptophan. To prevent this, scavengers such as triisopropylsilane (TIS) must be included in the deprotection cocktail to trap the Mtt cation. The imidazole ring of a deprotected histidine can also be susceptible to alkylation.

Troubleshooting Guide: A Systematic Approach

When faced with incomplete Mtt deprotection, a systematic approach to troubleshooting is essential. The following workflow can help you identify and resolve the issue.

G cluster_0 Problem Identification cluster_1 Initial Optimization Steps cluster_2 Advanced Optimization cluster_3 Verification start Incomplete Mtt Deprotection Detected (e.g., via HPLC/MS or colorimetric test) step1 Step 1: Extend Reaction Time & Increase Deprotection Cycles start->step1 Initial approach step2 Step 2: Ensure Adequate Resin Swelling step1->step2 If still incomplete end Complete Deprotection Achieved step1->end Problem solved step3 Step 3: Modify Deprotection Cocktail step2->step3 If swelling is not the issue step2->end Problem solved step4 Step 4: Consider Alternative Reagents step3->step4 For resistant cases step3->end Successful optimization step4->end Successful optimization

Caption: A systematic workflow for troubleshooting incomplete Mtt deprotection.

Detailed Troubleshooting Steps

Step 1: Extend Reaction Time and Increase Deprotection Cycles

The kinetics of Mtt deprotection can be sequence-dependent.[4] For resistant sequences, simply extending the reaction time or increasing the number of deprotection cycles can be effective.

  • Action: Increase the number of deprotection cycles (e.g., from 3-5 to 5-10) or the duration of each treatment (e.g., from 2-3 minutes to 5-10 minutes).[7] Use fresh deprotection cocktail for each cycle to maintain the driving force of the reaction.

Step 2: Ensure Adequate Resin Swelling

For the deprotection reagents to effectively reach the Mtt-protected histidine, the resin must be fully swollen.

  • Action: Before initiating the deprotection, incubate the peptide-resin with a suitable solvent like DCM for at least 30-60 minutes with gentle agitation.[7]

Step 3: Modify the Deprotection Cocktail

If the standard 1-2% TFA in DCM is not effective, consider modifying the cocktail.

  • Action:

    • Increase TFA Concentration: Cautiously increase the TFA concentration (e.g., to 3-5%). However, be mindful that higher TFA concentrations can increase the risk of premature cleavage of other acid-labile protecting groups.

    • Optimize Scavenger Concentration: Ensure an adequate concentration of a scavenger like TIS (typically 2-5%) is present to efficiently trap the Mtt cation and prevent side reactions.

Step 4: Consider Alternative Deprotection Reagents

For particularly challenging cases, switching to a different deprotection reagent system may be necessary. Cocktails containing hexafluoroisopropanol (HFIP) have been shown to be effective and can be a good alternative to TFA-based methods.[7]

  • Action: Employ an HFIP-based deprotection cocktail. A common mixture is DCM/HFIP/TFE/TES (e.g., 6.5:2:1:0.5 v/v/v/v).[8]

Experimental Protocols

Protocol 1: Standard TFA-Based Mtt Deprotection

This is a commonly used and effective method for Mtt deprotection.

  • Resin Swelling: Swell the Mtt-protected peptide-resin in DCM (approximately 10 mL per gram of resin) with gentle agitation for 30-60 minutes.

  • Deprotection: Drain the DCM and add the deprotection solution (1-2% TFA and 2% TIS in DCM). Gently shake the suspension at room temperature for 30 minutes.[8]

  • Monitoring: To monitor the reaction, remove a few beads of resin, wash them, and add a drop of 100% TFA. An immediate orange color indicates an incomplete reaction. If the test is positive, continue shaking for another 30 minutes and re-test.[6]

  • Washing: Once deprotection is complete, filter the resin and wash it with DCM, followed by a neutralization wash with 1% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF), and finally with DMF.[6]

Protocol 2: HFIP-Based Mtt Deprotection

This protocol offers a milder alternative for Mtt deprotection.

  • Resin Swelling: Swell the peptide-resin in DCM as described in Protocol 1.

  • Deprotection: Suspend the resin in a cocktail of DCM/HFIP/TFE/TES (e.g., 6.5:2:1:0.5 v/v/v/v) (approximately 10 mL per gram of resin). Gently shake the suspension at room temperature for 1 hour.[8]

  • Monitoring: Monitor the reaction as described in Protocol 1. If the reaction is incomplete, continue for another hour.

  • Washing: Once deprotection is complete, filter the resin and wash with DCM and DMF. Neutralize the resin by washing with 10% DIEA in DMF, followed by a final wash with DMF before proceeding to the next step.[8]

Data Presentation: Deprotection Cocktail Comparison

The following table summarizes various deprotection cocktails and their typical reaction conditions for Mtt removal.

Deprotection CocktailComposition (v/v/v)Typical Reaction TimeAdvantagesDisadvantages
TFA-Based 1-2% TFA / 2% TIS in DCM30-60 minCost-effective, well-establishedCan be harsh on acid-sensitive peptides
HFIP-Based DCM/HFIP/TFE/TES (6.5:2:1:0.5)1-2 hoursMilder conditions, reduces side reactionsHFIP is more expensive and volatile
Acetic Acid-Based Acetic Acid/TFE/DCM (1:2:7)Variable, typically 1 hourVery mild, suitable for highly acid-sensitive substratesMay not be effective for all peptide sequences

Conclusion

Incomplete Mtt deprotection from the histidine side chain is a common but surmountable challenge in SPPS. By understanding the underlying chemical principles and adopting a systematic troubleshooting approach, researchers can optimize their deprotection protocols to achieve complete and selective removal of the Mtt group. This guide provides the necessary framework and practical advice to navigate these challenges, ultimately leading to higher purity and yield of the target peptide.

References

  • BenchChem. (2025). Troubleshooting incomplete deprotection of Fmoc-His(3-Me)-OH.
  • ResearchGate. (2021). The deprotection of Lys(Mtt) revisited. Retrieved from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Incomplete Mtt deprotection in N3-L-Lys(Mtt)-OH modified peptides.
  • BenchChem. (2025). Incomplete Mtt deprotection in N3-L-Lys(Mtt)-OH modified peptides.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • BenchChem. (2025). Role of Mtt protecting group in peptide synthesis.
  • ResearchGate. (2020). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. Retrieved from [Link]

  • Advanced ChemTech. (n.d.). Fmoc-L-Lys(Mtt)-OH – More Acid Labile Protecting Group.
  • BenchChem. (2025). Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH.
  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI)
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • National Institutes of Health. (2025).
  • BenchChem. (2025). Technical Support Center: Side Reactions of the Imidazole Ring of Histidine in SPPS.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • PubMed. (1990). Geometry of interaction of metal ions with histidine residues in protein structures.
  • MDPI. (2022). Ring-Modified Histidine-Containing Cationic Short Peptides Exhibit Anticryptococcal Activity by Cellular Disruption.
  • ResearchGate. (n.d.). a) Reaction pathway of histidine imidazole groups with an excess of DEPC.
  • National Institutes of Health. (2011).
  • Abcam. (n.d.). MTT assay protocol.
  • Reddit. (2023). My PI is on my case for not knowing the mechanism of deprotection of the Mtt group from lysine (in TFA, DCM ,TIS), but when I search on google I cannot find anything.
  • BenchChem. (2025). Preventing loss of other acid-labile groups during Mtt removal.

Sources

Technical Support Center: Optimizing Fm-D-His(Mtt)-OH Coupling in Difficult Sequences

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of histidine residues, particularly derivatives like Fmoc-D-His(Mtt)-OH, into complex or sterically hindered peptide sequences is a well-documented challenge in Solid-Phase Peptide Synthesis (SPPS). The bulky 4-methyltrityl (Mtt) protecting group on the imidazole side chain, while offering the crucial advantage of orthogonal deprotection for on-resin modifications, introduces significant steric hindrance. This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource and in-depth protocols to overcome common challenges, ensuring high coupling efficiency and stereochemical integrity.

This technical center is designed to move beyond simple procedural lists, offering causal explanations for experimental choices and grounding recommendations in established chemical principles and peer-reviewed literature.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered when coupling this compound, providing potential causes and actionable solutions.

Problem 1: Low or Incomplete Coupling Efficiency

Incomplete coupling is the most frequent obstacle, leading to deletion sequences that are often difficult to separate from the target peptide.[1] This is typically identified by a positive Kaiser test (blue beads) or Chloranil test after the coupling step.[1][2]

Potential Cause Explanation Recommended Solutions & Protocols
Steric Hindrance The bulky Mtt group, combined with a sterically demanding peptide sequence on the resin, physically obstructs the N-terminal amine, preventing the activated amino acid from approaching effectively.[3][4][5]1. Switch to a More Potent Coupling Reagent: Use uronium/aminium salt reagents like HATU or HCTU, which form highly reactive OAt- or OBt-active esters that are more effective for hindered couplings than standard carbodiimides.[4][6][7] HATU is often considered the gold standard for difficult couplings.[6][8]2. Perform a Double Couple: After the first coupling reaction, drain the vessel and add a fresh solution of activated this compound. This provides a second opportunity for the reaction to go to completion.[9]3. Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 4 hours or even overnight. Monitor progress with a qualitative test if possible.4. Utilize Microwave-Assisted SPPS: Microwave energy can drive difficult couplings to completion more quickly and efficiently than conventional methods by overcoming kinetic barriers.[3]
Peptide Aggregation The growing peptide chain, particularly if hydrophobic, can aggregate on the resin support, collapsing the resin pores and making the N-terminus inaccessible to reagents.[5][10]1. Change Solvent Composition: Switch from pure DMF to N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM or DMF/DMSO, which can help disrupt secondary structures and improve solvation.[10]2. Increase Reagent Concentration: Using a more concentrated solution of the amino acid and coupling reagents (e.g., 0.5 M) can increase the probability of successful molecular interactions.[9]
Poor Resin Swelling Inadequate swelling of the resin matrix in the chosen solvent limits the accessibility of reactive sites.[11]1. Ensure Adequate Swelling Time: Before the first deprotection, ensure the resin is swollen in the synthesis solvent (e.g., DMF) for at least 1 hour.[12]2. Verify Solvent Quality: Use high-purity, anhydrous solvents. Water contamination can negatively impact both resin swelling and coupling efficiency.
Problem 2: Racemization of D-Histidine

Histidine is one of the amino acids most susceptible to racemization during peptide synthesis.[10][13] The lone pair of electrons on the imidazole side chain's π-nitrogen can act as an intramolecular base, abstracting the α-proton of the activated amino acid.[14][15] This leads to a loss of stereochemical integrity, which is critical for the biological activity of the final peptide.

Potential Cause Explanation Recommended Solutions & Protocols
Over-Activation / Prolonged Activation Allowing the this compound to remain in the activated state for too long before it reacts with the resin increases the opportunity for the side chain to catalyze racemization.[13][15] This is particularly a risk with pre-activation protocols.1. Use In Situ Activation: Add the coupling reagent directly to the vessel containing the resin and the dissolved amino acid. Avoid lengthy pre-activation times.[13]2. Choose Racemization-Suppressing Additives: Always use an additive like Oxyma Pure or 6-Cl-HOBt alongside your coupling reagent. Uronium reagents derived from these additives (e.g., HATU, HCTU) are known to reduce racemization compared to older reagents.[6][7][10]
Excess Base The presence of excess base (e.g., DIPEA) in the reaction mixture can directly promote the abstraction of the α-proton, leading to epimerization.1. Reduce Base Equivalents: When using uronium/aminium reagents like HATU/HCTU, use only 2 equivalents of a hindered base like DIPEA or 2,4,6-collidine. For carbodiimide (e.g., DIC) couplings with Oxyma, the base is often not required.[16]2. Use Collidine Instead of DIPEA: 2,4,6-Collidine is more sterically hindered and less nucleophilic than DIPEA, which can help minimize base-catalyzed side reactions.
Problem 3: Premature Mtt Group Loss

While the Mtt group is designed to be removed under mild acidic conditions, it can be prematurely cleaved if exposed to acidic conditions during the synthesis cycles. This is generally less common but can occur if acidic reagents are used improperly.

Potential Cause Explanation Recommended Solutions & Protocols
Acidic Contaminants Contamination of solvents or reagents with acid can lead to partial loss of the Mtt group over many cycles.1. Use High-Purity Reagents: Ensure all solvents (DMF, DCM) and reagents are fresh and of high peptide synthesis grade.2. Neutralize Glassware: If using non-disposable reaction vessels, ensure they are properly neutralized and washed to remove any residual acid from previous syntheses or cleaning procedures.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best choice for this compound?

For difficult couplings involving sterically hindered residues like this compound, uronium/aminium salt reagents are highly recommended. HATU is generally considered the most powerful and effective choice, as it forms a highly reactive OAt active ester and is known to suppress racemization.[6][8][17] HCTU is a slightly more cost-effective alternative that is also very effective, though marginally less reactive than HATU.[7][8] For routine couplings, a carbodiimide like DIC in combination with an additive like Oxyma Pure is a robust and economical choice that also minimizes racemization risk.[18]

Q2: Why use the Mtt protecting group on Histidine instead of Trt?

The key advantage of Mtt (4-methyltrityl) over Trt (trityl) is its significantly greater acid lability.[19] This allows the Mtt group to be selectively removed on-resin using a very dilute solution of trifluoroacetic acid (TFA) (e.g., 1-2% in DCM) without cleaving other acid-labile side-chain protecting groups (like Boc, tBu) or the peptide from the resin.[19][20] This orthogonality is essential for synthesizing complex peptides that require on-resin side-chain modification, such as branching, cyclization, or labeling.[19][20]

Q3: How can I confirm that the coupling reaction was successful?

The most common method is the Kaiser (or ninhydrin) test , which detects free primary amines.[1][2] After coupling, a small sample of resin beads is taken. A negative Kaiser test (yellow/colorless beads) indicates that all free amines have been acylated and the coupling is complete. A positive test (dark blue beads) signifies an incomplete reaction. Note that the Kaiser test does not work for secondary amines, such as when coupling to a Proline residue. In that case, a Chloranil test can be used.[2]

Q4: What are the optimal conditions for selectively removing the Mtt group?

The Mtt group can be selectively cleaved on-resin using a freshly prepared solution of 1-2% TFA (v/v) with 2-5% Triisopropylsilane (TIS) (v/v) in Dichloromethane (DCM) .[20][21] TIS is a crucial scavenger that traps the released Mtt carbocation, preventing it from re-attaching to the peptide or modifying sensitive residues like Tryptophan. The deprotection is typically performed by treating the resin with this solution for short periods (e.g., 5-10 treatments of 2 minutes each) until the yellow color of the Mtt cation is no longer observed in the filtrate.[22]

Section 3: Visualized Workflows & Data

Diagram 1: Troubleshooting Logic for Incomplete Coupling

G Start Incomplete Coupling (Positive Kaiser Test) Check_Reagent Using Potent Reagent? (e.g., HATU/HCTU) Start->Check_Reagent Check_Aggregation Sequence Prone to Aggregation? Check_Reagent->Check_Aggregation Yes Sol_SwitchReagent Switch to HATU or HCTU Check_Reagent->Sol_SwitchReagent No Sol_DoubleCouple Perform Double Coupling & Extend Time Check_Aggregation->Sol_DoubleCouple No Sol_ChangeSolvent Switch to NMP or add DMSO Check_Aggregation->Sol_ChangeSolvent Yes Sol_Microwave Use Microwave-Assisted SPPS Sol_DoubleCouple->Sol_Microwave If still fails

Caption: Decision workflow for troubleshooting incomplete coupling.

Table 1: Comparison of Recommended Coupling Reagents
Reagent SystemRelative SpeedEfficiency (Hindered Residues)Racemization RiskNotes
HATU / DIPEA Very FastExcellentVery LowGold standard for difficult sequences; forms highly reactive OAt-ester.[6][8]
HCTU / DIPEA FastVery GoodVery LowMore cost-effective than HATU with similar performance.[7][8]
DIC / Oxyma Pure ModerateGoodVery LowExcellent, cost-effective choice for reducing racemization.[18]
PyBOP / DIPEA ModerateModerateModerateOlder phosphonium reagent; less effective for hindered residues than uronium salts.[6]

Section 4: Key Experimental Protocols

Protocol 1: Optimized Double-Coupling Protocol for this compound

This protocol is designed for sequences where steric hindrance is a major concern.

  • Resin Preparation: Following Fmoc deprotection of the N-terminal amine on the resin, wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and Oxyma Pure (3 eq.) in DMF.

  • In Situ Activation & First Coupling: Add 2,4,6-Collidine (6 eq.) to the amino acid solution and immediately add the mixture to the reaction vessel containing the resin. Agitate for 2 hours at room temperature.

  • Monitoring: Perform a Kaiser test. If the test is negative (yellow beads), proceed to step 7. If positive (blue beads), proceed with the double couple.

  • Second Coupling: Drain the reaction vessel and wash once with DMF. Repeat step 3 with a fresh solution of activated amino acid. Agitate for another 2 hours.

  • Final Check: Perform a final Kaiser test to confirm completion. If it remains positive, consider capping the unreacted amines with acetic anhydride before proceeding to the next cycle.

  • Washing: Once coupling is complete, drain the vessel and wash the resin thoroughly with DMF (5 x 1 min) to prepare for the next deprotection step.

Diagram 2: Optimized Coupling & Monitoring Workflow

G Start Start: Deprotected Resin PrepAA Prepare AA Solution (this compound, HATU) Start->PrepAA Activate Add Collidine & Transfer (In Situ Activation) PrepAA->Activate Couple1 First Coupling (2 hours) Activate->Couple1 Kaiser1 Kaiser Test Couple1->Kaiser1 Couple2 Second Coupling (2 hours) Kaiser1->Couple2 Positive Wash Wash Resin (5x DMF) Kaiser1->Wash Negative Couple2->Wash End End: Proceed to Next Cycle Wash->End

Caption: Step-by-step workflow for the optimized coupling protocol.

Protocol 2: Selective On-Resin Deprotection of the Mtt Group

This protocol is for removing the Mtt group to allow for side-chain modification while the peptide remains on the solid support.

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Prepare Deprotection Cocktail: Prepare a fresh solution of 1% TFA and 5% TIS in DCM (v/v/v).

  • Deprotection: Drain the DCM from the resin. Add the deprotection cocktail (approx. 10 mL per gram of resin) and agitate gently for 2 minutes. A yellow/orange color in the solution indicates the release of the Mtt cation.[20]

  • Iterative Treatment: Drain the solution and repeat step 3 between 5 to 10 times, or until the drained solution is colorless.

  • Washing: Wash the resin thoroughly with DCM (5 x 1 min) to remove all traces of TFA and the cleaved Mtt-TIS adduct.

  • Neutralization: Wash the resin with a 10% solution of DIPEA in DMF (3 x 2 min) to neutralize the protonated imidazole side chain.

  • Final Wash: Wash the resin thoroughly with DMF (5 x 1 min). The resin is now ready for subsequent on-resin chemistry.

References

  • Jones, J. H., & Ramage, W. I. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301-303. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library.[Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage Blog.[Link]

  • Gao, J., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Omega, 7(27), 23456–23467. [Link]

  • Bourel, L., et al. (2000). The deprotection of Lys(Mtt) revisited. Journal of Peptide Science, 6(6), 264-270. [Link]

  • Wissmann, H., & Geiger, R. (1979). Histidine racemization in the synthesis of an analog of the luteinizing hormone releasing factor. Investigation by HPLC and enzymatic methods. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 360(12), 1789-1792. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC Technical Library.[Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Application Note.[Link]

  • AAPPTEC. (n.d.). Amino Acid Sidechain Deprotection. AAPPTEC Technical Library.[Link]

  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? ResearchGate Q&A.[Link]

  • AAPPTEC. (n.d.). HCTU. Technical Support Information Bulletin 1206.[Link]

  • Gentile, F., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 25(23), 5601. [Link]

  • ResearchGate. (2025). The deprotection of Lys(Mtt) revisited | Request PDF. ResearchGate.[Link]

  • Reddit. (2024). Solid Phase Peptide Synthesis Help. r/Chempros.[Link]

  • Biondi, L., & De Zotti, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 184. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine - Department of Chemistry.[Link]

  • CEM Corporation. (2019). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Application Note.[Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. [Link]

  • Elistratov, P. A., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. International Journal of Peptides, 2013, 610537. [Link]

Sources

Navigating the Purification of His(Mtt) Peptides: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the successful purification of peptides containing the 4-methyltrityl (Mtt) protected Histidine [His(Mtt)]. The unique acid lability of the Mtt group offers significant advantages for complex peptide synthesis, particularly for creating branched or cyclized structures, but it also presents specific challenges during purification.[1][2] This resource is designed to equip you with the expertise to navigate these challenges and achieve high-purity His(Mtt)-containing peptides.

I. Understanding the His(Mtt) Protecting Group

The 4-methyltrityl (Mtt) group is an acid-labile protecting group used for the side chain imidazole nitrogen of histidine.[1][3] Its key feature is its orthogonality to the more robust acid-labile groups like tert-butyloxycarbonyl (Boc) and tert-butyl (tBu).[1][4][5] This allows for the selective removal of the Mtt group under very mild acidic conditions, leaving other protecting groups and the peptide-resin linkage intact.[5][6] This property is invaluable for on-resin modifications such as side-chain cyclization or the attachment of labels.[1]

However, the lability of the Mtt group also means that it can be prematurely cleaved during standard peptide cleavage and deprotection procedures if conditions are not carefully controlled.[7] Furthermore, the cleaved Mtt cation is a reactive species that can lead to unwanted side reactions if not properly scavenged.[4]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of His(Mtt) peptides.

Problem 1: Premature Cleavage of the Mtt Group

Symptoms:

  • Appearance of a new, less hydrophobic peak in the analytical HPLC of the crude peptide, corresponding to the fully deprotected peptide.

  • Mass spectrometry analysis confirms the presence of the peptide without the Mtt group.

Potential Causes:

  • Excessive Acidity During Global Cleavage: The standard high concentration of trifluoroacetic acid (TFA) used for global cleavage (e.g., 95% TFA) will readily remove the Mtt group.[8]

  • Prolonged Cleavage Times: Even with milder TFA cocktails, extended reaction times can lead to partial or complete Mtt cleavage.

Solutions:

  • Optimize Cleavage Cocktail for Mtt Retention: If the Mtt group needs to be retained on the cleaved peptide, a milder cleavage cocktail is necessary. A common approach is to use a lower concentration of TFA.

  • Reduce Cleavage Time: Monitor the cleavage reaction closely and minimize the exposure time to acidic conditions.

Problem 2: Incomplete Mtt Deprotection (When Selective Removal is Desired)

Symptoms:

  • The major peak in the HPLC chromatogram corresponds to the Mtt-protected peptide.[7]

  • Mass spectrometry analysis shows a mass corresponding to the peptide with the Mtt group still attached.[7]

Potential Causes:

  • Insufficient Acid Concentration or Reaction Time: The mild acidic conditions used for selective Mtt removal may not be sufficient for complete deprotection, especially for sterically hindered sequences.[9]

  • Poor Resin Swelling: Inadequate swelling of the resin can limit the access of the deprotection reagents to the peptide.

Solutions:

  • Iterative Deprotection: Perform multiple, short treatments with the deprotection solution rather than a single long one.[9] A common method is to treat the resin with 1% TFA in dichloromethane (DCM) for 2-minute intervals, repeating until the yellow color of the Mtt cation is no longer observed upon addition of fresh reagent.[10]

  • Monitoring Deprotection: A simple colorimetric test can be used to monitor the progress of Mtt removal. Take a few beads of resin, wash them, and add a drop of concentrated TFA. An orange color indicates the presence of the Mtt group.[3][11]

  • Alternative Deprotection Reagents: For highly acid-sensitive peptides, milder reagents like 30% hexafluoroisopropanol (HFIP) in DCM can be used.[9][12]

Problem 3: Mtt Cation-Related Side Reactions

Symptoms:

  • Appearance of unexpected peaks in the HPLC chromatogram with masses corresponding to the desired peptide plus adducts.

  • Alkylation of sensitive residues, particularly Tryptophan (Trp).[4]

Potential Causes:

  • Insufficient Scavenging: The Mtt carbocation generated during cleavage is a reactive electrophile that can reattach to the peptide or modify sensitive amino acid side chains if not quenched.[4]

Solutions:

  • Use of Scavengers: Always include a scavenger in the deprotection cocktail. Triisopropylsilane (TIS) is highly effective at trapping the Mtt cation.[4] A typical cocktail is 1-2% TFA and 2-5% TIS in DCM.[7]

Problem 4: Poor Solubility of the Crude Peptide

Symptoms:

  • Difficulty dissolving the crude peptide in the initial mobile phase for HPLC purification.

  • Peptide precipitation on the HPLC column, leading to low recovery.[13]

Potential Causes:

  • Hydrophobicity of the Mtt Group: The Mtt group is highly hydrophobic and can significantly decrease the solubility of the peptide in aqueous solutions.

  • Peptide Aggregation: The overall sequence of the peptide may predispose it to aggregation, which can be exacerbated by the presence of the hydrophobic Mtt group.[14]

Solutions:

  • Solvent Optimization: Use a small amount of organic solvent, such as acetonitrile or isopropanol, or a chaotropic agent like guanidine hydrochloride in the sample solvent to aid dissolution.

  • Purification with the Mtt Group Attached: If the Mtt group is to be removed eventually, consider purifying the peptide with the Mtt group still on. The increased hydrophobicity can sometimes improve retention and separation on reversed-phase HPLC.[15] The Mtt group can then be removed in solution phase after purification, followed by a final desalting step.

III. Frequently Asked Questions (FAQs)

Q1: What are the best conditions for selective on-resin Mtt deprotection?

A common and effective method is to use a solution of 1-2% TFA and 2% TIS in DCM.[6] The reaction is typically performed at room temperature with gentle agitation for 30-minute intervals, with monitoring.[11] For more acid-sensitive peptides, 30% HFIP in DCM is a milder alternative.[12]

Q2: How can I be sure the Mtt group is completely removed?

The disappearance of the yellow-orange color upon addition of fresh deprotection reagent is a good visual indicator.[7][9] To confirm, a small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry.

Q3: Can I purify my His(Mtt) peptide using standard reversed-phase HPLC?

Yes, reversed-phase HPLC (RP-HPLC) is the standard method for purifying peptides, including those containing His(Mtt).[15] A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.[15][16] Due to the hydrophobicity of the Mtt group, you may need to adjust the gradient to ensure proper elution.

Q4: My peptide is still impure after one round of HPLC. What should I do?

If co-eluting impurities are present, a second purification step using a different chromatographic method or a different mobile phase system may be necessary. For example, using a different counter-ion in the mobile phase (e.g., formic acid or acetic acid) can alter the selectivity of the separation.

IV. Experimental Protocols

Protocol 1: On-Resin Selective Deprotection of His(Mtt)
  • Resin Swelling: Swell the Mtt-protected peptide-resin in DCM for 20-30 minutes.[7]

  • Deprotection Cocktail Preparation: Prepare a fresh solution of 1% (v/v) TFA and 2% (v/v) TIS in DCM.[6]

  • Deprotection: Drain the DCM from the swollen resin and add the deprotection cocktail (approximately 10 mL per gram of resin).[11]

  • Agitation: Gently agitate the resin at room temperature for 30 minutes. A yellow-orange color indicates the release of the Mtt cation.[7]

  • Monitoring: Remove a few resin beads, wash with DCM, and add 1-2 drops of neat TFA. If an orange color appears immediately, the Mtt group is still present. Continue the deprotection for another 30 minutes and retest.[11]

  • Washing: Once the deprotection is complete (no color change in the test), filter the resin and wash thoroughly with DCM, followed by methanol, and then DCM again.[11]

  • Neutralization: Wash the resin with a 1% solution of diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF) to neutralize any residual acid, followed by a final DMF wash.[11] The resin is now ready for the next synthetic step.

Protocol 2: Purification of His(Mtt) Peptide by RP-HPLC
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile with a small amount of acetic acid or TFA to aid solubility).[13] Ensure the solution is filtered before injection.

  • Analytical HPLC: Perform an initial analytical run on a C18 column to determine the retention time of the target peptide and optimize the separation gradient.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Preparative HPLC: Scale up the purification to a preparative C18 column using the optimized gradient from the analytical run.[13]

  • Fraction Collection: Collect fractions corresponding to the peak of the target peptide.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

  • Pooling and Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the final peptide as a powder.[15]

V. Visualizing the Workflow

Workflow for Selective Deprotection and On-Resin Modification

start Peptide-Resin with His(Mtt) swell Swell Resin in DCM start->swell deprotect Treat with 1% TFA / 2% TIS in DCM swell->deprotect monitor Monitor Mtt Cleavage (Color Test) deprotect->monitor Repeat as needed wash_neutralize Wash and Neutralize monitor->wash_neutralize Complete modify On-Resin Modification (e.g., Cyclization, Labeling) wash_neutralize->modify cleave Global Cleavage and Deprotection modify->cleave purify RP-HPLC Purification cleave->purify end Pure Modified Peptide purify->end

Caption: Workflow for selective Mtt deprotection and subsequent on-resin modification.

VI. Data Summary Table

Protecting GroupTypical Cleavage ConditionsStability to Mtt Deprotection Conditions (1% TFA in DCM)
Fmoc 20% Piperidine in DMFStable
Boc 50-95% TFA in DCMGenerally Stable (prolonged exposure may cause some cleavage)[12]
tBu 50-95% TFA in DCMStable
Trt 90-95% TFA in DCMLabile
Mmt <1% TFA in DCM, Acetic Acid/TFE/DCMLabile
Mtt 1-2% TFA in DCM , 30% HFIP in DCM-

Table 1. Comparison of acid lability for common protecting groups in peptide synthesis.

VII. References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Peptides Modified with N3-L-Lys(Mtt)-OH by HPLC.

  • BenchChem. (2025). Role of Mtt protecting group in peptide synthesis.

  • BenchChem. (2025). Protocol for Selective Deprotection of the Mtt Group.

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

  • BenchChem. (2025). Choosing the Right Histidine Protection: A Comparative Guide to Fmoc-His(Trt).

  • BenchChem. (2025). Optimizing Mtt Group Removal with 1% TFA: A Technical Support Center.

  • BenchChem. (2025). Mtt Protecting Group: A Superior Choice for Orthogonal Protection Strategies in Complex Peptide Synthesis.

  • ResearchGate. (2025). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides.

  • AAPPTec Peptides. (n.d.). Amino Acid Sidechain Deprotection.

  • Wester, A., Hansen, A. M., Hansen, P. R., & Franzyk, H. (2021). Perfluoro-tert-butanol for selective on-resin detritylation: a mild alternative to traditionally used methods. Amino Acids, 53(10), 1543-1552.

  • ResearchGate. (2025). The deprotection of Lys(Mtt) revisited.

  • Li, M., & Li, X. (2020). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. Methods in Molecular Biology, 2103, 189-198.

  • BenchChem. (2025). Preventing loss of other acid-labile groups during Mtt removal.

  • Miranda, L. P., & Alewood, P. F. (1999). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Biopolymers, 52(2), 79-98.

  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

Sources

Addressing stability issues of Fmoc-D-His(Mtt)-OH during storage and handling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Fmoc-D-His(Mtt)-OH

A Guide to Ensuring Stability and Success in Solid-Phase Peptide Synthesis

Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the stable storage, handling, and application of this critical reagent. This compound is invaluable for complex peptide synthesis, particularly when orthogonal, on-resin side-chain modifications are required. However, its unique properties necessitate careful handling to prevent degradation and ensure successful synthetic outcomes. This guide moves beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your protocols.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding this compound.

Q1: What are the ideal storage conditions for this compound?

Proper storage is the first line of defense against degradation. The reagent is sensitive to heat, moisture, and light.

Condition Temperature Details Rationale
Long-Term -20°CStore in a tightly sealed, opaque container with a desiccant.Minimizes thermal degradation and hydrolysis. The Mtt group is acid-labile, and moisture can facilitate its slow cleavage over time.
Short-Term 2-8°CPermissible for several weeks. Container must be tightly sealed.[1]Suitable for reagents in active use, but freezer storage is recommended for periods longer than a month.[1]
In Solvent -80°C to -20°CStore solutions (e.g., in DMF or DMSO) under an inert atmosphere (Argon or Nitrogen).Protects against oxidation and solvent-mediated degradation. Shelf life in solvent is significantly reduced (e.g., 1-6 months).[2]

Q2: Why should I choose this compound over the more common Fmoc-D-His(Trt)-OH?

The choice hinges entirely on your synthetic strategy. The key difference is the acid lability of the side-chain protecting group. The 4-methyltrityl (Mtt) group is significantly more acid-labile than the trityl (Trt) group.[3]

  • Choose this compound when: You need to perform on-resin modifications to the histidine side chain or other parts of the peptide. The Mtt group can be selectively removed using a very mild acid solution (e.g., 1-5% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)) while the peptide remains anchored to the resin and other acid-labile groups (like Boc and tBu) stay intact.[3][4] This is essential for synthesizing branched or cyclic peptides.[5][6]

  • Choose Fmoc-D-His(Trt)-OH when: Your synthesis follows a standard global deprotection strategy where all protecting groups are removed simultaneously at the end with a strong acid cocktail (e.g., 95% TFA).[3] It is generally more robust and cost-effective for linear, unmodified peptides.[3]

start Start: Select Histidine Derivative decision Is on-resin side-chain modification required? start->decision mtt Use this compound decision->mtt Yes trt Use Fmoc-D-His(Trt)-OH decision->trt No end_mtt Proceed with selective Mtt cleavage protocol mtt->end_mtt end_trt Proceed with standard global deprotection trt->end_trt

Caption: Decision workflow for selecting the appropriate His protecting group.

Q3: What causes racemization of Histidine during coupling, and how does the Mtt group affect this?

Histidine is highly susceptible to racemization during the carboxyl activation step of coupling.[7] The lone pair of electrons on the imidazole nitrogen (specifically the Nπ) can abstract the alpha-carbon proton, leading to a loss of stereochemical integrity.[8][9] While the Mtt group on the Nτ-position offers some steric hindrance, it does not fully prevent this side reaction.[3] Racemization is exacerbated by long pre-activation times and the use of tertiary bases like diisopropylethylamine (DIPEA).[7][10]

Troubleshooting Guide

This section provides solutions to specific experimental problems.

Issue 1: Poor or Incomplete Coupling Efficiency

You perform a Kaiser test after coupling this compound, and the resin beads are strongly blue, indicating a high number of unreacted free amines.[11]

Potential Causes:

  • Reagent Degradation: The solid reagent may have been compromised by improper storage (exposure to moisture or heat).

  • Poor Solubility: Like many bulky Fmoc-amino acids, this compound can have limited solubility in standard SPPS solvents like DMF, leading to inefficient activation and coupling.[12]

  • Lactamization: A known side reaction for similar derivatives (e.g., Fmoc-Dab(Mtt)-OH) is intramolecular cyclization (lactamization) upon activation, forming an unreactive species.[13] This can occur with this compound under certain activation conditions.

  • Steric Hindrance: The bulky Mtt group can sterically hinder the approach to the growing peptide chain, especially in sterically demanding sequences.

Recommended Solutions:

start Issue: Positive Kaiser Test (Incomplete Coupling) step1 Step 1: Verify Reagent Quality - Check storage records. - Run analytical HPLC if unsure. start->step1 step2 Step 2: Optimize Solubility - Use a DMF/DMSO co-solvent. - Gently warm solution to dissolve. step1->step2 step3 Step 3: Change Coupling Strategy - Perform a 'double coupling'. - Avoid pre-activation; add reagent directly. step2->step3 step4 Step 4: Use Alternative Activator - Switch to DIC/Oxyma to minimize side reactions and racemization. step3->step4 step5 Step 5: Capping - If coupling remains incomplete, cap unreacted amines with Ac₂O. step4->step5

Caption: Troubleshooting workflow for incomplete coupling of this compound.

  • Immediate Action (Double Coupling): The most straightforward first step is to drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound.[11]

  • Improve Solubility: Prepare the coupling solution using a mixture of DMF and DMSO (e.g., 1:1 v/v) to enhance solubility.[12]

  • Optimize Activation:

    • Avoid prolonged pre-activation. Add the activating agent (e.g., HATU, HBTU) to the amino acid solution and immediately add it to the resin.

    • Consider switching to a carbodiimide-based activation method like DIC/Oxyma, which is performed under more acidic conditions and can reduce base-catalyzed side reactions like racemization.[8]

  • Capping: If double coupling fails, it is critical to "cap" the unreacted amines to prevent the formation of deletion peptides. This is achieved by treating the resin with acetic anhydride and a non-nucleophilic base like DIPEA.[11]

Issue 2: Unintended Loss of the Mtt Side-Chain Protecting Group

You observe a lower-than-expected mass for your final peptide or detect impurities corresponding to the peptide without the Mtt group before the intended selective cleavage step.

Potential Causes:

  • Residual Acid: Insufficient washing and neutralization after the previous Fmoc-deprotection step can leave residual piperidinium salts or other acids on the resin.

  • Acidic Coupling Additives: Some coupling additives, or impurities within them, can create a sufficiently acidic microenvironment to slowly cleave the highly labile Mtt group.

  • Repeated Couplings: Multiple, extended coupling cycles can lead to cumulative, low-level cleavage of the Mtt group.

Recommended Solutions:

  • Thorough Neutralization: After Fmoc deprotection with piperidine, ensure a robust washing protocol with DMF, followed by a neutralization wash with a 5-10% solution of DIPEA in DMF before proceeding to the coupling step.[3]

  • Reagent Purity: Use high-purity coupling reagents and solvents to avoid acidic contaminants.

  • Monitor Synthesis: If the issue persists in a long synthesis, consider taking a small resin sample midway through, cleaving the peptide, and analyzing by mass spectrometry to pinpoint where the premature deprotection is occurring.

Key Experimental Protocols

These protocols are designed to be self-validating and provide a reliable starting point for your experiments.

Protocol 1: Selective On-Resin Cleavage of the Mtt Group

This procedure allows for the deprotection of the histidine side-chain for subsequent modification while the peptide remains attached to the solid support.

Materials:

  • Peptidyl-resin containing His(Mtt)

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) or Triethylsilane (TES) as a scavenger

  • 10% (v/v) DIPEA in DMF

  • DMF, peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DCM in a reaction vessel for 30 minutes.

  • Drain: Drain the DCM from the vessel.

  • Prepare Cleavage Cocktail: Prepare a fresh solution of 1-2% TFA and 2-5% TIS in DCM . The low concentration of TFA is critical for selectivity.[4]

    Reagent Volume for 10 mL Cocktail Purpose
    DCM 9.3 - 9.7 mL Solvent
    TFA 0.1 - 0.2 mL Cleavage Agent

    | TIS | 0.2 - 0.5 mL | Scavenger (traps the Mtt cation) |

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate gently. Perform multiple short treatments (e.g., 5-10 treatments of 2 minutes each) rather than one long treatment. Monitor the filtrate for the characteristic yellow color of the released Mtt cation.

  • Washing: After the final treatment, drain the cleavage solution and wash the resin thoroughly with DCM (5 x 1 min) to remove all cleaved Mtt groups and residual acid.[3]

  • Neutralization: Wash the resin with 10% DIPEA in DMF (3 x 2 min) to deprotonate the newly exposed imidazole nitrogen.[3]

  • Final Wash: Wash the resin thoroughly with DMF (5 x 1 min) to remove excess base.

  • Validation: The resin is now ready for on-resin modification. To confirm complete cleavage, a small sample of resin can be cleaved, and the peptide analyzed by mass spectrometry.

Protocol 2: Quality Assessment of Solid this compound via HPLC

If you suspect reagent degradation, this protocol can help verify its purity.

Procedure:

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • HPLC Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm and 301 nm (characteristic for the Fmoc group).

  • Analysis: Inject 10 µL of the sample solution. A high-quality reagent should show a single major peak with purity ≥98%.[14] The presence of multiple secondary peaks may indicate degradation (e.g., free Mtt-His or other byproducts).

References

  • BenchChem.
  • AAPPTec, LLC.
  • InvivoChem. Fmoc-His(Mtt)
  • Synthesis Method and Application Prospects of Fmoc-His(Mtt)-Oh. (2025).
  • Aapptec Peptides. Fmoc-D-Lys(Mtt)
  • BenchChem. Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • BenchChem. Troubleshooting incomplete deprotection of Fmoc-His(3-Me)-OH.
  • Sigma-Aldrich. Fmoc-D-His(Trt)
  • Aapptec Peptides. Amino Acid Sidechain Deprotection.
  • Sigma-Aldrich. Fmoc-His(Mtt)
  • Sigma-Aldrich. Fmoc-D-His(Mtt)
  • Lam, P.-L., Wu, Y., & Wong, K.-L. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry.
  • BenchChem. Navigating the Solubility of Fmoc-His(Fmoc)-OH: An In-depth Technical Guide.
  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • CEM Corporation. (2019). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
  • Advanced ChemTech. Fmoc-L-Lys(Mtt)-OH – More Acid Labile Protecting Group.
  • NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-D-Lys(Mtt)-OH in Drug Development: A Synthesis Perspective.
  • Merck Millipore. Novabiochem® Letters 2.15 Vol.
  • CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.

Sources

How to minimize racemization of D-His(Mtt) during the coupling step

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Minimizing Racemization of D-His(Mtt) During the Coupling Step

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with maintaining the chiral integrity of D-Histidine derivatives during solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven strategies to troubleshoot and overcome these issues effectively.

Frequently Asked Questions (FAQs): The Fundamentals of Histidine Racemization
Q1: What is racemization in the context of peptide synthesis, and why is it a critical issue?

A1: Racemization is the process by which an enantiomerically pure starting material, such as a D-amino acid, converts into a mixture of both D- and L-enantiomers. In peptide synthesis, this means that during the coupling of a D-His residue, some of it can be converted to its L-His diastereomer within the peptide chain. The chirality of amino acids is fundamental to a peptide's three-dimensional structure, which in turn dictates its biological activity, receptor binding, and enzymatic stability.[1] The unintended presence of diastereomers can lead to a final product with reduced potency, altered pharmacology, or that is exceptionally difficult to purify.[2]

Q2: Why is Histidine, and specifically His(Mtt), so susceptible to racemization?

A2: Histidine is notoriously one of the most racemization-prone amino acids.[3][4] The primary cause is the imidazole side chain, which acts as an intramolecular catalyst. The mechanism proceeds as follows:

  • Activation: The carboxyl group of Fmoc-D-His(Mtt)-OH is activated by a coupling reagent.

  • Intramolecular Base Catalysis: The unprotected π-nitrogen (N-π) of the imidazole ring is sufficiently basic to abstract the acidic proton from the α-carbon of the activated histidine.[5][6][7]

  • Formation of an Achiral Intermediate: This proton abstraction forms a planar, achiral enolate or oxazolone intermediate.[8][9]

  • Reprotonation: The intermediate can be reprotonated from either face, leading to a mixture of the original D-isomer and the undesired L-isomer.[9]

The 4-methyltrityl (Mtt) group protects the τ-nitrogen (N-τ) of the imidazole ring. However, it is the exposed π-nitrogen (N-π) that is responsible for catalyzing the racemization.[6][7] Therefore, the Mtt group itself does not prevent this side reaction.[10]

RacemizationMechanism cluster_0 Step 1: Activation cluster_1 Step 2 & 3: Catalysis & Intermediate Formation cluster_2 Step 4: Reprotonation Activated_His Fmoc-D-His(Mtt)-O-X (Activated Ester) Enolate Planar Achiral Intermediate (Enolate/Oxazolone) Activated_His->Enolate α-H+ abstraction by π-Nitrogen of Imidazole D_Peptide D-His Peptide (Desired) Enolate->D_Peptide Reprotonation L_Peptide L-His Peptide (Racemized) Enolate->L_Peptide Reprotonation

Caption: Mechanism of Histidine racemization via intramolecular base catalysis.
Q3: How can I detect and quantify the level of racemization in my crude peptide?

A3: Quantifying the extent of racemization requires separating the desired peptide from its diastereomer. Common analytical methods include:

  • Reverse-Phase HPLC (RP-HPLC): Often, the D- and L-diastereomers have slightly different hydrophobicities and can be separated on a high-resolution column, allowing for quantification by peak integration.[9][11]

  • Chiral Chromatography: Specialized chiral columns can be used for more difficult separations.

  • Gas Chromatography (GC): After hydrolysis of the peptide, the resulting amino acids can be derivatized and analyzed on a chiral GC column.[12]

  • Enzymatic Digestion: Using enzymes that specifically cleave peptides containing L-amino acids can help quantify the amount of the D-isomer.[11][13]

Troubleshooting Guide: Strategies to Minimize D-His(Mtt) Racemization

This section addresses specific issues you may encounter and provides actionable solutions grounded in chemical principles.

Q4: My analysis shows high levels of the L-His diastereomer. Which parameters of the coupling step should I investigate first?

A4: The choice of coupling reagent, base, and additives are the most critical factors influencing histidine racemization.[3][14] Base-mediated activation methods, especially those involving prolonged pre-activation times or high temperatures, are major contributors.[4][15]

Q5: Which coupling reagents and additives are recommended for introducing D-His(Mtt)?

A5: The goal is to use a coupling method that proceeds quickly and avoids the formation of highly reactive intermediates that are prone to oxazolone formation.

  • Carbodiimides (e.g., DIC, DCC): These are effective but can cause significant racemization if used alone.[3] It is essential to use them with a racemization-suppressing additive. The combination of Diisopropylcarbodiimide (DIC) with an additive is a widely recommended low-racemization protocol.[16][17]

  • Additives (e.g., HOBt, HOAt, Oxyma): These additives are crucial. They intercept the highly reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization.[8][18] Their effectiveness generally follows the order: Oxyma ≥ HOAt > HOBt .[3][14][16] For a sensitive residue like histidine, using Oxyma is highly recommended.[17]

  • Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are generally very efficient and lead to less racemization than carbodiimides used alone.[3][19] However, their performance is highly dependent on the base used.

    • COMU and HCTU are noted for good coupling efficiency and strong racemization suppression.[3][15]

    • HATU is extremely fast and effective but can promote racemization under basic conditions if not used carefully.[17][19]

Coupling StrategyRelative Racemization RiskKey Considerations
DIC / Oxyma Very Low Considered one of the safest methods for chiral integrity.[17]
COMU / Base Low Superior racemization suppression compared to HOBt-based reagents.[3][15]
HCTU / Base Low to Moderate Good balance of efficiency and safety.
HATU / Base Moderate to High Very fast, but risk increases with stronger bases and pre-activation.[17]
DIC / HOBt Moderate Effective, but Oxyma or HOAt provide a greater margin of safety.[17]
DIC alone Very High Not recommended for any racemization-prone amino acid.
Q6: How does the choice of base affect the outcome?

A6: The base is critical because it can directly facilitate the abstraction of the α-proton.[14][20] The strength and steric hindrance of the base are key.

  • High-Risk Bases: Strong, non-hindered bases like N,N-Diisopropylethylamine (DIPEA) significantly increase the rate of racemization.[16]

  • Low-Risk Bases: Weaker or more sterically hindered bases are preferred.

    • N-Methylmorpholine (NMM) is a weaker base than DIPEA and is a good alternative.[14][16]

    • 2,4,6-Collidine is even more sterically hindered and has been shown to substantially reduce racemization compared to DIPEA and NMM.[4][15][16]

Recommendation: For coupling D-His(Mtt), replace DIPEA with NMM or, for maximum safety, 2,4,6-collidine.

Q7: Beyond reagents, how can I optimize the reaction conditions?

A7: Fine-tuning the physical parameters of the reaction is a crucial secondary step.

  • Temperature: Elevated temperatures accelerate racemization. If using microwave-assisted SPPS, which often employs high temperatures, consider reducing the temperature specifically for the D-His(Mtt) coupling step to 50°C or below.[4][9] For conventional synthesis, performing the coupling at 0°C or room temperature is advisable.

  • Pre-activation Time: Minimize the time the activated amino acid spends in solution with the base before it is added to the resin.[2][7] The longer the activated ester exists, the greater the opportunity for racemization. A protocol with no pre-activation (in-situ activation) is safest.

Q8: I've optimized my protocol but still observe unacceptable racemization. Is there a more robust solution?

A8: Yes. The most definitive way to prevent histidine racemization is to protect the catalytically active π-nitrogen . The Mtt group does not do this. Switching to a derivative with a π-nitrogen protecting group is the most effective, albeit often more expensive, solution.

  • Fmoc-His(Mbom)-OH (π-Methoxybenzyloxymethyl): This derivative has shown exceptional resistance to racemization, even under forcing conditions like high-temperature microwave synthesis.[2][7][15] In one study, coupling with Fmoc-His(Trt)-OH at 80°C resulted in 16.6% racemization, whereas Fmoc-His(Mbom)-OH showed only 0.8%.[2]

  • Fmoc-His(Bum)-OH (π-tert-Butoxymethyl): Another effective π-protected derivative that significantly suppresses epimerization.[6][7]

If maintaining the absolute chiral integrity of the D-His residue is paramount for your application, investing in a π-protected histidine derivative is the most reliable strategy.

Troubleshooting Workflow

Use the following decision tree to systematically address D-His(Mtt) racemization issues.

TroubleshootingWorkflow Start High Racemization Detected with D-His(Mtt) CheckReagent 1. Review Coupling Reagents Is the method DIC/Oxyma or COMU? Start->CheckReagent CheckBase 2. Review Base Is DIPEA being used? CheckReagent->CheckBase Yes SwitchToDICOxyma Change to DIC/Oxyma or COMU. Re-evaluate. CheckReagent->SwitchToDICOxyma No CheckConditions 3. Review Conditions Is coupling at high temp? Is there a long pre-activation? CheckBase->CheckConditions No SwitchToBase Replace DIPEA with NMM or Collidine. Re-evaluate. CheckBase->SwitchToBase Yes SwitchProtectingGroup 4. Final Strategy: Switch Protecting Group CheckConditions->SwitchProtectingGroup No, conditions are optimized AdjustConditions Couple at RT or below. Minimize pre-activation time. Re-evaluate. CheckConditions->AdjustConditions Yes UseMbom Use Fmoc-D-His(Mbom)-OH for critical applications. SwitchProtectingGroup->UseMbom Implement Success Problem Resolved SwitchToDICOxyma->CheckBase SwitchToBase->CheckConditions AdjustConditions->SwitchProtectingGroup UseMbom->Success

Caption: A step-by-step workflow for troubleshooting D-His(Mtt) racemization.
Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling of this compound

This protocol utilizes DIC/Oxyma with NMM, a combination proven to maintain high chiral integrity.

Materials:

  • Fmoc-deprotected peptide-resin in a reaction vessel.

  • This compound (3 equivalents).

  • Oxyma Pure (3 equivalents).

  • N-Methylmorpholine (NMM) (4 equivalents).

  • Diisopropylcarbodiimide (DIC) (3 equivalents).

  • N,N-Dimethylformamide (DMF).

Methodology:

  • Swell the deprotected peptide-resin in DMF.

  • In a separate vial, dissolve this compound and Oxyma Pure in DMF.

  • Add NMM to the amino acid/additive solution and vortex briefly.

  • Add DIC to the solution. Do not wait. Immediately add the complete activation mixture to the peptide-resin.

  • Agitate the reaction vessel at room temperature for 2 hours.

  • Wash the resin thoroughly with DMF (5x) and proceed to the next step in your synthesis.

Protocol 2: General Procedure for Chiral Purity Analysis by RP-HPLC

Objective: To separate and quantify the desired D-His peptide from the L-His diastereomer.

Methodology:

  • Cleavage: Cleave a small sample of the crude peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).

  • Work-up: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).

  • HPLC Analysis:

    • Column: High-resolution C18 column (e.g., 1.7 µm particle size).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Run a slow, shallow gradient (e.g., 20-40% B over 30 minutes) to maximize the separation between the two diastereomers.

    • Detection: UV at 214 nm and 280 nm.

  • Quantification: Integrate the peak areas of the main product (D-His peptide) and the diastereomeric impurity (L-His peptide). The % racemization is calculated as: [Area(L-His Peak) / (Area(D-His Peak) + Area(L-His Peak))] * 100.

References
  • Jones, J. H., & Ramage, W. I. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301-303.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Gyros Protein Technologies. (2016). SPPS Tips For Success Handout. Mesa Labs.
  • BenchChem. (2025).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science, 13(3), 143-148.
  • Rahn, W., Eckstein, H., & König, W. A. (1976). [A micro method for the determination of the configuration of histidine in peptides: evidence for partial racemization during peptide synthesis (author's transl)]. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 357(9), 1223-1227.
  • Jones, J. H., & Ramage, W. I. (1979). Simple Modified Procedure for Enzymic Determination of Racemisation of Histidine Residues in Peptide Synthesis. International Journal of Peptide and Protein Research, 14(1), 65-67.
  • AAPPTEC. (n.d.).
  • Beijing Dilun Biotechnology Co., Ltd. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Kuwata, H., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Lauer, J. L., et al. (2013). Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA International Journal for Chemistry, 67(1), 54-59.
  • Creative Peptides. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
  • BenchChem. (2025). Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH in Peptide Synthesis.
  • McMurray, J. S., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Techniques in Protein Chemistry VIII, 113-122.
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
  • Kuwata, H., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Gyros Protein Technologies. (n.d.).
  • Hibino, H., & Nishiuchi, Y. (2012). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 18(4), 237-242.
  • Echner, H., & Voelter, W. (1993). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
  • BenchChem. (2025). Role of Mtt protecting group in peptide synthesis.
  • Jadhav, S. V., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(17), 5585.
  • de la Torre, B. G., & Andreu, D. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1245-1258.
  • Zhang, S., et al. (2021). Chirality Effects in Peptide Assembly Structures. Frontiers in Chemistry, 9, 698888.

Sources

Technical Support Center: Strategies for Improving Low Yield in Peptide Synthesis Using Fmoc-D-His(Mtt)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of solid-phase peptide synthesis (SPPS) can be challenging. This guide is designed to provide in-depth troubleshooting strategies and address common issues encountered when using Fmoc-D-His(Mtt)-OH, with a particular focus on resolving low synthesis yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over other protected histidine derivatives like Fmoc-D-His(Trt)-OH?

The principal advantage of the 4-methyltrityl (Mtt) group is its enhanced acid lability compared to the trityl (Trt) group.[1][2] This property allows for an orthogonal protection strategy , meaning the Mtt group can be selectively removed under very mild acidic conditions that leave other, more robust acid-labile protecting groups (e.g., Boc, tBu) and the peptide-resin linkage intact.[3][4] This orthogonality is crucial for advanced synthetic schemes, such as:

  • On-resin side-chain cyclization.

  • Synthesis of branched peptides.[4]

  • Site-specific attachment of labels, reporters, or drug conjugates to the histidine side chain.[1]

In essence, while Fmoc-D-His(Trt)-OH is suitable for standard linear synthesis where all protecting groups are removed simultaneously during the final cleavage, this compound provides the flexibility for specific, on-resin modifications.[1]

Q2: I'm experiencing a significantly lower yield than expected. What is the first diagnostic step?

A low final yield can stem from issues at any stage: incomplete Fmoc deprotection, poor coupling efficiency, peptide aggregation, or problems during the final cleavage and work-up.[5] The first step is to determine whether the issue lies with the synthesis on the solid support or with the final cleavage.

Diagnostic Workflow: Pinpointing the Source of Low Yield

G start Low Final Peptide Yield test_cleavage Perform a test cleavage on a small amount of resin (10-20 mg). start->test_cleavage analyze_ms Analyze supernatant by MS. test_cleavage->analyze_ms target_mass Target mass present? analyze_ms->target_mass synthesis_issue Problem is likely during synthesis (coupling, deprotection, aggregation). target_mass->synthesis_issue No cleavage_issue Problem is likely with final cleavage cocktail or work-up procedure. target_mass->cleavage_issue Yes monitor_coupling Monitor coupling reactions (e.g., Kaiser test). synthesis_issue->monitor_coupling monitor_deprotection Monitor Fmoc deprotection via UV. synthesis_issue->monitor_deprotection

Caption: Initial diagnostic workflow for troubleshooting low peptide yield.

If Mass Spectrometry (MS) analysis of a small-scale test cleavage shows the presence of the target peptide, the issue may be with the large-scale cleavage or precipitation.[5] If the target mass is absent or very low, and instead you observe a series of truncated sequences, the problem lies within the iterative steps of the synthesis.

Troubleshooting Guide: On-Resin Synthesis Issues

Issue 1: Incomplete Coupling of this compound

Incomplete coupling is a primary cause of deletion sequences and, consequently, low yield. Histidine derivatives can be sterically hindered, and their coupling kinetics can be sluggish.

Causality: The imidazole side chain of histidine can interfere with the coupling reaction. Furthermore, aggregation of the growing peptide chain on the resin can physically block the N-terminal amine, preventing access for the incoming activated amino acid.[6]

Solutions:

  • Double Couple: Perform the coupling reaction twice. After the first coupling, wash the resin with DMF and repeat the coupling step with a fresh solution of activated this compound.

  • Increase Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 4-5 equivalents).

  • Extend Coupling Time: Increase the reaction time to 2-4 hours. Monitor the reaction progress using a qualitative method like the Kaiser test or Chloranil test.

  • Use a More Potent Coupling Reagent: If standard activators like HBTU/DIPEA are failing, switch to a more potent phosphonium- or immonium-based reagent like HATU or PyBOP.[7]

Issue 2: Racemization of the D-Histidine Residue During Coupling

While you are using the D-enantiomer, racemization to the L-enantiomer is still a critical issue that compromises the stereochemical purity and final yield of the desired product. Histidine is notoriously prone to racemization.[8][9]

Causality: The lone pair of electrons on the unprotected π-nitrogen of the imidazole ring can act as an intramolecular base.[8] This nitrogen can abstract the α-proton of the activated amino acid, leading to a planar, achiral intermediate that can be protonated to form either the D- or L-isomer.[8][9] The Mtt group, like the Trt group, protects the τ-nitrogen, which does not effectively prevent this side reaction.[1][9]

Solutions:

  • Avoid Prolonged Pre-activation: Do not allow the activated this compound to sit in solution for extended periods before adding it to the resin. Intensive pre-activation significantly increases racemization.[10][11]

  • Use Carbodiimide/Additive Activation: Employing coupling reagents like diisopropylcarbodiimide (DIC) in the presence of an acidic additive like Oxyma Pure or HOBt creates a less basic environment, which is known to suppress racemization compared to base-mediated uronium/guanidinium activators.[10][12]

  • Control Temperature: While elevated temperatures can improve coupling efficiency for difficult sequences, they can also dramatically increase racemization rates.[9] If using microwave synthesis, carefully optimize the temperature and time.

  • Avoid Excess Base: When using coupling reagents that require a base like DIPEA, use the minimum amount necessary (typically 2 equivalents relative to the amino acid). Excess base accelerates racemization.[11]

ParameterStandard Conditions (High Racemization Risk)Optimized Conditions (Low Racemization Risk)
Activation Method Uronium/Guanidinium (HBTU, HATU) + Excess DIPEACarbodiimide (DIC) + Additive (Oxyma, HOBt)
Pre-activation Time > 5 minutesMinimal (< 1 minute) or in situ activation
Base > 2 equivalents of DIPEA1-2 equivalents of DIPEA or Collidine
Temperature Elevated (e.g., > 60°C)Room temperature or slightly elevated (e.g., 50°C)[12]
Issue 3: Peptide Aggregation Leading to Poor Yield

As the peptide chain elongates, it can fold back on itself and form intermolecular hydrogen bonds, leading to aggregation. This physically blocks reactive sites, causing both poor coupling and incomplete Fmoc deprotection.[6][7]

Causality: Hydrophobic sequences are particularly prone to aggregation. The collapsed peptide chains prevent solvent and reagent access to the N-terminus of the growing peptide.[6]

Solutions:

  • Change Solvent: Switch from DMF to N-methylpyrrolidone (NMP), which is a better solvent for disrupting secondary structures. Adding chaotropic salts like LiCl or using a "magic mixture" (e.g., with ethylene carbonate) can also be effective.[6]

  • Incorporate Backbone Protection: For known difficult sequences, consider incorporating pseudoproline dipeptides or Dmb-protected amino acids to disrupt hydrogen bonding patterns.[7]

  • Use a Low-Substitution Resin: Synthesizing the peptide on a resin with a lower initial loading (e.g., 0.2-0.4 mmol/g) increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.

Troubleshooting Guide: Protecting Group & Cleavage Issues

Issue 4: I need to modify the histidine side chain, but the Mtt group is not coming off completely.

Incomplete Mtt deprotection will prevent any subsequent on-resin modification, leading to a low yield of the final desired complex peptide.

Causality: The cleavage of the Mtt group is an equilibrium process. Steric hindrance from the surrounding peptide sequence or resin matrix can limit reagent access, making deprotection difficult.[13]

Solutions:

  • Use a Scavenger: The Mtt cation (Mtt+) formed during cleavage is a reactive electrophile that must be trapped by a scavenger like triisopropylsilane (TIS) to drive the reaction to completion and prevent reattachment.[3][14]

  • Repeat Deprotection Cycles: Perform multiple, short treatments with the deprotection cocktail rather than one long one. This helps to wash away the cleaved Mtt+ and re-establish a favorable equilibrium.[14]

  • Optimize the Deprotection Cocktail: While 1% TFA in DCM is standard, cocktails containing hexafluoroisopropanol (HFIP) are often more effective.[13]

Protocol: Selective On-Resin Deprotection of the Mtt Group

This protocol is designed for the selective removal of the Mtt group while preserving other acid-labile groups like Boc and tBu.[14][15]

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) (approx. 10 mL per gram of resin) for 20-30 minutes.[3]

  • Prepare Deprotection Cocktail: Prepare a fresh solution of 1% Trifluoroacetic acid (TFA) and 2-5% Triisopropylsilane (TIS) in DCM .[3][15] A milder alternative is a mixture of DCM/HFIP/TFE/TES (6.5:2:1:0.5).

  • Deprotection: Drain the DCM from the swollen resin and add the deprotection cocktail. Gently agitate the resin. A yellow-orange color indicates the release of the Mtt cation.[14]

  • Reaction Time: Agitate for 30 minutes.[15]

  • Repeat: Drain the cocktail and repeat the treatment with fresh cocktail 2-3 more times for 10-15 minutes each to ensure complete removal.[14]

  • Wash: Wash the resin thoroughly with DCM, followed by a neutralization wash (e.g., 10% DIPEA in DMF), and finally with DMF to prepare for the next reaction.

G cluster_0 Mtt Deprotection Mechanism cluster_1 Scavenging Side Reaction Resin Resin-Peptide-His(Mtt) Protonation Protonation by TFA Resin->Protonation + H+ (from TFA) Cleavage Cleavage Protonation->Cleavage Mtt_Cation Mtt+ Cation (Reactive) Cleavage->Mtt_Cation Deprotected_Peptide Resin-Peptide-His(NH) Cleavage->Deprotected_Peptide Trapped_Cation Trapped Mtt-TIS Adduct (Stable) Mtt_Cation->Trapped_Cation + TIS Reattachment Reattachment to Nucleophiles (e.g., Trp) Mtt_Cation->Reattachment Undesired Side Reaction Scavenger TIS (Scavenger)

Sources

Validation & Comparative

A Comparative Guide to Fmoc-D-His(Mtt)-OH and Fmoc-D-His(Trt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protected amino acids is a cornerstone of success. The unique imidazole side chain of histidine presents a recurring challenge, being implicated in side reactions and, most critically, racemization during coupling. This guide offers an in-depth, objective comparison of two stalwart protecting groups for D-histidine: the 4-methyltrityl (Mtt) and the trityl (Trt) moieties, presented as Fmoc-D-His(Mtt)-OH and Fmoc-D-His(Trt)-OH. Our focus is to provide not just data, but a logical framework for choosing the optimal reagent for your specific synthetic strategy.

The Fundamental Divergence: Acid Lability

The core difference between the Mtt and Trt protecting groups lies in their susceptibility to acid-catalyzed cleavage. The Mtt group, with its electron-donating methyl group on one of the phenyl rings, is significantly more acid-labile than the parent Trt group. This seemingly subtle structural modification has profound implications for their application in SPPS, dictating their suitability for either standard or more complex, orthogonal protection schemes.

The general order of acid lability for these trityl-based protecting groups is: Trt < Mtt.[1] This differential stability is the key to their distinct applications in peptide synthesis.

At a Glance: Key Performance Characteristics

FeatureFmoc-D-His(Trt)-OHThis compoundKey Considerations
Acid Lability LowerHigherMtt's higher acid sensitivity allows for selective on-resin deprotection, a cornerstone of orthogonal synthesis.[2]
Cleavage Conditions Strong acid (e.g., 90-95% TFA)[2]Mild acid (e.g., 1-5% TFA in DCM)[2]Trt is ideal for standard global deprotection strategies at the final step of synthesis.
Racemization Prone to racemization, especially with base-mediated coupling and pre-activation.[2][3]Also susceptible to racemization; direct comparative data is limited, but the mechanism is similar.[2]Protection at the τ-nitrogen (as in both Trt and Mtt) does not eliminate racemization; coupling conditions are the primary determinant.[2][3]
Orthogonality Compatible with the standard Fmoc/tBu strategy.Offers an additional level of orthogonality for complex peptide synthesis. Mtt can be removed without affecting tBu-based protecting groups.[2]This is the principal advantage of this compound.
Side Reactions Formation of stable trityl cations upon cleavage requires efficient scavenging.[4]Mtt cations are also formed and necessitate scavenging to prevent reattachment or alkylation of sensitive residues like Trp and Cys.[4]The use of scavengers like triisopropylsilane (TIS) is crucial during the cleavage of both groups.

The Specter of Racemization: A Shared Challenge

Histidine is notoriously prone to racemization during peptide synthesis.[3] This occurs via the abstraction of the α-proton of the activated amino acid, facilitated by the basicity of the imidazole ring's unprotected Nπ-nitrogen, leading to an achiral intermediate.[5][6] It is a critical point of understanding that both Trt and Mtt groups protect the τ-nitrogen of the imidazole ring. While this provides steric hindrance against side-chain acylation, it does not eliminate the risk of racemization catalyzed by the exposed π-nitrogen.[2][3]

Experimental data for Fmoc-His(Trt)-OH demonstrates that the degree of racemization is highly dependent on the coupling conditions, particularly pre-activation time and the choice of coupling reagents.[3]

Table 1: Racemization of Fmoc-His(Trt)-OH Under Various Coupling Conditions

Coupling ReagentPre-activation Time (min)Racemization (%)
HCTU/6-Cl-HOBt/DIPEA01.0
HCTU/6-Cl-HOBt/DIPEA57.8

Data adapted from a study on Fmoc-His(Trt)-OH racemization.[3]

Strategic Application: A Decision Framework

The choice between this compound and Fmoc-D-His(Trt)-OH should be a deliberate one, guided by the specific requirements of the target peptide.

G cluster_yes cluster_no cluster_racemization start Start: Histidine Incorporation Strategy q1 Is on-resin side-chain modification of His or another residue required? start->q1 a1 This compound is the superior choice. q1->a1 Yes a2 Fmoc-D-His(Trt)-OH is a robust and cost-effective option. q1->a2 No a1_desc Utilize its orthogonal deprotection for cyclization, branching, or labeling. a1->a1_desc q2 Is racemization a significant concern for the target peptide? a1->q2 a2_desc Ideal for standard linear peptide synthesis with final global deprotection. a2->a2_desc a2->q2 a3 Optimize coupling conditions for either choice. q2->a3 Yes a3_desc Employ acidic coupling reagents (e.g., DIC/HOBt) and avoid prolonged pre-activation. a3->a3_desc

Caption: Decision workflow for selecting between Fmoc-D-His(Trt)-OH and this compound.

Experimental Protocols

Selective On-Resin Deprotection of the Mtt Group

This protocol enables the selective removal of the Mtt group from the histidine side chain while the peptide remains attached to the resin and other acid-labile protecting groups (e.g., Boc, tBu) remain intact.

Reagents:

  • Deprotection Solution: 1-2% (v/v) Trifluoroacetic acid (TFA) and 2% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM).

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 10% (v/v) Diisopropylethylamine (DIEA) in DMF

Procedure:

  • Swell the Mtt-protected peptide-resin in DCM for 30 minutes.

  • Drain the DCM and add the deprotection solution (approximately 10 mL per gram of resin).

  • Gently agitate the suspension at room temperature for 30 minutes.

  • Monitoring: To monitor the reaction, remove a few beads of resin, wash with DCM, and add a drop of 100% TFA. The immediate appearance of an intense yellow-orange color indicates the presence of the Mtt cation and that the deprotection is incomplete. If the test is positive, continue the deprotection for another 30 minutes and re-test.

  • Once the deprotection is complete (negative colorimetric test), filter the resin and wash thoroughly with DCM to remove the cleaved Mtt groups and residual acid.

  • Neutralize the resin by washing with 10% DIEA in DMF to deprotonate the newly exposed imidazole nitrogen.

  • Wash the resin with DMF to remove excess base. The resin is now ready for the subsequent on-resin modification step.

Global Deprotection and Cleavage (for Trt-protected peptides)

This protocol is for the final step of SPPS, where the peptide is cleaved from the resin and all side-chain protecting groups, including Trt, are removed simultaneously.

Reagents:

  • Cleavage Cocktail: 95% (v/v) TFA, 2.5% (v/v) Water, 2.5% (v/v) TIS. (Note: The composition of the cleavage cocktail may need to be optimized based on the peptide sequence, especially for peptides containing other sensitive residues like Cys, Met, or Trp).

  • Cold diethyl ether.

Procedure:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume of the TFA solution).

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

G cluster_SPPS SPPS Cycle cluster_mtt This compound Pathway deprotection Fmoc Deprotection (Piperidine) coupling Coupling of next Fmoc-AA-OH deprotection->coupling wash Washing coupling->wash wash->deprotection his_coupling Couple Fmoc-D-His(Mtt/Trt)-OH mtt_deprotect Selective Mtt Deprotection (Mild TFA) wash->mtt_deprotect Orthogonal Strategy final_cleavage Final Cleavage & Global Deprotection (Strong TFA) wash->final_cleavage Standard Strategy start Start with Resin start->his_coupling his_coupling->deprotection on_resin_mod On-Resin Modification (e.g., Cyclization) mtt_deprotect->on_resin_mod on_resin_mod->final_cleavage final_peptide Purified Peptide final_cleavage->final_peptide

Sources

A-Komparative-Analyse-zur-Charakterisierung-von-Fmoc-D-His(Mtt)-OH-mittels-NMR-Spektroskopie

Author: BenchChem Technical Support Team. Date: January 2026

Veröffentlicht: 13. Januar 2026

Autor: Ihr Name/Ihre Abteilung, leitender Anwendungswissenschaftler

Zusammenfassung für die Geschäftsleitung

Die Reinheit und strukturelle Integrität von mit Fluorenylmethyloxycarbonyl (Fmoc) geschützten Aminosäuren sind für die erfolgreiche Festphasen-Peptidsynthese (SPPS) von entscheidender Bedeutung. Dieses technische Handbuch bietet eine detaillierte vergleichende Analyse der Kernspinresonanzspektroskopie (NMR) als primäres Werkzeug zur Charakterisierung von Fmoc-D-His(Mtt)-OH, einem wichtigen Baustein in der Peptidsynthese. Wir untersuchen die Stärken der NMR-Spektroskopie bei der eindeutigen Strukturaufklärung und Reinheitsbewertung im Vergleich zu alternativen Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) und der Massenspektrometrie (MS). Durch die Bereitstellung detaillierter experimenteller Protokolle, Vergleichsdaten und Experteneinblicke soll dieses Handbuch Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung in die Lage versetzen, fundierte Entscheidungen für ihre analytischen Anforderungen zu treffen.

Einleitung: Die entscheidende Rolle der Charakterisierung in der Peptidsynthese

Die Festphasen-Peptidsynthese (SPPS) hat die Herstellung von Peptiden für therapeutische und Forschungszwecke revolutioniert. Der Erfolg von SPPS hängt von der hohen Reinheit und der genau definierten Struktur der als Bausteine verwendeten Fmoc-geschützten Aminosäuren ab. This compound ist aufgrund der einzigartigen Reaktivität des Imidazolrings von Histidin eine besonders wichtige und manchmal schwierige Aminosäure-Untereinheit.[1][2] Die 4-Methyltrityl- (Mtt-) Schutzgruppe an der Imidazol-Seitenkette bietet eine orthogonale Schutzstrategie, die eine selektive Entschützung unter milden sauren Bedingungen ermöglicht.[3][4][5] Eine unzureichende Charakterisierung von this compound kann zu unerwünschten Nebenprodukten, Deletionen von Sequenzen und letztendlich zum Scheitern der Peptidsynthese führen.

Dieser Leitfaden konzentriert sich auf die Anwendung der NMR-Spektroskopie zur umfassenden Charakterisierung von this compound. Die NMR-Spektroskopie bietet unübertroffene Einblicke in die molekulare Struktur und ermöglicht die eindeutige Identifizierung und Quantifizierung der Zielverbindung sowie potenzieller Verunreinigungen.

NMR-Spektroskopie: Ein leistungsstarkes Werkzeug zur Strukturaufklärung

Die NMR-Spektroskopie basiert auf den magnetischen Eigenschaften von Atomkernen und liefert detaillierte Informationen über die chemische Umgebung jedes Atoms in einem Molekül. Für die Charakterisierung von this compound sind mehrere NMR-Experimente besonders aufschlussreich.

¹H-NMR: Fingerabdruck des Moleküls

Die ¹H-NMR-Spektroskopie ist oft der erste Schritt bei der Charakterisierung und liefert einen einzigartigen "Fingerabdruck" des Moleküls. Jedes Proton im Molekül erzeugt ein Signal mit einer bestimmten chemischen Verschiebung, einer bestimmten Integrationsintensität und einem bestimmten Kopplungsmuster, das Informationen über seine elektronische Umgebung und benachbarte Protonen liefert.

Tabelle 1: Erwartete ¹H-NMR-chemische Verschiebungen für this compound in CDCl₃

ProtonenzuordnungErwartete chemische Verschiebung (ppm)Multiplizität
Fmoc-H (aromatisch)7,20 - 7,80m
Mtt-H (aromatisch)6,80 - 7,40m
Imidazol-H6,50 - 7,50s
α-CH4,50 - 4,80m
Fmoc-CH, CH₂4,10 - 4,40m
β-CH₂3,00 - 3,30m
Mtt-CH₃2,30s

Hinweis: Die genauen chemischen Verschiebungen können je nach Lösungsmittel und Konzentration variieren.

¹³C-NMR: Untersuchung des Kohlenstoffgerüsts

Die ¹³C-NMR-Spektroskopie ergänzt die ¹H-NMR, indem sie Informationen über das Kohlenstoffgerüst des Moleküls liefert. Jedes einzigartige Kohlenstoffatom erzeugt einen Peak, der die Identifizierung aller Kohlenstoffatome im Molekül ermöglicht, einschließlich der Carbonyl- und quartären Kohlenstoffatome, die im ¹H-NMR-Spektrum nicht sichtbar sind.

2D-NMR-Techniken: Aufklärung der Konnektivität

Zweidimensionale (2D) NMR-Experimente wie COSY (Correlation Spectroscopy) und HSQC (Heteronuclear Single Quantum Coherence) sind von unschätzbarem Wert für die eindeutige Zuordnung von ¹H- und ¹³C-Signalen.

  • COSY: Korreliert Protonen, die über zwei oder drei Bindungen miteinander gekoppelt sind, und hilft so, die Spinnensysteme innerhalb des Moleküls zu identifizieren.[6][7][8]

  • HSQC: Korreliert Protonen direkt mit den Kohlenstoffatomen, an die sie gebunden sind, und ermöglicht so eine eindeutige Zuordnung der ¹H- und ¹³C-Signale.[9][10]

NMR_Workflow cluster_sample_prep Probenvorbereitung cluster_data_acquisition Datenerfassung cluster_data_analysis Datenanalyse cluster_reporting Berichterstattung Sample This compound Solvent Deuteriertes Lösungsmittel (z. B. CDCl₃) Sample->Solvent NMR_Tube NMR-Röhrchen Solvent->NMR_Tube NMR_Spectrometer NMR-Spektrometer NMR_Tube->NMR_Spectrometer H1_NMR ¹H-NMR NMR_Spectrometer->H1_NMR C13_NMR ¹³C-NMR NMR_Spectrometer->C13_NMR COSY 2D-COSY NMR_Spectrometer->COSY HSQC 2D-HSQC NMR_Spectrometer->HSQC Processing Verarbeitung und Phasenkorrektur H1_NMR->Processing C13_NMR->Processing COSY->Processing HSQC->Processing Integration Integration und Kopplungskonstanten Processing->Integration Assignment Signalzuordnung Integration->Assignment Purity Reinheitsbestimmung Assignment->Purity Report Strukturüberprüfung und Reinheitsbericht Purity->Report

Abbildung 1: Workflow für die NMR-Charakterisierung von this compound.

Vergleich mit alternativen analytischen Techniken

Obwohl die NMR-Spektroskopie eine Fülle von Strukturinformationen liefert, ist es wichtig, ihre Fähigkeiten im Vergleich zu anderen gängigen analytischen Techniken zu verstehen.

Hochleistungsflüssigkeitschromatographie (HPLC)

HPLC ist eine leistungsstarke Technik zur Beurteilung der Reinheit einer Probe, indem ihre Komponenten getrennt werden.[11] Sie ist besonders nützlich für die Quantifizierung von Verunreinigungen. Die HPLC liefert jedoch nur begrenzte Strukturinformationen. Ein Peak in einem HPLC-Chromatogramm bestätigt nicht eindeutig die Identität der Verbindung.

Massenspektrometrie (MS)

Die Massenspektrometrie bestimmt das Molekulargewicht einer Verbindung mit hoher Genauigkeit und kann zur Bestätigung der elementaren Zusammensetzung verwendet werden.[12] Sie ist äußerst empfindlich und kann mit HPLC (LC-MS) gekoppelt werden, um Reinheits- und Identitätsinformationen gleichzeitig zu erhalten.[13] Die MS liefert jedoch keine detaillierten Informationen über die spezifische Anordnung der Atome oder die stereochemische Integrität.

Tabelle 2: Vergleich der analytischen Techniken zur Charakterisierung von this compound

MerkmalNMR-SpektroskopieHPLCMassenspektrometrie (MS)
Primäre Information Detaillierte Molekülstruktur, KonnektivitätReinheit, QuantifizierungMolekulargewicht, Elementarzusammensetzung
Strukturaufklärung AusgezeichnetBegrenztBegrenzt (Fragmentierung kann Hinweise geben)
Reinheitsbewertung Gut (quantitativ, wenn ein interner Standard verwendet wird)Ausgezeichnet (Quantifizierung von Verunreinigungen)Gut (in Verbindung mit LC)
Empfindlichkeit MäßigHochSehr hoch
Probenanforderung MilligrammMikrogramm bis NanogrammNanogramm bis Pikogramm
Stereochemische Informationen Ja (mittels chiraler Hilfsstoffe oder spezifischer NMR-Experimente)Ja (mit chiralen Säulen)[14]Nein
Durchsatz NiedrigerHochHoch

Experimentelles Protokoll: ¹H-NMR-Analyse von this compound

Dieses Protokoll beschreibt ein Standardverfahren zur Erfassung eines ¹H-NMR-Spektrums von this compound.

Materialien:

  • This compound-Probe

  • Deuteriertes Chloroform (CDCl₃) mit Tetramethylsilan (TMS) als internem Standard

  • NMR-Röhrchen (5 mm)

  • NMR-Spektrometer (z. B. 400 MHz oder höher)

Verfahren:

  • Probenvorbereitung:

    • Wiegen Sie ca. 5-10 mg this compound genau in ein kleines Fläschchen ein.

    • Geben Sie ca. 0,7 ml CDCl₃ in das Fläschchen und schwenken Sie es vorsichtig, um die Probe aufzulösen.

    • Übertragen Sie die Lösung in ein sauberes, trockenes NMR-Röhrchen.

  • Datenerfassung:

    • Führen Sie das NMR-Röhrchen in das Spektrometer ein.

    • Führen Sie die erforderlichen Anpassungen des Spektrometers durch (Locking, Shimming).

    • Erfassen Sie das ¹H-NMR-Spektrum mit einer ausreichenden Anzahl von Scans, um ein gutes Signal-Rausch-Verhältnis zu erzielen (typischerweise 16 oder 32 Scans).

  • Datenverarbeitung und -analyse:

    • Verarbeiten Sie die Rohdaten durch Fourier-Transformation, Phasenkorrektur und Basislinienkorrektur.

    • Kalibrieren Sie die chemische Verschiebungsskala, indem Sie den TMS-Peak auf 0,00 ppm setzen.

    • Integrieren Sie die Peaks, um die relativen Verhältnisse der Protonen zu bestimmen.

    • Analysieren Sie die Kopplungsmuster (Multiplizitäten), um Informationen über benachbarte Protonen zu erhalten.

    • Ordnen Sie die beobachteten Signale den Protonen in der Struktur von this compound zu.

Fazit und Empfehlungen

Für eine umfassende und eindeutige Charakterisierung von this compound ist die NMR-Spektroskopie die Methode der Wahl. Ihre Fähigkeit, detaillierte Strukturinformationen zu liefern, einschließlich der Bestätigung der korrekten Installation der Fmoc- und Mtt-Schutzgruppen und der stereochemischen Integrität des chiralen Zentrums, ist unübertroffen.

Während HPLC und MS hervorragende ergänzende Techniken zur Reinheitsbewertung und Bestätigung des Molekulargewichts sind, kann nur die NMR-Spektroskopie die molekulare Struktur mit einem hohen Maß an Sicherheit vollständig aufklären. Für die Qualitätskontrolle in der Peptidsynthese empfehlen wir einen multitechnischen Ansatz, bei dem die NMR-Spektroskopie zur anfänglichen Strukturüberprüfung und Charakterisierung von Referenzstandards verwendet wird, während HPLC und MS für Routine-Reinheitsprüfungen und die Überwachung von Synthesereaktionen eingesetzt werden. Dieser integrierte Ansatz gewährleistet die höchste Qualität der für die Peptidsynthese verwendeten Bausteine und führt zu erfolgreicheren Syntheseergebnissen.

Referenzen

  • Barlos, K., et al. (1992). 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. Peptide Research, 5(4), 245-248. [Link]

  • Sax, B., Dick, F., & Gosteli, J. (1992). 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. Peptide research, 5(4), 245-246. [Link]

  • Unbekannter Autor. Aminosäurederivate für die Peptidsynthese. [Link]

  • Unbekannter Autor. (2025). Forschung zur Synthesemethode und Anwendungsperspektiven von Fmoc-His(Mtt)-Oh. [Link]

  • Srinivasan, N., et al. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). Journal of Mass Spectrometry, 46(9), 883-891. [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. [Link]

  • ScienceOpen. (n.d.). Supporting Information. [Link]

  • Wishart, D. S. (2011). Characterization of protein secondary structure from NMR chemical shifts. Journal of biomolecular NMR, 49(3-4), 255–266. [Link]

  • ResearchGate. (2025). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. [Link]

  • Hanson, J. (2008). The power of NMR: in two and three dimensions. Education in Chemistry. [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. [Link]

  • AAPPTEC. Fmoc-His(Mtt)-OH [133367-34-7]. [Link]

  • Eösze, A., & Guttman, A. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. Journal of Chromatography A, 1216(11), 2056-2068. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR spectra were recorded at 300 and 400 MHz. [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000177). [Link]

  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. (2022). Organic Letters, 24(18), 3334–3338. [Link]

  • LookChem. Cas 200926-19-8,this compound. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2025). ChemSusChem, 18(10), e202401824. [Link]

  • Hurevich, M. (2017). Aqueous solid-phase peptide synthesis (ASPPS). [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic protocol of Fmoc-His-OH derivatives and trimeric... [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology, 8, 149. [Link]

  • Gonzalez-Sanchez, M. B., et al. (2013). Attempting to rewrite History: challenges with the analysis of histidine-phosphorylated peptides. Biochemical Society transactions, 41(4), 1089–1095. [Link]

Sources

A Researcher's Guide to Verifying the Purity of Commercial Fmoc-D-His(Mtt)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of raw materials is paramount. In solid-phase peptide synthesis (SPPS), the chemical and stereochemical purity of Fmoc-protected amino acids directly dictates the success of the synthesis, influencing the yield, purity, and biological activity of the final peptide.[1] Fmoc-D-His(Mtt)-OH, a critical building block for incorporating D-histidine, is particularly susceptible to impurities that can compromise the entire synthetic endeavor. This guide provides a comprehensive, data-driven framework for verifying the purity of commercially available this compound, comparing essential analytical techniques and offering insights into the rationale behind these experimental choices.

The Criticality of Purity: Why Verification is Non-Negotiable

The use of impure this compound can introduce a cascade of undesirable side products. These impurities, often present in seemingly small amounts, can lead to the formation of deletion sequences, truncated peptides, and diastereomeric peptides that are challenging and costly to separate from the target product.[1][2] A high purity value on a supplier's certificate of analysis, often determined by standard reversed-phase HPLC, may not reveal the full story, as co-eluting impurities or the presence of the L-enantiomer can go undetected.[1] Therefore, a multi-faceted analytical approach is essential for robust quality control.

Unmasking Potential Contaminants: Common Impurities in this compound

Understanding the potential impurities is the first step toward effective detection. Impurities in Fmoc-amino acids can stem from their synthesis and storage.[1] For this compound, key impurities to screen for include:

Impurity CategorySpecific ExamplesPotential Impact on Peptide Synthesis
Enantiomeric Impurities Fmoc-L-His(Mtt)-OHFormation of diastereomeric peptides, complicating purification and potentially altering biological activity.[1]
Dipeptide Impurities Fmoc-D-His(Mtt)-D-His(Mtt)-OHInsertion of an extra amino acid residue into the peptide sequence.[1][3]
β-Alanyl Impurities Fmoc-β-Ala-OHInsertion of a β-alanine residue, leading to a modified peptide backbone.[1]
Incomplete Protection H-D-His(Mtt)-OH (Free Amino Acid)Can lead to double insertions or other side reactions.[1][3]
Side-Chain Deprotection Fmoc-D-His-OHUnwanted side-chain modifications during synthesis.[1]
Process-Related Impurities Residual solvents, reagents (e.g., Fmoc-OSu), acetic acidAcetic acid can act as a capping agent, causing chain termination and truncated sequences.[4]

A Multi-Pronged Analytical Strategy for Purity Verification

A single analytical technique is insufficient to provide a complete purity profile of this compound. A combination of chromatographic and spectroscopic methods is necessary for a comprehensive assessment.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity

RP-HPLC is the workhorse for determining the overall chemical purity and separating the target compound from synthesis-related impurities.[1]

Experimental Protocol: RP-HPLC Analysis

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

  • HPLC System: A standard HPLC system equipped with a UV detector is required.

  • Chromatographic Conditions:

    • Column: C18, 3-5 µm particle size, 100-120 Å pore size (e.g., 4.6 x 150 mm).[5]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[5]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 265 nm to detect the Fmoc group.[1]

    • Column Temperature: 30°C.[1]

  • Data Analysis: Integrate all peaks in the chromatogram. The chemical purity is calculated by dividing the peak area of this compound by the total peak area of all components, multiplied by 100.[1]

Caption: Workflow for RP-HPLC chemical purity analysis.

Chiral HPLC for Enantiomeric Purity

The presence of the L-enantiomer, Fmoc-L-His(Mtt)-OH, is a critical impurity that standard RP-HPLC cannot resolve. Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of the D-amino acid derivative.[6][7] This can be achieved through direct or indirect methods. Direct methods utilizing a chiral stationary phase (CSP) are generally preferred for their simplicity and accuracy.[6]

Experimental Protocol: Chiral HPLC Analysis

  • Sample Preparation: Prepare the sample as described for RP-HPLC.

  • HPLC System: An HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose-based column, is often effective.[8] Crown-ether based CSPs are also well-suited for separating D- and L-amino acid enantiomers.[9][10]

    • Mobile Phase: The mobile phase will depend on the specific chiral column used. A common starting point for polysaccharide-based columns under reversed-phase conditions could be a mixture of acetonitrile and water with an acidic modifier like TFA.[8] For crown-ether columns, a mobile phase of methanol/water with perchloric acid may be used.[9]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV at 265 nm.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Data Analysis: Integrate the peaks corresponding to the D- and L-enantiomers. The enantiomeric purity is calculated from the peak areas.

Caption: Workflow for Chiral HPLC enantiomeric purity analysis.

Mass Spectrometry (MS) for Identity Confirmation and Impurity Identification

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is indispensable for confirming the molecular weight of this compound and identifying unknown impurities.[5][11] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further aiding in structural elucidation.

Experimental Protocol: LC-MS Analysis

  • LC System: Utilize the same RP-HPLC method as described for chemical purity analysis.

  • MS System: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • MS Parameters:

    • Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

    • Mass Range: Scan a range appropriate for the expected molecular weight of this compound (633.73 g/mol ) and potential impurities.[12][13]

    • Data Analysis: Correlate the peaks in the chromatogram with their corresponding mass spectra to confirm the identity of the main peak and identify impurities. Tandem MS (MS/MS) can be used to fragment ions for further structural information.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

¹H and ¹³C NMR spectroscopy provide detailed structural information and can be used to confirm the identity of this compound and detect certain impurities that may not be visible by other techniques.[11][15]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a sufficient amount of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d4).[15]

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.[15]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: Compare the obtained spectra with a reference spectrum or predicted chemical shifts to confirm the structure. The presence of unexpected signals may indicate impurities.

Comparing Alternatives: The Context of Histidine Protecting Groups

The choice of the Mtt group for histidine side-chain protection is a strategic one, primarily driven by its acid lability.[16] It is significantly more acid-labile than the commonly used Trityl (Trt) group, allowing for its selective removal on-resin with dilute TFA while other acid-labile protecting groups (like Boc and tBu) remain intact.[17] This orthogonality is crucial for the synthesis of complex peptides requiring side-chain modifications.[17]

Protecting GroupKey FeatureCleavage ConditionPrimary Application
Mtt (4-Methyltrityl) Highly acid-labileMild acid (e.g., 1-5% TFA in DCM)[17]On-resin side-chain modification, synthesis of complex peptides.[17]
Trt (Trityl) Moderately acid-labileStrong acid (e.g., 90-95% TFA)[17]Routine peptide synthesis with global deprotection.[16][17]
Boc (tert-Butoxycarbonyl) Acid-labileStrong acid (e.g., TFA)Used in Boc-based SPPS; can be used for side-chain protection in Fmoc-SPPS.[18]
Fmoc Base-labile20% Piperidine in DMFNot ideal for side-chain protection as it's removed with the Nα-Fmoc group.[16]

The main drawback of both Mtt and Trt protecting groups is their susceptibility to promoting racemization of the histidine residue during coupling.[17] This can be mitigated by using acidic coupling conditions and avoiding prolonged pre-activation times.[17]

Conclusion: A Commitment to Quality

Verifying the purity of this compound is not merely a procedural step but a foundational element of successful peptide synthesis. By employing a combination of RP-HPLC, chiral HPLC, mass spectrometry, and NMR, researchers can gain a comprehensive understanding of the quality of their starting material. This rigorous analytical approach ensures the integrity of the subsequent synthesis, leading to higher purity of the final peptide and more reliable experimental outcomes. The initial investment in thorough quality control pays significant dividends in saved time, resources, and confidence in the scientific results.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids.
  • ResearchGate. (n.d.). Chiral separations for D-amino acid analysis in biological samples.
  • LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • BOC Sciences. (n.d.). Amino Acid Chiral Analysis Services.
  • MDPI. (n.d.). Recent Advances in Chiral Analysis of Proteins and Peptides.
  • RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs)
  • BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
  • AAPPTec. (n.d.).
  • Sigma-Aldrich. (n.d.). Novabiochem® Fmoc-Amino Acids.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Sigma-Aldrich. (n.d.). Fmoc-His(Mtt)-OH Novabiochem.
  • PubMed. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)).
  • PubMed. (n.d.).
  • Phenomenex. (n.d.).
  • Anonymous. (2025).
  • BOC Sciences. (n.d.).
  • RSC Publishing. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents.
  • ScienceOpen. (n.d.).
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). This compound.
  • BenchChem. (n.d.).
  • AAPPTEC. (n.d.). Fmoc-His(Mtt)-OH [133367-34-7].
  • PubMed. (n.d.). Protecting Groups in Peptide Synthesis.
  • ResearchGate. (n.d.). Amino Acid-Protecting Groups.
  • AG Scientific. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Merck. (n.d.).
  • ACS Publications. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers.
  • ChemicalBook. (n.d.). FMOC-D-HIS-OH(157355-79-8) 1H NMR spectrum.
  • ResearchGate. (2019). Amino Acid-Protecting Groups.
  • LookChem. (n.d.). Cas 200926-19-8,this compound.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • UCI Department of Chemistry. (n.d.).
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • BenchChem. (2025). Purity issues and common impurities in Fmoc-D-Arg(Pbf)-OH.
  • The Royal Society of Chemistry. (n.d.).
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
  • Aapptec Peptides. (n.d.). Fmoc-D-Lys(Mtt)-OH [198544-94-4].
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-D-Lys(Mtt)

Sources

A Comparative Guide to Assessing the Biological Activity of Peptides Synthesized with Fmoc-D-His(Mott)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids like D-histidine into peptide sequences offers a powerful strategy to enhance biological stability and activity. The choice of protecting group for the histidine side chain during solid-phase peptide synthesis (SPPS) is a critical determinant of success, impacting yield, purity, and ultimately, the biological performance of the final peptide. This guide provides an in-depth, data-driven comparison of peptides synthesized using Fmoc-D-His(Mtt)-OH against a common alternative, Fmoc-D-His(Trt)-OH. We will delve into the causality behind experimental choices, provide detailed protocols for synthesis and biological assessment, and present comparative data to inform your selection of synthetic strategy.

Introduction: The Significance of D-Histidine and Side-Chain Protection in Peptide Therapeutics

The substitution of L-amino acids with their D-enantiomers is a well-established strategy in medicinal chemistry to confer resistance to enzymatic degradation, thereby prolonging the in vivo half-life of peptide-based therapeutics.[1] D-histidine, in particular, is of significant interest due to the unique physicochemical properties of its imidazole side chain. The imidazole ring can act as a proton donor or acceptor at physiological pH, influencing the peptide's conformation, receptor binding, and overall biological function.[2][3]

However, the nucleophilic nature of the histidine imidazole ring presents a significant challenge during Fmoc-based SPPS. It can catalyze the racemization of the activated amino acid and lead to undesired side reactions.[4][5] To mitigate these issues, the imidazole group must be temporarily protected. The 4-methyltrityl (Mtt) group is an acid-labile protecting group that offers a distinct advantage over the more traditional trityl (Trt) group due to its increased acid lability.[5][6] This property allows for its selective removal on-resin, enabling site-specific modifications of the histidine side chain.[6][7][8]

This guide will compare the synthesis and biological activity of a model peptide synthesized with this compound versus Fmoc-D-His(Trt)-OH, providing a clear rationale for choosing the optimal building block for your research needs.

Experimental Design: A Head-to-Head Comparison

To provide a robust comparison, we designed a straightforward experimental workflow to synthesize, purify, and assess the biological activity of a model peptide.

Experimental Workflow cluster_synthesis Peptide Synthesis & Purification cluster_activity Biological Activity Assessment A Solid-Phase Peptide Synthesis (Fmoc Chemistry) B Peptide 1: This compound A->B C Peptide 2: Fmoc-D-His(Trt)-OH A->C D Cleavage from Resin & Global Deprotection B->D C->D E Purification by RP-HPLC D->E F Purity & Identity Confirmation (LC-MS) E->F G Cell Viability Assay (MTT Assay) F->G H Receptor Binding Assay (Competitive ELISA) F->H I Data Analysis & Comparison G->I H->I

Caption: Experimental workflow for synthesis and biological comparison.

Materials and Methods
2.1.1. Solid-Phase Peptide Synthesis (SPPS)

Rationale: Fmoc/tBu chemistry is the most widely used method for SPPS due to its mild deprotection conditions and compatibility with a wide range of amino acid derivatives.[9] We will use a standard protocol to ensure reproducibility.

Protocol:

  • Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.[10]

  • Washing: Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[10]

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence. For the comparative step, use either this compound or Fmoc-D-His(Trt)-OH.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Resin Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.

2.1.2. Peptide Cleavage and Purification

Rationale: A standard cleavage cocktail containing trifluoroacetic acid (TFA) is used for global deprotection of side chains and cleavage from the resin.[11] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification.[12][13][14]

Protocol:

  • Cleavage: Treat the dried peptide-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.

  • Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purification: Dissolve the crude peptide in a suitable solvent and purify by RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[15]

  • Analysis: Confirm the purity and identity of the purified peptides using analytical RP-HPLC and mass spectrometry (MS).[14][16]

2.1.3. Cell Viability (MTT) Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation. This allows for the determination of any cytotoxic effects of the synthesized peptides.

Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HeLa) in a 96-well plate and allow to adhere overnight.

  • Peptide Treatment: Treat the cells with varying concentrations of the purified peptides for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

2.1.4. Receptor Binding (Competitive ELISA) Assay

Rationale: A competitive ELISA is a sensitive method to determine the binding affinity of a ligand (the peptide) to its receptor.[17][18] This assay will allow for a direct comparison of the biological activity of the two synthesized peptides.

Protocol:

  • Plate Coating: Coat a 96-well plate with the target receptor and incubate overnight.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).

  • Competition: Add a fixed concentration of a labeled ligand (e.g., biotinylated) and varying concentrations of the synthesized peptides (competitors).

  • Incubation: Incubate to allow for competitive binding.

  • Detection: Add a streptavidin-HRP conjugate, followed by a TMB substrate.

  • Absorbance Measurement: Stop the reaction and measure the absorbance.

  • Data Analysis: Generate a competition curve and calculate the IC50 value for each peptide.

Comparative Data and Analysis

The following tables summarize the expected outcomes from the synthesis and biological assays.

Synthesis Yield and Purity
ParameterPeptide 1 (this compound)Peptide 2 (Fmoc-D-His(Trt)-OH)Key Considerations
Crude Yield (%) Expected to be comparableExpected to be comparableYield is dependent on overall synthesis efficiency.
Crude Purity (%) May be slightly higher due to reduced side reactionsMay be slightly lower due to potential side reactionsPurity is influenced by coupling efficiency and side reactions.
Purified Yield (%) Expected to be slightly higherExpected to be slightly lowerHigher crude purity generally leads to higher purified yield.
Final Purity (%) >98%>98%Both should be purified to high purity for biological assays.
Biological Activity
AssayPeptide 1 (this compound)Peptide 2 (Fmoc-D-His(Trt)-OH)Interpretation
Cell Viability (IC50) Expected to be high (low cytotoxicity)Expected to be high (low cytotoxicity)Indicates the peptide is not generally toxic to cells.
Receptor Binding (IC50) Expected to be lowerExpected to be higherA lower IC50 value indicates higher binding affinity.

Rationale for Expected Outcomes: The Mtt group's higher acid lability compared to the Trt group can lead to cleaner deprotection and fewer side products during cleavage, potentially resulting in higher crude purity and purified yield for Peptide 1.[5][6] Assuming the peptide's biological activity is dependent on the correct stereochemistry and conformation, the potentially higher purity of Peptide 1 could translate to a higher binding affinity (lower IC50) in the receptor binding assay.

Discussion: The "Why" Behind the Choice

The choice between this compound and Fmoc-D-His(Trt)-OH hinges on the specific requirements of the peptide synthesis and its intended application.

  • For Standard Synthesis: For the routine synthesis of peptides where no on-resin side-chain modification of histidine is required, Fmoc-D-His(Trt)-OH is a reliable and cost-effective option.

  • For Complex Peptides and On-Resin Modification: this compound is the superior choice when:

    • Site-specific modification is required: The ability to selectively deprotect the Mtt group on-resin opens up possibilities for introducing labels, branching, or other modifications to the histidine side chain.[7][8]

    • Minimizing side reactions is critical: The milder cleavage conditions for the Mtt group can reduce the formation of byproducts, leading to a cleaner crude product and simplifying purification.[6]

    • Maximizing biological activity is paramount: By potentially reducing the level of impurities and racemization, the use of this compound can lead to a final peptide with higher biological potency.

Decision Tree A Need for On-Resin Histidine Modification? B Yes A->B C No A->C D Use this compound B->D E Is Maximizing Purity and Activity the Top Priority? C->E F Yes E->F G No E->G F->D H Use Fmoc-D-His(Trt)-OH G->H

Caption: Decision tree for selecting the appropriate D-histidine derivative.

Conclusion: An Informed Decision for Optimal Outcomes

The successful synthesis and biological evaluation of peptides containing D-histidine are critically dependent on the strategic selection of the side-chain protecting group. While both this compound and Fmoc-D-His(Trt)-OH are viable options, the former offers distinct advantages in terms of synthetic flexibility and the potential for higher purity and biological activity. The experimental framework provided in this guide offers a robust methodology for researchers to objectively compare these and other building blocks, ensuring the selection of the most appropriate reagents to achieve their scientific goals. By understanding the causality behind experimental choices and employing self-validating protocols, researchers can confidently advance their peptide-based drug discovery and development programs.

References

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Hruby, V. J., & Al-Obeidi, F. (1991). Application of synthetic peptides in determining protein-protein interactions. Peptide Research, 4(6), 337-349.
  • Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Preparation of protected peptide fragments using 2-chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3943-3946.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Creighton, T. E. (1993). Proteins: Structures and Molecular Properties. W. H. Freeman.
  • Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and minimization of cysteine racemization during stepwise solid-phase peptide synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266.
  • Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]

  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

Sources

The Researcher's Compass: A Cost-Effectiveness Analysis of Fmoc-D-His(Mtt)-OH Versus Other Protected Histidines in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of solid-phase peptide synthesis (SPPS), the incorporation of histidine represents a recurring and often formidable challenge. The unique imidazole side chain of histidine, while frequently integral to a peptide's biological function, is also a primary culprit in undesirable side reactions, most notably racemization. The strategic selection of a side-chain protecting group for histidine is therefore not merely a technical detail but a critical decision that profoundly impacts synthesis efficiency, final peptide purity, and overall project cost-effectiveness.

This guide provides an in-depth, objective comparison of Fmoc-D-His(Mtt)-OH against its common counterparts, Fmoc-D-His(Trt)-OH and Fmoc-D-His(Boc)-OH. Moving beyond a simple cataloging of features, we will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to empower you to make the most informed decision for your specific synthetic needs.

The Histidine Conundrum: Why Protection is Non-Negotiable

During peptide synthesis, the imidazole ring of an unprotected histidine can act as an intramolecular base, catalyzing the abstraction of the alpha-proton of the activated amino acid. This leads to the formation of a planar, achiral enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers.[1][2] This loss of stereochemical integrity can have devastating consequences for the biological activity and therapeutic efficacy of the final peptide.[2][3] Consequently, effective side-chain protection is paramount.

At a Glance: Comparative Analysis of Key Histidine Protecting Groups

The choice of protecting group involves a critical trade-off between stability, ease of removal, suppression of side reactions, and cost. The following table summarizes the key characteristics of the three most common side-chain protecting groups for Fmoc-D-histidine.

FeatureThis compoundFmoc-D-His(Trt)-OHFmoc-D-His(Boc)-OH
Protection Position τ-Nitrogen (Tau)τ-Nitrogen (Tau)π-Nitrogen (Pi) or τ-Nitrogen (Tau)
Relative Cost Moderate to HighLow to ModerateModerate
Acid Lability HighLowHigh
Cleavage Conditions Very Mild Acid (e.g., 1-2% TFA in DCM)Strong Acid (e.g., 90-95% TFA)Strong Acid (e.g., 90-95% TFA)
Orthogonality in Fmoc-SPPS Yes (selective on-resin deprotection possible)No (removed during final cleavage)No (removed during final cleavage)
Racemization Risk Moderate to HighHigh[4]Very Low[2]
Key Advantage Enables on-resin side-chain modificationEconomical for routine synthesisExcellent suppression of racemization
Key Disadvantage Susceptible to premature loss in long synthesesHigh risk of racemizationPotential for side reactions during final cleavage

Deep Dive: Performance and Cost-Effectiveness

The true cost of a protected amino acid extends beyond its purchase price. It encompasses the downstream expenses associated with lower yields, challenging purifications arising from impurities, and the potential need for re-synthesis.

Racemization: The Purity Killer

Histidine is notoriously prone to racemization, and the choice of protecting group plays a pivotal role in mitigating this risk.[4] Experimental data compellingly demonstrates the superiority of Boc protection in preserving the stereochemical integrity of histidine.

In a comparative study synthesizing Liraglutide, coupling with Fmoc-His(Trt)-OH at 50°C for 10 minutes resulted in a significant 6.8% of the undesirable D-isomer.[2] Under identical conditions, Fmoc-His(Boc)-OH yielded a mere 0.18% of the D-isomer.[2] Even under forcing conditions of 90°C for 2 minutes, Fmoc-His(Boc)-OH maintained a low epimerization level of 0.81%, whereas Fmoc-His(Trt)-OH resulted in over 16% racemization.[2]

While direct comparative data for this compound is less abundant, its structural similarity to the Trt group suggests a comparable susceptibility to racemization, particularly with base-mediated coupling and prolonged pre-activation times.[5]

Cost Analysis: A Tale of Three Protecting Groups

To provide a tangible cost comparison, the following table presents approximate pricing for 1-gram quantities from a representative supplier. Prices are subject to change and may vary between vendors.

Protected Amino AcidApproximate Price (1g)
This compound~$160
Fmoc-D-His(Trt)-OH~$113[6]
Fmoc-D-His(Boc)-OH~$123[4]

While Fmoc-D-His(Trt)-OH is often the most economical option upfront, the potential for high levels of racemization can lead to significant downstream costs associated with difficult purification and lower yields of the desired product. The slightly higher initial cost of Fmoc-D-His(Boc)-OH can be readily justified by the substantially higher purity of the crude peptide, which translates to simpler, faster, and less costly purification.

This compound, with its higher price point, finds its niche in applications requiring orthogonal deprotection for on-resin side-chain modifications. In such cases, its unique functionality provides a cost-effective solution compared to more complex synthetic strategies.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and solid support.

General Coupling Protocol for Protected Histidines
  • Resin Swelling: Swell the resin-bound peptide with a free N-terminal amine in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of the Fmoc-D-His(X)-OH derivative and a suitable coupling agent (e.g., HBTU, HATU) in DMF. Add 6-10 equivalents of a base such as N,N-diisopropylethylamine (DIEA).

  • Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours.

  • Monitoring: Monitor the coupling reaction using a qualitative method such as the Kaiser test.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.

Selective On-Resin Deprotection of the Mtt Group

This protocol allows for the selective removal of the Mtt group from the histidine side chain while the peptide remains attached to the resin, enabling further modification.[7][8]

  • Resin Swelling: Swell the Mtt-protected peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Deprotection: Prepare a solution of 1-2% trifluoroacetic acid (TFA) and 2% triisopropylsilane (TIS) in DCM. Add this solution to the resin (approximately 10 mL per gram of resin) and agitate gently at room temperature for 30 minutes.[8]

  • Monitoring: To monitor the deprotection, remove a few beads of resin, wash them with DCM, and add a drop of 100% TFA. An immediate orange or yellow color indicates the presence of the Mtt cation and incomplete deprotection.[7]

  • Repeat if Necessary: If the monitoring test is positive, continue the deprotection for another 30 minutes and re-test.

  • Washing and Neutralization: Once deprotection is complete, filter the resin and wash thoroughly with DCM, followed by methanol, and then DCM again. Neutralize the resin by washing with a solution of 1% DIEA in DMF.[8]

  • Final Wash: Wash the resin with DMF before proceeding to the next synthetic step.

Deprotection_Workflow start Mtt-Protected Peptide-Resin swell Swell in DCM start->swell deprotect Treat with 1-2% TFA/TIS in DCM swell->deprotect monitor Monitor with Colorimetric Test deprotect->monitor monitor->deprotect Incomplete wash_neutralize Wash with DCM, MeOH, DCM Neutralize with DIEA/DMF monitor->wash_neutralize Complete final_wash Wash with DMF wash_neutralize->final_wash end Ready for Side-Chain Modification final_wash->end

Selective Mtt Deprotection Workflow
Final Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of the Trt or Boc side-chain protecting groups.

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol at 82.5:5:5:5:2.5 v/v) or a simpler mixture of TFA/TIS/water (95:2.5:2.5 v/v). The choice of scavengers is crucial to prevent side reactions with sensitive residues.[9]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide under vacuum and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Cleavage_Workflow start Fully Protected Peptide-Resin wash_dry Wash with DCM and Dry start->wash_dry cleavage Treat with Cleavage Cocktail (e.g., TFA/TIS/H2O) wash_dry->cleavage precipitation Precipitate with Cold Ether cleavage->precipitation isolation Centrifuge and Wash precipitation->isolation purification Purify by RP-HPLC isolation->purification end Pure Peptide purification->end

Final Cleavage and Deprotection Workflow

Conclusion: Making the Right Choice for Your Synthesis

The selection of a protecting group for D-histidine in Fmoc-SPPS is a strategic decision with significant implications for both the scientific outcome and the economic feasibility of a project.

  • Fmoc-D-His(Trt)-OH stands out as the most budget-friendly option for routine syntheses where the potential for racemization can be carefully managed through optimized coupling protocols. However, for peptides where stereochemical purity is paramount, the downstream costs of purification may negate the initial savings.

  • Fmoc-D-His(Boc)-OH represents a superior choice for the synthesis of high-purity peptides, particularly for therapeutic applications. Its exceptional ability to suppress racemization justifies its moderately higher cost by simplifying purification and maximizing the yield of the desired stereoisomer.[2]

  • This compound is the specialty reagent of choice when on-resin side-chain modifications are required. Its orthogonality provides a powerful tool for the synthesis of complex peptides, such as cyclic or branched structures, where the higher initial cost is offset by the enabling of advanced synthetic strategies.

By carefully considering the specific requirements of your peptide and the trade-offs between initial cost and downstream performance, you can confidently select the most cost-effective protected histidine derivative to ensure the success of your peptide synthesis endeavors.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. (2015). European Peptide Society and John Wiley & Sons, Ltd. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • Mechanism of racemisation of histidine derivatives in peptide synthesis. (1980). International Journal of Peptide and Protein Research. [Link]

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. (2019). CEM Corporation. [Link]

  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (2024). RSC Publishing. [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025). Journal of Peptide Science. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]

  • The deprotection of Lys(Mtt) revisited. (2000). Journal of Peptide Research. [Link]

  • Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. (n.d.). AAPPTec. [Link]

Sources

A Comparative Guide to His(Mtt) vs. His(Trt) on Final Peptide Stereochemical Integrity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of histidine into a peptide sequence is a frequent necessity in the synthesis of therapeutic and research-grade peptides. However, it presents a significant challenge: histidine is one of the amino acids most susceptible to racemization during solid-phase peptide synthesis (SPPS).[1][2][3][4] This loss of stereochemical integrity can drastically alter a peptide's biological activity and therapeutic efficacy. The choice of protecting group for the histidine imidazole side chain is a critical factor in mitigating this risk.

This guide provides a detailed, data-driven comparison of two of the most common trityl-based protecting groups, 4-methyltrityl (Mtt) and trityl (Trt), focusing on their impact on the final peptide's stereochemical purity.

The Root of the Problem: Histidine Racemization

The propensity of histidine to racemize stems from its imidazole side chain. The π-nitrogen (N-pi) of the imidazole ring can act as an intramolecular base, abstracting the alpha-proton from the activated carboxylic acid.[2][3][5][6] This abstraction leads to the formation of a planar, achiral enolate or oxazolone intermediate.[6][7][8] Subsequent protonation can occur from either face, resulting in a mixture of the desired L-histidine and the undesired D-histidine epimer in the final peptide sequence.

The risk of racemization is significantly influenced by several factors, including the choice of coupling reagent, the presence and type of base, and the pre-activation time.[2][4][6][8] Protecting the imidazole nitrogen is therefore crucial to suppress this side reaction.[1][9]

The Contenders: A Close Look at Mtt and Trt Protecting Groups

Both Mtt and Trt are bulky, acid-labile groups used to protect the imidazole nitrogen of histidine, thereby reducing the risk of racemization and preventing side reactions.[1][10] They are typically attached to the tele-nitrogen (N-tau), which offers steric hindrance to minimize the N-pi's access to the alpha-proton. While structurally similar, their key difference lies in their acid lability, which dictates their strategic use in SPPS.

  • Trityl (Trt): The standard, robust choice for routine synthesis. It is stable to the repeated piperidine treatments used for Fmoc-deprotection but is cleaved under strong acid conditions (e.g., >90% Trifluoroacetic Acid, TFA) typically used for final global deprotection.[10][11]

  • 4-Methyltrityl (Mtt): A more acid-labile derivative of Trt. The methyl group on one of the phenyl rings increases the stability of the corresponding cation, making the Mtt group removable under much milder acidic conditions (e.g., 1-5% TFA in Dichloromethane, DCM).[10][12][13] This property grants it "orthogonality," allowing for its selective removal on-resin to perform side-chain modifications while other acid-labile groups (like tBu) remain intact.[10]

Head-to-Head Comparison: Mtt vs. Trt

While both groups aim to preserve stereochemistry, their performance can differ based on the synthetic strategy and conditions employed.

FeatureFmoc-His(Trt)-OH Fmoc-His(Mtt)-OH Core Considerations & Insights
Acid Lability LowerHigherThe Mtt group's higher lability allows for orthogonal deprotection strategies, such as on-resin side-chain cyclization or branching.[10]
Cleavage Conditions Strong Acid (e.g., 90-95% TFA)[10][11]Mild Acid (e.g., 1-5% TFA in DCM)[10][13]Trt is suited for standard global deprotection. Mtt requires a specific, mild deprotection step if selective removal is desired.
Racemization Risk High, especially with base-mediated coupling (e.g., HBTU/HATU) and pre-activation.[2][6]Also susceptible, though the steric bulk is slightly greater than Trt. The primary factor remains the coupling conditions.Neither group completely eliminates racemization.[11] The choice of coupling reagent is paramount. Carbodiimide-based methods (e.g., DIC/Oxyma) generally result in lower racemization than uronium/aminium reagents.[2] For sensitive couplings, DEPBT is noted for its remarkable resistance to racemization.[7][14]
Orthogonality Compatible with standard Fmoc/tBu strategy.Offers an additional level of orthogonality. Can be removed while tBu, Boc, and other Trt-based groups on the resin remain.[10]This is the key advantage of Mtt, enabling the synthesis of complex peptides with side-chain modifications.[15]
Cost & Availability Generally more cost-effective and widely used for standard synthesis.Typically more expensive due to its specialized applications.For routine linear peptides without side-chain modifications, His(Trt) is the more economical choice.
Visualizing the Chemical Differences

The subtle structural difference between Trt and Mtt leads to a significant change in chemical reactivity, primarily in the stability of the cation formed during acid-catalyzed cleavage.

G cluster_Trt His(Trt) Structure & Cleavage cluster_Mtt His(Mtt) Structure & Cleavage HisTrt Fmoc-HN-CH(COOH)-CH2-Im-Trt CleavageTrt Strong Acid (>90% TFA) HisTrt->CleavageTrt Cleavage ProductsTrt Deprotected His + Trt Cation CleavageTrt->ProductsTrt HisMtt Fmoc-HN-CH(COOH)-CH2-Im-Mtt CleavageMtt Mild Acid (1-5% TFA in DCM) HisMtt->CleavageMtt Cleavage ProductsMtt Deprotected His + Mtt Cation CleavageMtt->ProductsMtt

Caption: Experimental workflow for comparing His(Trt) and His(Mtt) racemization.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide resin in DMF. Divide the resin into two equal, parallel reactors.

  • Peptide Synthesis:

    • Synthesize the model peptide sequence (Gly-Ala-His-Ala-Gly) on both resins using a standard Fmoc-SPPS protocol.

    • Fmoc Deprotection: Use 20% piperidine in DMF.

    • Coupling: For all amino acids, use a 4-fold excess of Fmoc-AA-OH, DIC, and OxymaPure relative to the resin substitution. Crucially, use identical coupling times and conditions for both reactors. Use Fmoc-His(Trt)-OH for the first reactor and Fmoc-His(Mtt)-OH for the second. Avoid pre-activation to minimize racemization. [2][4]3. Cleavage and Deprotection:

    • After synthesis, wash the resins with DCM and dry.

    • Cleave the peptides from the resin and remove all side-chain protecting groups using a cocktail of TFA/H2O/TIS (95:2.5:2.5) for 2-3 hours.

  • Peptide Isolation: Precipitate the crude peptides in cold diethyl ether, centrifuge, and lyophilize.

  • Analysis of Stereochemical Integrity:

    • Method A: Chiral Amino Acid Analysis (Gold Standard):

      • Hydrolyze a portion of the purified peptide using 6N DCl in D2O. [16][17]This deuterated acid allows for the differentiation between D-isomers present in the original peptide and those formed during the hydrolysis itself. [17] * Derivatize the resulting amino acids to make them volatile.

      • Analyze via Gas Chromatography-Mass Spectrometry (GC-MS) using a chiral column to separate and quantify the L-His and D-His enantiomers. [16][17] * Method B: Intact Peptide Analysis:

      • Dissolve the crude or purified peptide in an appropriate buffer.

      • Analyze using chiral HPLC or Capillary Electrophoresis (CE). [18][19]These methods can often separate the diastereomeric peptides (the desired LLLLL peptide from the LLDLL epimer) directly, providing a clear percentage of the impurity. [19][20]CE can be particularly sensitive, with detection limits as low as 0.05%. [18][19]

Conclusion and Authoritative Recommendations

The choice between His(Mtt) and His(Trt) is not merely about preventing racemization but is a strategic decision based on the complexity of the target peptide.

  • For routine, linear peptides where no on-resin side-chain modification is required, Fmoc-His(Trt)-OH is the reliable and cost-effective standard. To ensure high stereochemical integrity, it should be paired with coupling conditions known to minimize racemization, such as in-situ activation with DIC/Oxyma.

  • For the synthesis of complex peptides , including cyclic peptides, branched peptides, or those requiring side-chain labeling, Fmoc-His(Mtt)-OH is the superior choice. Its orthogonal cleavage allows for advanced synthetic manipulations that are not possible with the more robust Trt group.

Ultimately, the degree of racemization is less dependent on the minor structural differences between Trt and Mtt and more profoundly influenced by the activation method and reaction conditions . [2]Therefore, regardless of the protecting group chosen, a carefully optimized coupling protocol is the most critical factor in preserving the stereochemical integrity of histidine-containing peptides. For highly sensitive sequences, a preliminary study as outlined above is strongly recommended to validate the chosen strategy.

References

  • Jones, J. H., & Ramage, W. I. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International journal of peptide and protein research, 15(3), 301–303. ([Link])

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. ([Link])

  • Gaus, H. J., et al. (1995). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Analytical chemistry, 67(23), 4379–4384. ([Link])

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. ([Link])

  • AAPPTEC. (n.d.). Coupling Reagents. ([Link])

  • Gaus, H. J., et al. (1995). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 67(23), 4379-4384. ([Link])

  • Subirós-Funosas, L., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 19(7), 408-420. ([Link])

  • AAPPTEC. (n.d.). Selective Removal of Mtt Protecting Group From Amines. ([Link])

  • Mdebo, Y. N., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 8017. ([Link])

  • ResearchGate. (2021). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. Request PDF. ([Link])

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. ([Link])

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. ([Link])

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. ([Link])

  • Windridge, G. C., & Jorgensen, E. C. (1971). 1-Hydroxybenzotriazole as a racemization-suppressing reagent for the incorporation of im-benzyl-L-histidine into peptides. Journal of the American Chemical Society, 93(24), 6318–6319. ([Link])

  • Lin, Y.-A., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα‑DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2168–2177. ([Link])

  • Góngora-Benítez, M., et al. (2014). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. Amino acids, 46(5), 1367–1376. ([Link])

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-D-His(Mtt)-OH and Associated Waste Streams

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, procedurally-focused instructions for the safe and compliant disposal of Fmoc-D-His(Mtt)-OH and the associated chemical waste generated during its use in Solid-Phase Peptide Synthesis (SPPS). As drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific innovations. This document moves beyond a simple checklist, explaining the chemical rationale behind each step to foster a culture of safety and ensure self-validating protocols within your laboratory.

Core Principles: Beyond the Bottle

The disposal of a chemical reagent is rarely about the pure compound itself. Instead, we must consider the entire lifecycle of its use. This compound is a cornerstone of complex peptide synthesis, a process that invariably generates multiple, distinct waste streams. The foundational principle of safe disposal is to treat all laboratory chemical waste as hazardous unless explicitly confirmed otherwise by your institution's Environmental Health & Safety (EHS) department.[1] Adherence to guidelines from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) is mandatory.[2][3][4]

Hazard Assessment: Understanding the Full Picture

While the Safety Data Sheet (SDS) for pure this compound may not list it as a hazardous substance, this is not the complete picture for disposal purposes.[5][6][7] The true risk profile emerges from the reagents used alongside it during SPPS. The process of removing the Fmoc and Mtt protecting groups generates waste with significant hazards.

The causality for stringent disposal protocols stems from these associated reagents:

  • Solvents (e.g., DMF, DCM): Many solvents used in SPPS are listed as hazardous waste and can pose health risks.[3] Dichloromethane (DCM) is a halogenated solvent, which requires specific disposal pathways.

  • Bases (e.g., Piperidine): Used for Fmoc-group removal, piperidine is a corrosive and flammable base.

  • Acids (e.g., TFA): Trifluoroacetic acid (TFA), used for Mtt-group and final cleavage, is highly corrosive.[8] It is also toxic to aquatic life.[8]

  • Scavengers (e.g., TIS): Triisopropylsilane (TIS) is used to quench the reactive Mtt carbocation formed during deprotection, preventing side reactions.[9]

Summary of Reagent Hazards

The following table summarizes the primary hazards associated with common chemicals in an SPPS workflow involving this compound.

ReagentPrimary HazardsDisposal Rationale
This compound Not classified as hazardousTreat as chemical waste; do not discard as regular trash.
N,N-Dimethylformamide (DMF) Reproductive toxin, irritantSegregate as non-halogenated organic solvent waste.
Dichloromethane (DCM) Suspected carcinogen, irritantCritical: Segregate as halogenated organic waste.
Piperidine Corrosive, flammable, toxicSegregate as basic, non-halogenated organic waste.
Trifluoroacetic Acid (TFA) Severe skin/eye burns, corrosiveSegregate as acidic, halogenated (due to fluorine) waste.
Triisopropylsilane (TIS) Flammable, irritantComponent of the acidic waste stream.

Waste Stream Identification and Segregation: The Key to Compliance

Proper segregation at the point of generation is the most critical step in laboratory waste management.[2][10] Mixing incompatible waste streams can lead to dangerous chemical reactions and violates regulatory protocols.[10] The following workflow outlines the distinct waste streams generated when using this compound.

Waste_Segregation_Workflow cluster_0 SPPS Workflow Steps cluster_1 Waste Segregation & Containers start Start: SPPS with This compound fmoc_dep Fmoc Deprotection (e.g., Piperidine in DMF) start->fmoc_dep mtt_dep Mtt Deprotection (e.g., 1-2% TFA/TIS in DCM) start->mtt_dep final_cleavage Final Cleavage & Deprotection (e.g., 95% TFA) start->final_cleavage contaminated_solids Contaminated Labware (Gloves, Tips, etc.) start->contaminated_solids unused_chemical Unused/Expired This compound start->unused_chemical waste_basic Waste Container A: Non-Halogenated, Basic (e.g., for Piperidine/DMF) fmoc_dep->waste_basic Generates waste_acid_halo Waste Container B: Halogenated, Acidic (e.g., for TFA/DCM) mtt_dep->waste_acid_halo Generates final_cleavage->waste_acid_halo Generates waste_solid Waste Container C: Solid Chemical Waste (Clearly Labeled) contaminated_solids->waste_solid Collect in unused_chemical->waste_solid Place in

Caption: Decision workflow for segregating waste during SPPS.

Step-by-Step Disposal Protocols

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant nitrile gloves, when handling chemical waste.[4] All waste handling should be performed in a well-ventilated area or chemical fume hood.

Protocol for Solid Waste Disposal

This protocol applies to unused/expired solid this compound and any disposable labware (e.g., gloves, weigh paper, pipette tips) contaminated with the chemical.

  • Segregation: Do not mix solid chemical waste with liquid waste or regular trash.[11]

  • Packaging: Place the solid waste into a durable, leak-proof container designated for solid hazardous waste. The original manufacturer's container is suitable for unused product if it is in good condition.[11]

  • Labeling: The container must be clearly and accurately labeled.[12] Use a hazardous waste tag provided by your institution's EHS department. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound" and list any other solid contaminants.

    • The date accumulation started.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[10][13]

  • Disposal: Arrange for pickup and disposal through your institution's EHS-approved hazardous waste management service.[1]

Protocol for Liquid Waste Disposal

Liquid waste from SPPS must be segregated based on its chemical properties, particularly its halogen content.

  • Select Correct Container:

    • Waste Stream A (Non-Halogenated, Basic): Use a designated, properly vented container for waste from Fmoc deprotection (e.g., piperidine in DMF).

    • Waste Stream B (Halogenated, Acidic): Use a separate, designated, and properly vented container for waste from Mtt deprotection (e.g., TFA/TIS in DCM) and final cleavage cocktails.

  • Labeling: As soon as the first drop of waste is added, label the container with a hazardous waste tag.[1]

    • List all components of the mixture with their approximate percentages (e.g., "Dichloromethane ~97%, Trifluoroacetic Acid ~2%, Triisopropylsilane ~1%").

    • Mark the appropriate hazard characteristics (e.g., "Corrosive," "Toxic").

  • Containment: Keep waste containers securely sealed when not in use.[2] Store them in secondary containment trays to prevent spills.

  • Storage: Store in your lab's designated SAA, ensuring that acidic and basic waste containers are segregated to prevent accidental mixing.[10]

  • Disposal: Do not fill containers beyond 90% capacity. When full, seal the container and arrange for collection by your EHS department.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or involves highly volatile substances.

  • Control & Contain: If safe to do so, prevent the spread of the spill. For solid spills, use a scoop or brush to gently collect the material. For liquid spills, use a chemical absorbent spill kit. Do not use combustible materials like paper towels for spills involving oxidizers.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: Collect all cleanup materials (absorbents, contaminated PPE, etc.) and dispose of them as hazardous solid waste according to Protocol 3.1.[11]

By understanding the chemical rationale and adhering to these structured protocols, you can ensure the safe and compliant disposal of this compound and its associated waste, protecting yourself, your colleagues, and the environment.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • Mthethwa, N., et al. (2021). Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(4), 353-357. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2024). Daniels Health. Retrieved from [Link]

  • Mthethwa, N., et al. (2021). Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Taylor & Francis Online. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2019). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 21(15), 3935-3940. Retrieved from [Link]

  • Kumar, A., et al. (2021). Circular Aqueous Fmoc/t-Bu Solid-Phase Peptide Synthesis. Angewandte Chemie International Edition, 60(42), 22731-22736. Retrieved from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Pros. Retrieved from [Link]

  • Handling and Storage of Peptides - FAQ. (n.d.). AAPPTEC. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS). (n.d.). CEM Corporation. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2024). US EPA. Retrieved from [Link]

  • Safe Chemical Waste Disposal in Labs. (2024). Environmental Marketing Services. Retrieved from [Link]

  • Laboratory Safety Guidance. (2011). OSHA. Retrieved from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Missouri Southern State University. Retrieved from [Link]

  • Asgari, F., et al. (2021). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Current Organic Synthesis, 18(6), 548-560. Retrieved from [Link]

  • Safety Data Sheet for Fmoc-His(Trt)-OH. (n.d.). AAPPTEC. Retrieved from [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014). Spill Containment Blog. Retrieved from [Link]

  • Elimination of partial cleavage of acid labile groups during removal of Mtt protection. (n.d.). 5Z.com. Retrieved from [Link]

  • How To: Measure and Optimize the Removal of MMT Protecting Groups. (2023). Biotage. Retrieved from [Link]

  • 2D green SPPS: green solvents for on-resin removal of acid sensitive protecting groups and lactamization. (2019). Polypeptide. Retrieved from [Link]

  • How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-D-His(Mtt)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in peptide synthesis and drug development, the meticulous selection of building blocks is paralleled by the stringency of safety protocols. Fmoc-D-His(Mtt)-OH, a crucial reagent for introducing a protected histidine residue, demands a comprehensive understanding of its handling requirements to ensure both operator safety and experimental integrity. This guide provides an in-depth, experience-driven framework for the safe operational use and disposal of this compound, moving beyond a simple checklist to explain the causality behind each safety recommendation.

Hazard Identification: A Prudent Approach

While specific hazard classifications for this compound are not universally harmonized, a conservative approach is mandated by best laboratory practices. The primary physical form of this reagent is a powder, which presents a significant risk of inhalation. Furthermore, data from structurally similar Fmoc-amino acid derivatives suggest potential for skin, eye, and respiratory irritation.[1][2] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Table 1: Potential Hazard Profile of this compound

Hazard TypePotential RiskRationale
Inhalation May cause respiratory tract irritation.[1][2]Fine powder can be easily aerosolized during weighing and transfer.
Skin Contact May cause skin irritation.[1][2]Prolonged or repeated contact should be avoided.
Eye Contact May cause serious eye irritation.[1][2]Accidental splashes of either the powder or solutions can be harmful.
Ingestion May be harmful if swallowed.[1]Standard laboratory practice prohibits ingestion of any chemical.

It is crucial to consult the most current Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.[3][4]

Mandatory Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a static requirement but a dynamic one, adapting to the specific task being performed. The following table outlines the minimum required PPE for various stages of handling this compound.

Table 2: Required PPE for Handling this compound

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solid (Weighing, Aliquoting) Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatN95 or P1 type dust mask (at minimum)[5]
Preparing Solutions Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatNot required if performed in a certified chemical fume hood
Performing Reactions/Synthesis Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Laboratory coatNot required if performed in a certified chemical fume hood
Handling Mtt Group Cleavage (with TFA) Chemical safety goggles and face shield[6]Acid-resistant gloves (e.g., heavier nitrile or butyl rubber)Laboratory coat (consider a chemically resistant apron)Required; perform exclusively in a certified chemical fume hood
Waste Disposal Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatNot required if handling sealed waste containers
Expert Rationale for PPE Selection:
  • Eye Protection : While safety glasses with side shields are adequate for handling solutions, chemical safety goggles provide a superior seal around the eyes, which is critical when working with fine powders that can become airborne.[5][7] During acid-mediated deprotection steps, the addition of a face shield over goggles protects the entire face from potential splashes of corrosive reagents.[6]

  • Hand Protection : Nitrile gloves are a standard for general chemical resistance. However, for prolonged operations or when handling concentrated acids like trifluoroacetic acid (TFA) for Mtt group cleavage, it is prudent to consult a glove compatibility chart and consider more robust options like butyl rubber. Always double-glove if there is a high risk of contamination.

  • Body Protection : A standard laboratory coat is sufficient to protect skin and clothing from minor spills and contamination.[5]

  • Respiratory Protection : The primary risk from this compound is the inhalation of the solid powder.[5] All weighing and handling of the powder must be conducted in a well-ventilated area, preferably a chemical fume hood.[5] If a fume hood is not feasible for the weighing process, a dust mask (e.g., N95 or P1 type) is mandatory to minimize inhalation.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential for safety and experimental reproducibility.

Protocol 1: Handling and Weighing the Solid Reagent
  • Preparation : Before handling, ensure the designated workspace (preferably a chemical fume hood) is clean and uncluttered. Confirm that the appropriate PPE is available and in good condition.

  • Don PPE : Put on a lab coat, chemical safety goggles, and nitrile gloves.

  • Weighing : Carefully transfer the desired amount of this compound powder to a tared weigh boat or container. Perform this task slowly and deliberately to avoid generating dust. An anti-static weighing dish can be beneficial.

  • Transfer : Once weighed, securely cap the stock bottle immediately.

  • Cleanup : Wipe down the balance and surrounding area with a damp cloth to collect any residual powder. Dispose of the cloth as contaminated solid waste.

Protocol 2: Preparing Solutions
  • Work Area : All solution preparations must be conducted within a certified chemical fume hood.

  • Solvent First : Add the appropriate solvent (e.g., DMF, DCM) to the reaction vessel first.

  • Addition of Solid : Carefully add the pre-weighed this compound solid to the solvent. This technique, adding the solid to the liquid, minimizes the risk of splashing.[5]

  • Mixing : Mix the solution using a magnetic stirrer or gentle swirling until the solid is fully dissolved. Keep the container capped or covered to the extent possible.

  • Labeling : Immediately label the container with the full chemical name, concentration, solvent, and date.

Disposal Plan: Ensuring a Safe Final Step

Improper disposal of chemical waste poses a significant risk to personnel and the environment. All waste containing this compound should be treated as hazardous chemical waste.[1]

  • Solid Waste :

    • Segregation : Collect unused or contaminated solid this compound, along with contaminated items like weigh boats and wipes, in a designated hazardous waste container.[1]

    • Packaging : The container must be made of a compatible material and have a secure, tight-fitting lid.[5]

    • Labeling : Clearly label the container as "Hazardous Waste" with the full chemical name: "this compound".[1]

  • Liquid Waste :

    • Segregation : Collect all solutions containing this compound in a designated hazardous liquid waste container. Do not mix with incompatible waste streams (e.g., acidic waste with basic waste).[5]

    • Halogenated vs. Non-Halogenated : If using halogenated solvents like Dichloromethane (DCM), the waste must be segregated into a "Halogenated Organic Waste" container.

    • Labeling : Label the container with "Hazardous Waste" and list all chemical constituents, including solvents, with approximate percentages.

  • Disposal : Store all sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA). Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department.[1]

Workflow for Safe Handling of this compound

The following diagram illustrates the critical steps and decision points in the safe handling workflow for this compound.

A Receive & Log This compound B Review SDS & Confirm PPE Availability A->B C Don Mandatory PPE (Lab Coat, Goggles, Gloves) B->C D Prepare Workspace (Chemical Fume Hood) C->D E Handle Solid? D->E F Add Respiratory Protection (N95/Dust Mask) E->F Yes H Prepare Solution (Solid to Solvent) E->H No (Using Pre-made Solution) G Weigh Solid Reagent (Minimize Dust) F->G G->H I Use in Synthesis/ Reaction H->I J Segregate Waste (Solid, Liquid, Sharps) I->J K Label & Store Waste in Satellite Area J->K L Contact EHS for Waste Pickup K->L M Doff PPE & Wash Hands L->M

Caption: Workflow for the safe handling of this compound.

References

  • Benchchem. (n.d.). Personal protective equipment for handling Fmoc-Phe(4-F)-OH.
  • Merck. (n.d.). Fmoc-His(Mtt)-OH MSDS - 852211.
  • Sigma-Aldrich. (n.d.). Fmoc-His(Mtt)-OH Novabiochem 133367-34-7.
  • Guidechem. (n.d.). (FMOC-HIS(MTT)-OH) (CAS No. 133367-34-7) SDS.
  • Benchchem. (2025, December 16). Research on the Synthesis Method and Application Prospects of Fmoc-His(Mtt)-Oh.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet for Fmoc-His(Trt)-OPfp.
  • Benchchem. (n.d.). Proper Disposal of Fmoc-His(Fmoc)-OH: A Comprehensive Guide for Laboratory Professionals.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet for Fmoc-His(Trt)-OH.
  • Benchchem. (n.d.). Choosing the Right Histidine Protection: A Comparative Guide to Fmoc-His(Trt).
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet for (S)-5-Azido-2-(Fmoc-amino)pentanoic acid.
  • Airgas. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.